Strychnine sulfate
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
60-41-3 |
|---|---|
分子式 |
C21H24N2O6S |
分子量 |
432.5 g/mol |
IUPAC 名称 |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |
InChI |
InChI=1S/C21H22N2O2.H2O4S/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 |
InChI 键 |
SQZRGLKZOYHTRV-ZEYGOCRCSA-N |
SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O |
手性 SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OS(=O)(=O)O |
规范 SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O |
沸点 |
518°F at 5 mmHg Decomposes |
颜色/形态 |
Brilliant, colorless cubes from chloroform-ether Colorless crystals Colorless, transparent, prismatic crystals or white crystalline powder Colorless to white, crystalline solid. Hard white crystals or powder Colorless rhombohedrons (from ethanol) |
密度 |
1.36 g/cu m at 20 °C 1.36 g/cm³ 1.36 |
熔点 |
392 °F with decomposition (EPA, 1998) |
其他CAS编号 |
60-41-3 57-24-9 |
物理描述 |
Strychnine sulfate appears as colorless, odorless, very bitter crystals or white crystalline powder. Has been used as a tonic and stimulant in veterinary medicine. Registered as a rodenticide in the U.S. (EPA, 1998) ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE. |
Pictograms |
Acute Toxic; Environmental Hazard |
保质期 |
Stable under recommended storage conditions. Under abiotic conditions, strychnine is a relatively stable compound. It is photostable and does not hydrolize at pH 5-9. |
溶解度 |
Solubility in water, g/100ml: 2.9 |
同义词 |
Nitrate, Strychnine Strychnine Strychnine Nitrate |
蒸汽压力 |
2.93X10-9 mm Hg at 25 °C (est) Low |
产品来源 |
United States |
Foundational & Exploratory
Strychnine Sulfate: A Historical and Technical Guide to its Role in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnine (B123637), a potent convulsant alkaloid, has played a pivotal role in the annals of neuroscience. Its discovery and subsequent application as a research tool were instrumental in elucidating the fundamental principles of synaptic transmission and the function of inhibitory neurotransmission. This technical guide provides a comprehensive overview of the discovery of strychnine, its historical application in neuroscience research, and a detailed examination of its mechanism of action as a competitive antagonist of the glycine (B1666218) receptor. The document includes a compilation of quantitative data on its binding affinity and potency, detailed protocols for key historical experiments, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.
Discovery and Historical Perspective
The journey of strychnine from a natural toxin to a powerful tool in neuroscience began in the early 19th century. The toxic properties of the seeds from the Strychnos nux-vomica tree, native to India and Southeast Asia, were known for centuries. However, it was not until 1818 that the French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated the active compound, strychnine.[1]
Its initial applications were primarily as a pesticide and, in small doses, as a medicinal stimulant. However, its profound effects on the nervous system soon attracted the attention of physiologists. A landmark moment in its neuroscientific application came in 1915 when J.G. Dusser de Barenne utilized topical application of strychnine to the cerebral cortex of animals to map sensory and motor areas.[2] This technique, known as "strychnine neuronography," involved applying small pieces of filter paper soaked in a strychnine solution to the exposed cortex and observing the resulting hypersensitivity in corresponding parts of the body.[2] This innovative approach provided a method for functional mapping of the brain before the advent of more sophisticated electrophysiological techniques.
Further solidifying its importance, Sir John Eccles, a Nobel laureate, extensively used strychnine in the 1950s in his pioneering research on the spinal cord. His experiments were crucial in demonstrating the existence of inhibitory postsynaptic potentials (IPSPs) and establishing the concept of chemical synaptic transmission in the central nervous system.[3][4][5][6][7] By showing that strychnine selectively blocked postsynaptic inhibition in the spinal cord, Eccles and his colleagues provided strong evidence for the role of a chemical transmitter in this process, which was later identified as glycine.
Mechanism of Action: Glycine Receptor Antagonism
Strychnine exerts its dramatic physiological effects by acting as a highly selective and potent competitive antagonist of the ionotropic glycine receptor (GlyR). Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity and processing sensory information.
The glycine receptor is a ligand-gated chloride ion channel. When glycine binds to its receptor on the postsynaptic membrane, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential in response to excitatory stimuli. This process is known as inhibitory postsynaptic potential (IPSP).
Strychnine competitively binds to the same site on the GlyR as glycine but does not activate the channel. By occupying the binding site, strychnine prevents glycine from binding and exerting its inhibitory effect. This disinhibition leads to an unchecked propagation of excitatory signals, resulting in the characteristic muscle spasms and convulsions associated with strychnine poisoning.
Quantitative Data
The interaction of strychnine with the glycine receptor has been extensively quantified through various experimental paradigms. The following tables summarize key quantitative data for strychnine sulfate.
| Parameter | Value | Species/Tissue | Reference |
| Kd (dissociation constant) | 12 nM | Rat pons, medulla, and spinal cord synaptic membranes | [8] |
| 13 nM | Rat spinal cord sections | [9] | |
| 98 nM | Purified α1 GlyR | [8] | |
| Affinity Constant (for strychnine) | 0.03 µM | Rat spinal cord synaptic membranes | [1][10][11] |
| Affinity Constant (for glycine) | 10 µM | Rat spinal cord synaptic membranes | [1][10][11] |
| Parameter | Value | Preparation | Reference |
| IC50 (for glycine displacement of [3H]strychnine) | ~10 µM | Rat spinal cord synaptic membranes | [1][10][11] |
| IC50 (for strychnine inhibition of glycine-induced current) | ~30 nM | Recombinant human α1 GlyR | [12] |
| EC50 (for glycine-induced current) | 0.26 mM | Purified α1 GlyR | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key historical experiments that were instrumental in understanding the discovery and mechanism of action of strychnine.
Strychnine Neuronography (Method of J.G. Dusser de Barenne)
This technique was a foundational method for functional brain mapping.
Objective: To map sensory and motor areas of the cerebral cortex by observing the physiological effects of localized strychnine application.
Experimental Animal: Cat or monkey.
Procedure:
-
Anesthesia and Surgical Exposure: The animal is anesthetized, and a craniotomy is performed to expose the cerebral cortex.
-
Preparation of Strychnine Applicators: Small pieces of absorbent filter paper (1-5 mm2) are soaked in a solution of this compound. The exact concentration of the strychnine solution was often determined empirically.
-
Topical Application: The strychnine-soaked filter paper is carefully placed on a specific area of the exposed cortex.
-
Observation of Effects: The researcher observes the animal for signs of heightened sensitivity or motor responses in specific parts of the body. For example, application to a specific region of the somatosensory cortex would lead to hyperesthesia (increased sensitivity to touch) in the corresponding contralateral part of the body.
-
Mapping: By systematically moving the point of application and recording the corresponding physiological changes, a functional map of the cortex can be generated.
[3H]-Strychnine Radioligand Binding Assay (Based on Young and Snyder, 1973)
This assay was crucial for quantifying the binding of strychnine to its receptor and demonstrating the competitive nature of its interaction with glycine.
Objective: To measure the specific binding of [3H]-strychnine to synaptic membranes from the spinal cord and to determine the affinity of glycine for the strychnine binding site.
Materials:
-
Rat spinal cord tissue
-
[3H]-strychnine (radioligand)
-
Unlabeled strychnine
-
Glycine
-
Sodium-potassium phosphate (B84403) buffer (pH 7.4)
-
Centrifuge
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation of Synaptic Membranes:
-
Homogenize fresh rat spinal cord tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: [3H]-strychnine and the membrane preparation.
-
Non-specific Binding: [3H]-strychnine, the membrane preparation, and a high concentration of unlabeled strychnine (to saturate the specific binding sites).
-
Competition: [3H]-strychnine, the membrane preparation, and varying concentrations of glycine.
-
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 10 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, plot the percentage of specific [3H]-strychnine binding against the concentration of glycine to determine the IC50 value (the concentration of glycine that inhibits 50% of the specific strychnine binding).
-
Electrophysiological Recording of Glycine-Induced Currents and Strychnine Blockade (Voltage-Clamp)
This technique allows for the direct measurement of the physiological effects of glycine and strychnine on individual neurons.
Objective: To record the chloride current induced by glycine in a spinal cord neuron and to demonstrate its blockade by strychnine.
Preparation:
-
Animal Model: Typically, a slice preparation from the spinal cord of a young rat or mouse is used.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): To maintain the viability of the neurons in the slice.
-
Internal Solution: To fill the recording micropipette, with ionic concentrations mimicking the intracellular environment of the neuron.
-
-
Equipment:
-
Patch-clamp amplifier
-
Micromanipulator
-
Microscope with infrared differential interference contrast (IR-DIC) optics
-
Data acquisition system
-
Procedure:
-
Slice Preparation: The animal is anesthetized, and the spinal cord is rapidly dissected and placed in ice-cold, oxygenated aCSF. Transverse slices of the spinal cord are then prepared using a vibratome.
-
Recording Setup: A slice is transferred to a recording chamber on the stage of the microscope and continuously perfused with oxygenated aCSF. A neuron within the slice is identified for recording.
-
Whole-Cell Patch-Clamp:
-
A glass micropipette filled with the internal solution is advanced towards the selected neuron using a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp).
-
-
Recording Protocol:
-
The neuron is voltage-clamped at a holding potential where chloride currents are prominent (e.g., -70 mV).
-
Glycine is applied to the slice via the perfusion system. The opening of glycine receptors will result in an inward or outward chloride current, depending on the electrochemical gradient for chloride, which can be measured by the amplifier.
-
After recording a stable glycine-induced current, strychnine is co-applied with glycine.
-
-
Observation and Analysis:
-
The application of strychnine will lead to a reduction or complete block of the glycine-induced current.
-
By applying different concentrations of strychnine, a dose-response curve can be generated to determine the IC50 of the blockade.
-
Visualizations
Signaling Pathway
Caption: Glycine receptor signaling pathway and the antagonistic action of strychnine.
Experimental Workflows
Caption: Experimental workflow for a [3H]-strychnine radioligand binding assay.
Caption: Experimental workflow for a voltage-clamp recording of strychnine's effect on glycine-induced currents.
Conclusion
Strychnine, once a feared poison, has had a profound and lasting impact on the field of neuroscience. Its discovery and application as a research tool were pivotal in shaping our understanding of chemical neurotransmission and the critical role of inhibition in the nervous system. The detailed study of its interaction with the glycine receptor has not only illuminated fundamental physiological processes but also provided a model for the study of ligand-receptor interactions. This technical guide, by consolidating historical context, quantitative data, and detailed experimental protocols, aims to provide a valuable resource for contemporary researchers, ensuring that the legacy of strychnine as a tool of discovery continues to inform future neuroscientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. neurologie.nl [neurologie.nl]
- 3. John Eccles' studies of spinal cord presynaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. John Eccles' pioneering role in understanding central synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. John Eccles (1903-97) and the experiment that proved chemical synaptic transmission in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRESYNAPTIC INHIBITION IN THE SPINAL CORD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor alpha subunit form the strychnine-binding site - PMC [pmc.ncbi.nlm.nih.gov]
Strychnine Sulfate as a Competitive Antagonist of Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of strychnine (B123637) sulfate's role as a competitive antagonist of the glycine (B1666218) receptor (GlyR). It covers the mechanism of action, quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Glycine Receptor and its Antagonist, Strychnine
The glycine receptor (GlyR) is a crucial component of the central nervous system (CNS), primarily mediating fast inhibitory neurotransmission in the spinal cord and brainstem.[1][2][3] As a member of the Cys-loop superfamily of ligand-gated ion channels, the GlyR is a pentameric structure composed of α and β subunits that form a central chloride-permeable pore.[2] The binding of the neurotransmitter glycine to the GlyR induces a conformational change, opening the channel and allowing an influx of chloride ions. This influx leads to hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[1][3]
Strychnine, a potent convulsant alkaloid, is a classic and highly selective competitive antagonist of the GlyR.[1][4] It binds to the same or an overlapping site as glycine on the α subunit of the receptor, thereby preventing glycine from binding and activating the channel.[5] This blockade of inhibitory signaling leads to disinhibition of motor neurons, resulting in the characteristic convulsions and muscle rigidity associated with strychnine poisoning.[6]
Mechanism of Action: Competitive Antagonism
Strychnine's antagonism of the GlyR is a textbook example of competitive inhibition. This means that strychnine and glycine compete for the same binding site on the receptor. The binding of strychnine does not activate the receptor; instead, it occludes the binding site, preventing glycine from exerting its inhibitory effect.[5] This competitive nature implies that the inhibition by strychnine can be overcome by increasing the concentration of glycine.
Cryo-electron microscopy studies have revealed that strychnine binds within the same pocket as glycine.[5] However, the binding of the antagonist strychnine stabilizes the receptor in a closed, non-conducting state, in contrast to the agonist glycine, which stabilizes an open-channel conformation.[5]
Quantitative Data: Binding Affinities and Potencies
The interaction of strychnine and glycine with the GlyR has been extensively quantified using various experimental techniques. The following tables summarize key binding affinity (Kd, Ki) and potency (IC50, EC50) values reported in the literature.
| Ligand | Parameter | Value | Species/Tissue | Receptor Subunit | Reference |
| Strychnine | Kd | 1-10 nM | Mouse Spinal Cord | Not specified | [4] |
| Strychnine | Kd | 0.03 µM (30 nM) | Rat Spinal Cord | Not specified | [7][8] |
| Strychnine | Ki | 4 nM | Rat Spinal Cord | Not specified | [9] |
| Glycine | Kd | 10 µM | Rat Spinal Cord | Not specified | [7][8] |
| Glycine | Kd | 61 µM | Post-natal tissue-cultured hippocampal neurons | Not specified | [10] |
| Strychnine | IC50 | 40 nM | Primary cultured rat neocortical neurons | Not specified | [11] |
| Glycine | EC50 | 0.26 mM | α1 GlyR | α1 homomer | [5] |
Experimental Protocols
Radioligand Binding Assay: [³H]Strychnine Binding
This protocol describes a competitive binding assay to determine the affinity of compounds for the glycine receptor using [³H]strychnine.
Objective: To measure the displacement of [³H]strychnine from glycine receptors by a non-labeled ligand (e.g., glycine) to determine the inhibitor constant (Ki) of the unlabeled ligand.
Materials:
-
Synaptic membrane preparation from rat spinal cord or brainstem.
-
[³H]Strychnine (specific activity ~20-40 Ci/mmol).
-
Unlabeled strychnine.
-
Glycine or other test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat spinal cord or brainstem in ice-cold buffer and prepare a crude synaptic membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled competing ligand (e.g., glycine).
-
A fixed concentration of [³H]strychnine (typically at or below its Kd value, e.g., 1-5 nM).
-
Synaptic membrane preparation (protein concentration typically 100-200 µ g/tube ).
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand while unbound ligand passes through.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competing ligand.
-
Non-specific binding: Radioactivity in the presence of a saturating concentration of unlabeled strychnine (e.g., 1 mM).
-
Specific binding: Total binding - non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording glycine-evoked currents and their inhibition by strychnine in cultured neurons or brain slices.
Objective: To measure the effect of strychnine on the amplitude and kinetics of glycine-activated chloride currents.
Materials:
-
Cultured neurons (e.g., spinal cord neurons, hippocampal neurons) or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Glycine stock solution.
-
Strychnine sulfate (B86663) stock solution.
-
Drug application system (e.g., "Y-tube" or fast-perfusion system).
Procedure:
-
Preparation: Place the cultured coverslip or brain slice in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette and apply positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording Glycine-Evoked Currents:
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply a brief pulse of glycine (e.g., 100 µM for 1-2 seconds) using the drug application system and record the resulting inward current (chloride influx).
-
Wash out the glycine and allow the cell to recover.
-
-
Testing Strychnine Inhibition:
-
Pre-apply strychnine (e.g., 1 µM) for a short period (e.g., 30 seconds) before co-applying it with glycine at the same concentration as before.
-
Record the current response in the presence of strychnine. A reduction in the current amplitude indicates antagonism.
-
Wash out both strychnine and glycine to observe recovery of the glycine-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents in the absence and presence of strychnine.
-
Calculate the percentage of inhibition caused by strychnine.
-
To determine the IC50 of strychnine, perform a concentration-response experiment with varying concentrations of strychnine against a fixed concentration of glycine.
-
Visualizations
Signaling Pathway of Glycine and its Antagonism by Strychnine
Caption: Glycine binding to its receptor opens a chloride channel, leading to neuronal inhibition. Strychnine competitively blocks this binding.
Experimental Workflow for Characterizing Strychnine's Antagonism
References
- 1. Glycine receptor - Wikipedia [en.wikipedia.org]
- 2. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A patch-clamp study of GABA- and strychnine-sensitive glycine-activated currents in post-natal tissue-cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strychnine-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
strychnine sulfate's role in studying synaptic inhibition
An In-depth Technical Guide on the Role of Strychnine (B123637) Sulfate (B86663) in Studying Synaptic Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Synaptic inhibition is a fundamental process in the central nervous system (CNS) responsible for shaping neuronal communication, preventing hyperexcitability, and enabling complex information processing. The amino acid glycine (B1666218) is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem, that exerts its effects by activating ligand-gated chloride channels known as glycine receptors (GlyRs). For over a century, the alkaloid strychnine, and its salt form strychnine sulfate, has been an indispensable pharmacological tool for elucidating the mechanisms of glycinergic inhibition.[1][2][3] Its high affinity and specificity as a competitive antagonist of the GlyR have allowed researchers to isolate, characterize, and study the physiological and pathological roles of this critical inhibitory system.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of strychnine, presents quantitative data on its interaction with GlyRs, and details key experimental protocols where it is employed to dissect the components of synaptic inhibition.
Mechanism of Action: Competitive Antagonism at the Glycine Receptor
Strychnine functions as a potent and selective competitive antagonist at strychnine-sensitive glycine receptors.[4][5] GlyRs are pentameric ligand-gated ion channels that, upon binding glycine, open an integral pore permeable to chloride ions (Cl⁻).[1][3] The subsequent influx of Cl⁻ hyperpolarizes the postsynaptic neuron, increasing the threshold for firing an action potential and thus producing an inhibitory effect.[1]
Strychnine binds noncovalently to a site on the GlyR α-subunit that overlaps with the glycine binding site.[1][6] By occupying this site, strychnine prevents glycine from binding and activating the channel. This blockade of inhibitory glycinergic currents leads to a state of disinhibition, where motor neurons are more easily activated by excitatory neurotransmitters.[1] This mechanism is the basis for strychnine's convulsant effects and its utility in research; by removing the glycinergic "brakes" on a neural circuit, its underlying excitatory framework and the specific role of glycinergic transmission can be studied.[4][7]
Quantitative Data: Receptor Binding and Efficacy
The interaction between strychnine and the glycine receptor has been extensively quantified, providing a solid basis for its use in experimental design. Radioligand binding assays, typically using tritiated strychnine ([³H]strychnine), have been pivotal in determining the affinity and density of glycine receptors in various CNS regions.[8][9][10]
| Parameter | Value | Species/Tissue | Comments | Reference |
| K_D (Strychnine) | 1 - 10 nM | Mammalian Spinal Cord | High-affinity binding characteristic of GlyR antagonism. | |
| Affinity Constant (K_i) (Strychnine) | 0.03 µM (30 nM) | Rat Spinal Cord Synaptic Membranes | Determined from displacement of [³H]strychnine. | [8][10] |
| Affinity Constant (K_i) (Glycine) | 10 µM | Rat Spinal Cord Synaptic Membranes | Glycine's affinity for displacing [³H]strychnine. | [8][10] |
| Effective Concentration (In Vitro) | 0.3 - 1.0 µM | Rat Brainstem, Cerebellum | Concentration for selective blockade of GlyR-mediated currents in electrophysiology. | [11][12] |
| Effective Concentration (In Vitro) | 0.5 µM | Rat Medullary Dorsal Horn | Used to pharmacologically isolate GABA_A receptor-mediated currents. | [13] |
| Effective Concentration (In Vivo) | 2 mg/kg (i.p.) | Mouse | Lethal dose used in toxicity studies to test antidotes. |
Experimental Protocols and Applications
This compound's primary role is as a selective tool to identify and block glycinergic inhibitory pathways, allowing for their functional characterization.
Differentiating Glycinergic and GABAergic Synaptic Currents
In many CNS regions, fast synaptic inhibition is mediated by both glycine and GABA, acting on GlyRs and GABA_A receptors (GABA_ARs), respectively. Because both receptor types are chloride channels, the resulting inhibitory postsynaptic currents (IPSCs) can be difficult to distinguish without pharmacology. Strychnine is used in concert with a selective GABA_AR antagonist, such as bicuculline (B1666979) or gabazine, to pharmacologically dissect the two components.
Protocol 4.1.1: Ex Vivo Electrophysiology
This protocol outlines the whole-cell patch-clamp recording from a neuron in an acute brain slice to separate GABAergic and glycinergic IPSCs.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated cutting solution (e.g., a glycerol-based ACSF).[14][15]
-
Rapidly dissect the brain and mount it for slicing on a vibratome.
-
Prepare acute slices (e.g., 200-300 µm thickness) in the ice-cold cutting solution.[14]
-
Transfer slices to a holding chamber with standard ACSF, bubbled with 95% O₂/5% CO₂, and allow them to recover at 35°C for 30 minutes, then at room temperature for at least 1 hour.[14]
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated ACSF.
-
Establish a whole-cell voltage-clamp recording from a target neuron. Use an internal solution with a high chloride concentration to make inhibitory currents inward and easier to measure.
-
Hold the neuron at a potential of -70 mV.
-
-
Pharmacological Dissection:
-
Baseline Recording: Record spontaneous IPSCs for 5-10 minutes to establish a stable baseline. These represent the sum of GABAergic and glycinergic events.
-
Isolate Glycinergic IPSCs: Perfuse the slice with ACSF containing a GABA_AR antagonist (e.g., 10 µM bicuculline).[12][13] After 5-10 minutes of wash-in, the remaining IPSCs are mediated exclusively by GlyRs.
-
Confirm Glycinergic Component: To the bicuculline-containing ACSF, add a GlyR antagonist (e.g., 0.5-1 µM this compound).[12][13] After wash-in, all sIPSCs should be abolished, confirming the identity of the previously recorded glycinergic currents.
-
-
Data Analysis:
-
Detect and measure the frequency, amplitude, and kinetics (decay time) of IPSCs in each condition.
-
The characteristics of the GABAergic component can be inferred by subtracting the averaged glycinergic currents from the baseline total currents.
-
Characterizing Glycine Receptors with Radioligand Binding
[³H]Strychnine binding assays are a classic biochemical method to quantify GlyR density and study the affinity of other compounds for the receptor.
Protocol 4.2.1: [³H]Strychnine Binding Assay
-
Synaptic Membrane Preparation:
-
Homogenize fresh or frozen CNS tissue (e.g., spinal cord, brainstem) in a cold buffer (e.g., 0.32 M sucrose).
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).
-
Lyse the synaptosomes via osmotic shock in a hypotonic buffer and centrifuge at high speed to pellet the synaptic membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands. Resuspend in the final assay buffer.
-
-
Binding Reaction:
-
In reaction tubes, combine the synaptic membrane preparation with a known concentration of [³H]strychnine (e.g., 1-5 nM).
-
For total binding , incubate membranes with only [³H]strychnine.
-
For non-specific binding , incubate membranes with [³H]strychnine plus a high concentration of a competing, non-labeled ligand (e.g., 1 mM glycine or 100 µM unlabeled strychnine).
-
Incubate all tubes at a controlled temperature (e.g., 4°C) for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass-fiber filters, which trap the membranes.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding experiments (using increasing concentrations of [³H]strychnine), Scatchard analysis can be used to determine the maximal binding capacity (B_max) and the dissociation constant (K_D).
-
For competition binding experiments (using a fixed concentration of [³H]strychnine and varying concentrations of an unlabeled competitor), the IC50 can be determined and converted to an inhibition constant (K_i).
-
Conclusion
This compound, despite its toxicity, remains a cornerstone tool in neuroscience research. Its high-affinity and selective antagonism of glycine receptors provide a reliable method for investigating the fundamental properties of synaptic inhibition.[3] From defining the distribution of glycine receptors in the CNS through binding studies to pharmacologically isolating glycinergic currents in complex circuits, strychnine allows researchers to probe the function of these inhibitory synapses with precision. The quantitative data and established protocols associated with its use continue to make this compound an essential compound in the arsenal (B13267) of neurophysiologists, pharmacologists, and drug development professionals studying motor control, sensory processing, and neurological disorders involving imbalances in synaptic inhibition.
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. [Strychnine, in The Mysterious Affair at Styles: Blocking Glycinergic Synaptic Transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strychnine (PIM 507) [inchem.org]
- 5. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synapse - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. GABA and glycine co-release optimizes functional inhibition in rat brainstem motoneurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. protocols.io [protocols.io]
historical use of strychnine in medical science
An In-depth Technical Guide on the Historical Use of Strychnine (B123637) in Medical Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnine, a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree, occupies a paradoxical position in the annals of medical science.[1][2] While notorious for its lethality, it was once a widely prescribed therapeutic agent from the 19th through to the mid-20th century. This technical guide provides a comprehensive overview of the historical medical applications of strychnine, detailing its formulations, dosages, and the experimental understanding of its mechanism of action during its period of therapeutic use. Quantitative data from historical sources are summarized, and key experimental methodologies are described to offer a thorough perspective for researchers, scientists, and drug development professionals on this once-prominent pharmaceutical.
Introduction
First isolated in 1818, strychnine was readily adopted into the medical pharmacopeia of the 19th century.[3] Its potent physiological effects, primarily as a central nervous system stimulant, led to its application for a wide array of ailments, ranging from paralysis to use as a general tonic.[1][4] This guide will explore the historical context of its use, the scientific rationale of the time, and the eventual decline of its therapeutic applications due to its narrow therapeutic index and high toxicity.[5]
Mechanism of Action: A Historical Perspective
Early medical practitioners observed strychnine's dramatic effects on muscle contraction and reflex activity.[3] By the late 19th and early 20th centuries, experimental studies began to elucidate its mechanism of action. It was understood that strychnine's primary site of action was the spinal cord, where it was found to increase reflex excitability.[3]
Modern understanding confirms that strychnine is a potent, competitive antagonist of the inhibitory neurotransmitter glycine (B1666218) at its receptors, primarily on motor neurons in the spinal cord.[2][3] Glycine binding to its receptor normally causes an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire. By blocking these receptors, strychnine disinhibits motor neurons, leading to exaggerated reflex responses and generalized muscle contractions.[3]
Historical Therapeutic Applications and Dosages
Strychnine was employed in a variety of therapeutic contexts, with dosages and formulations varying considerably. The following sections detail its primary historical uses.
Central Nervous System Stimulant
As a general stimulant, strychnine was used to combat fatigue and was even used by athletes as a performance-enhancing drug.[3][6][7] It was also a common ingredient in tonics intended to improve overall health and vitality.
Treatment for Paralysis and Motor Dysfunction
One of the most common historical applications of strychnine was in the treatment of various forms of paralysis, including those resulting from stroke or other neurological conditions.[4] The rationale was to stimulate the affected nerves and muscles.
Respiratory and Circulatory Stimulant
Strychnine was also used as a respiratory and circulatory stimulant, particularly in cases of collapse or poisoning by depressant substances.[1][8]
Treatment for Amblyopia (Lazy Eye)
Historical medical literature describes the use of strychnine in the treatment of amblyopia, with the aim of stimulating the optic nerve and improving vision.
Quantitative Data from Historical Sources
The following tables summarize the dosages and formulations of strychnine and its preparations as documented in historical medical texts. It is crucial to note that these dosages are not safe by modern standards and are presented for historical and informational purposes only.
Table 1: Historical Dosages of Strychnine and its Salts
| Condition | Preparation | Dosage | Source |
| General Debility/Tonic | Strychnine Sulphate | 1/60 to 1/20 grain (approx. 1-3 mg) | King's American Dispensatory, 1898 |
| Paralysis | Strychnine | 1/30 to 1/12 grain (approx. 2-5 mg) per day | A Text-Book of Pharmacology & Therapeutics, 1901 |
| Irritable Nervous System | Strychnine | Start at 1/24 grain, increase to 1/12 grain | Victorian Era Medicine |
Table 2: Historical Formulations of Nux Vomica and Strychnine
| Formulation | Composition | Historical Use | Source |
| Tincture of Nux Vomica | Extract of Nux Vomica (standardized to contain a specific percentage of alkaloids) dissolved in a mixture of alcohol and water. | General tonic, treatment for impaired spinal energy, paralysis, constipation. | King's American Dispensatory, 1898 |
| Compound Tincture of Strychnine | Strychnine, distilled water, alcohol, acetic acid, and compound tincture of cardamom. | Similar to Tincture of Nux Vomica. | King's American Dispensatory, 1898 |
| Pills of Strychnine | Strychnine salt mixed with an inert binder and formed into pills. | A common method for oral administration. | Victorian Era Medicine |
| Topical Solution | Strychnine mixed with dilute sulphuric acid and glycerin. | Applied to paralyzed limbs or along the spinal cord. | Victorian Era Medicine |
Table 3: Toxic and Lethal Doses of Strychnine (Historical Data)
| Dose Type | Amount | Notes | Source |
| Minimum Lethal Dose (Adult) | 30-120 mg | Oral ingestion. | Wikipedia |
| Generally Fatal Dose | 60-100 mg | Death typically occurs within 1-2 hours. | Wikipedia |
| Reported Fatal Dose | As low as 32 mg (1/2 grain) | Demonstrates the high toxicity and variability in individual response. | Strychnine poisoning: a case report |
Historical Experimental Protocols
The understanding of strychnine's physiological effects was built upon a foundation of animal experimentation, primarily in the late 19th and early 20th centuries. These studies, while not meeting modern ethical standards, were pivotal in elucidating the compound's mechanism of action.
Nerve-Muscle Preparation Studies
Objective: To observe the effect of strychnine on nerve and muscle tissue.
Methodology:
-
A nerve-muscle preparation, typically from a frog's leg (gastrocnemius muscle and sciatic nerve), would be dissected and mounted in a chamber.
-
The nerve would be stimulated with electrical impulses of varying intensity and frequency, and the resulting muscle contractions would be recorded on a kymograph (a rotating drum with smoked paper).
-
A solution of strychnine of a known concentration would be applied to the preparation.
-
The effects on muscle twitch height, tetanus (sustained contraction), and nerve excitability would be observed and recorded.
In Vivo Studies on Spinal Reflexes
Objective: To investigate the effect of strychnine on reflex actions in a living animal.
Methodology:
-
An animal, often a cat or rabbit, would be anesthetized.
-
The spinal cord would be exposed to allow for the application of strychnine and the recording of nerve impulses.
-
A peripheral nerve would be stimulated to elicit a reflex response (e.g., the flexion reflex).
-
The electrical activity of motor neurons in the spinal cord would be recorded before and after the administration of strychnine.
-
Observations would focus on the enhancement of reflex responses and the appearance of spontaneous, convulsive activity.
Visualizations
Signaling Pathway of Strychnine's Action
Caption: Strychnine's antagonistic action on glycine receptors.
Experimental Workflow for Nerve-Muscle Preparation
Caption: Historical workflow for nerve-muscle experiments with strychnine.
Decline in Medical Use and Legacy
The therapeutic use of strychnine began to wane in the mid-20th century as its significant risks became increasingly apparent and safer alternatives were developed. The very narrow margin between a therapeutic and a toxic or lethal dose made its clinical use fraught with danger.[5] Today, strychnine has no accepted medical use in humans and is primarily known as a potent poison and a tool in neuroscience research to study the glycine receptor.[8]
Conclusion
The history of strychnine in medicine serves as a compelling case study in the evolution of pharmacology and therapeutics. Its journey from a widely used remedy to a substance of toxicological and research interest highlights the critical importance of the therapeutic index and the continuous search for safer and more effective medicines. For modern drug development professionals, the story of strychnine underscores the necessity of rigorous preclinical and clinical evaluation to ensure patient safety.
References
- 1. Strychnine Intoxication: A Case Report | Lages | Journal of Medical Cases [journalmc.org]
- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Strychnine - Wikipedia [en.wikipedia.org]
- 4. Victorian Era Medicine: Strychnine | Author VL McBeath [valmcbeath.com]
- 5. A Textbook of the pharmacology and therapeutics, or the Action of drugs in ... - Arthur Robertson Cushny - Google Books [books.google.com]
- 6. mq.edu.au [mq.edu.au]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
Unmasking Neural Blueprints: A Technical Guide to Strychnine Sulfate in Neuronal Circuit Mapping
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of strychnine (B123637) sulfate (B86663) as a powerful pharmacological tool for the dissection of neuronal circuits. By selectively antagonizing inhibitory glycinergic transmission, strychnine facilitates the functional mapping of excitatory and disinhibitory pathways, revealing the intricate architecture of the nervous system. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to inform the design and execution of robust circuit mapping studies.
Core Principles: The Role of Strychnine in Disinhibition
Strychnine is a potent and selective competitive antagonist of the glycine (B1666218) receptor (GlyR), a ligand-gated chloride ion channel.[1][2] In the central nervous system, particularly the spinal cord, brainstem, and retina, glycine acts as a primary inhibitory neurotransmitter.[1] Upon binding to postsynaptic GlyRs, glycine mediates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.
By binding to the same site as glycine on the GlyR, strychnine prevents this inhibitory signaling.[3] This blockade of inhibition, often referred to as "disinhibition," effectively unmasks underlying excitatory connections that may otherwise be suppressed. This principle is the cornerstone of its use in neuronal circuit mapping, allowing researchers to isolate and characterize excitatory pathways.
Mechanism of Action at the Glycinergic Synapse
The signaling pathway at a typical glycinergic synapse and the antagonistic action of strychnine are depicted below.
References
The Dual Facets of a Classic Antagonist: A Technical Guide to the Basic Research Applications of Strychnine Sulfate in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a potent alkaloid derived from the seeds of the Strychnos nux-vomica tree, has a long and storied history, transitioning from a historical medicinal agent to a pivotal tool in the field of neuropharmacology.[1] Its primary mechanism of action lies in its potent and selective competitive antagonism of the glycine (B1666218) receptor, a ligand-gated chloride channel crucial for inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[2][3][4] This specific action has rendered strychnine sulfate (B86663) an indispensable compound for the fundamental study of the central nervous system. This technical guide provides an in-depth overview of the core basic research applications of strychnine sulfate, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Application 1: Elucidating the Glycine Receptor and its Signaling Pathway
Strychnine's high affinity and specificity for the glycine receptor have made it an invaluable radioligand for receptor characterization, quantification, and localization studies.[5][6] The use of radiolabeled strychnine, such as [³H]strychnine, has been instrumental in defining the distribution of glycine receptors in the central nervous system and in understanding the molecular interactions between ligands and the receptor.[5][7]
Glycine Receptor Signaling Pathway
The binding of the inhibitory neurotransmitter glycine to its receptor normally leads to the influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and thus reducing neuronal excitability. Strychnine competitively blocks this binding, preventing the channel from opening and thereby disinhibiting the neuron, leading to a state of hyperexcitability.
References
- 1. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Strychnine-sensitive glycine receptors depress hyperexcitability in rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Binding of [3H]glycine, [3H]beta-alanine and [3H]strychnine in cultured rat spinal cord and brain stem - PubMed [pubmed.ncbi.nlm.nih.gov]
Strychnine Sulfate's Interaction with Glycine Receptors: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of strychnine (B123637) sulfate (B86663) to glycine (B1666218) receptors (GlyRs). Strychnine, a potent antagonist of GlyRs, has been a pivotal tool in the study of the inhibitory glycinergic system. Understanding its interaction with GlyRs at a molecular level is crucial for neuroscience research and the development of novel therapeutics targeting this system. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular and experimental processes.
Quantitative Analysis of Strychnine-GlyR Interactions
The binding of strychnine to glycine receptors is characterized by high affinity. This interaction can be quantified through several parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). The kinetics of this binding are defined by the association rate constant (kon) and the dissociation rate constant (koff).
Binding Affinity Data
The following table summarizes the reported binding affinity values for strychnine and the endogenous agonist, glycine, to glycine receptors. These values have been determined primarily through radioligand binding assays.
| Ligand | Parameter | Value | Species/Tissue | Receptor Subtype(s) | Reference |
| Strychnine | Kd | 30 nM | Rat Spinal Cord | Not Specified | [1][2][3] |
| Strychnine | Kd | 98 nM | Zebrafish α1 (recombinant) | α1 | |
| Strychnine | IC50 | 11 µM | Rat Spinal Cord/Brainstem | Not Specified | |
| Glycine | Ki | 10 µM | Rat Spinal Cord | Not Specified | [1][2][3] |
Note: Kd (dissociation constant) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. Ki (inhibition constant) is a measure of the affinity of a competitive inhibitor. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required to inhibit 50% of a biological or biochemical function.
Binding Kinetics Data
The kinetics of strychnine binding to glycine receptors have been investigated, revealing a rapid association and a slower dissociation. The following table presents the available kinetic parameters.
| Ligand | Parameter | Value | Temperature | Species/Tissue | Method | Reference |
| Strychnine | kon (k1) | 0.6 x 10⁷ M⁻¹s⁻¹ | 4°C | Rat Spinal Cord | Radioligand Binding | |
| Strychnine | koff (k-1) | 0.089 min⁻¹ | 4°C | Rat Spinal Cord | Radioligand Binding |
Note: kon (association rate constant) describes the rate at which the ligand binds to the receptor. koff (dissociation rate constant) describes the rate at which the ligand-receptor complex dissociates. It is important to note that the association and dissociation constants presented here were determined at the same temperature, providing a more cohesive kinetic profile.
Experimental Protocols
The characterization of strychnine's binding to GlyRs relies on a variety of experimental techniques. Below are detailed methodologies for commonly employed assays.
[³H]Strychnine Radioligand Binding Assay
This assay is a classic method to quantify the binding of strychnine to glycine receptors in native tissue preparations.
Objective: To determine the affinity (Kd) and density (Bmax) of strychnine binding sites on GlyRs.
Materials:
-
Tissue source rich in GlyRs (e.g., rat spinal cord)
-
[³H]Strychnine (radioligand)
-
Unlabeled strychnine sulfate
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize the tissue (e.g., spinal cord) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing a fixed amount of membrane protein.
-
For saturation binding experiments, add increasing concentrations of [³H]strychnine.
-
For competition binding experiments, add a fixed concentration of [³H]strychnine and increasing concentrations of unlabeled strychnine or a test compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of unlabeled strychnine (e.g., 10 µM).
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [³H]strychnine and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Scintillation Proximity Assay (SPA)
SPA is a homogeneous binding assay that does not require a separation step, making it suitable for high-throughput screening.
Objective: To measure the real-time binding of strychnine to GlyRs.
Materials:
-
Purified GlyRs
-
[³H]Strychnine
-
SPA beads (e.g., wheat germ agglutinin-coated for capturing glycosylated receptors)
-
Assay buffer
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a microplate well, combine the purified GlyRs, SPA beads, and [³H]strychnine in the assay buffer.
-
The GlyRs bind to the SPA beads.
-
-
Detection:
-
When [³H]strychnine binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing light.
-
Unbound [³H]strychnine in the solution is too far away to excite the beads, and its radioactive decay is not detected.
-
The light emission is measured in real-time using a microplate scintillation counter.
-
-
Data Analysis:
-
The intensity of the light signal is directly proportional to the amount of bound radioligand.
-
Kinetic parameters (kon and koff) can be determined by monitoring the signal over time during association and dissociation phases.
-
Electrophysiological Recording
This functional assay measures the effect of strychnine on GlyR channel activity in response to glycine.
Objective: To characterize the antagonistic effect of strychnine on glycine-induced currents.
Materials:
-
Cells expressing GlyRs (e.g., Xenopus oocytes, HEK293 cells, or primary neurons)
-
Patch-clamp or two-electrode voltage-clamp setup
-
External and internal recording solutions
-
Glycine
-
This compound
Procedure:
-
Cell Preparation:
-
Prepare the cells expressing GlyRs for electrophysiological recording.
-
-
Recording:
-
Establish a whole-cell patch-clamp or two-electrode voltage-clamp recording configuration.
-
Apply glycine to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride equilibrium potential).
-
Co-apply or pre-apply strychnine with glycine to observe the inhibition of the glycine-induced current.
-
Perform dose-response experiments by applying a fixed concentration of glycine with varying concentrations of strychnine to determine the IC50 of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-induced currents in the absence and presence of strychnine.
-
Plot the percentage of inhibition against the log concentration of strychnine to generate a dose-response curve and calculate the IC50.
-
Visualizing Strychnine-GlyR Interactions and Experimental Workflows
Graphical representations are essential for understanding the complex biological processes and experimental procedures involved in studying strychnine's interaction with GlyRs.
Glycine Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of the glycine receptor and the antagonistic action of strychnine.
Caption: Glycine receptor signaling and strychnine antagonism.
Experimental Workflow: [³H]Strychnine Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand binding assay to study strychnine-GlyR interactions.
Caption: Workflow for a [³H]strychnine radioligand binding assay.
Logical Relationship: Competitive Antagonism
This diagram illustrates the principle of competitive antagonism by strychnine at the glycine receptor.
References
The Effect of Strychnine Sulfate on Motor Neuron Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree, has long been recognized for its potent convulsant effects. Its mechanism of action centers on the nervous system, specifically targeting inhibitory neurotransmission. This technical guide provides an in-depth analysis of the effects of strychnine sulfate (B86663) on motor neuron excitability, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Understanding the precise molecular interactions of strychnine is crucial for research into synaptic inhibition, motor control, and the development of novel therapeutics for neurological disorders.
Core Mechanism of Action: Antagonism of Glycine (B1666218) Receptors
Strychnine sulfate's primary effect on motor neuron excitability stems from its role as a competitive antagonist of ionotropic glycine receptors (GlyRs).[1][2] Glycine is the principal inhibitory neurotransmitter in the spinal cord and brainstem, responsible for tempering neuronal activity.[1] When glycine binds to its receptor on the postsynaptic membrane of a motor neuron, it opens a chloride ion channel, leading to an influx of chloride ions (Cl-).[3] This influx hyperpolarizes the neuron's membrane, making it less likely to fire an action potential in response to excitatory stimuli. By competitively binding to the same site as glycine, strychnine prevents this inhibitory signaling cascade, resulting in a state of disinhibition.[1][2] Consequently, motor neurons become hyperexcitable, leading to the characteristic muscle spasms and convulsions associated with strychnine poisoning.[2]
Quantitative Data on Strychnine's Effects
The following tables summarize the available quantitative data on the effects of this compound on various aspects of motor neuron function.
| Parameter | Organism/Preparation | Strychnine Concentration | Observed Effect | Reference |
| Glycine-Stimulated 36Cl- Uptake | Membrane vesicles from adult mouse spinal cord and brainstem | IC50: 0.4 µM | Inhibition of glycine-stimulated chloride uptake. | [4] |
| Spontaneous Neuronal Activity | Murine spinal cord cell cultures | 5-20 nM | Increased multichannel bursting. | [5] |
| > 5 µM | Regular, coordinated bursting. | [5] | ||
| Voltage-Dependent Ca2+ Current (ICa) | Aplysia and frog ganglion neurons | 1-10 µM (threshold) | Decrease in ICa. | [6] |
| 100 µM (Aplysia) | Reduction of ICa to approximately 50% of control. | [6] |
Signaling Pathways
Glycinergic Inhibition at the Postsynaptic Membrane
The following diagram illustrates the normal process of glycinergic inhibition at a synapse on a motor neuron and how strychnine disrupts this process.
Caption: Glycinergic inhibition and its disruption by strychnine.
Role of Renshaw Cells in Recurrent Inhibition
Renshaw cells are inhibitory interneurons in the spinal cord that play a crucial role in a negative feedback loop known as recurrent inhibition. This mechanism helps to modulate the firing rate of motor neurons.
Caption: The Renshaw cell circuit for recurrent inhibition and the site of strychnine action.
Glycine Receptor Clustering via Gephyrin
The proper localization and clustering of glycine receptors at the postsynaptic membrane is critical for efficient inhibitory neurotransmission. This process is mediated by the scaffolding protein gephyrin.
Caption: Gephyrin-mediated clustering of glycine receptors at the postsynaptic membrane.
Experimental Protocols
Intracellular Recording from Spinal Motor Neurons in vivo (Cat)
This protocol is adapted from studies investigating the effects of strychnine on the membrane properties of spinal motor neurons in cats.[7][8]
1. Animal Preparation:
- Anesthetize an adult cat with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).
- Perform a laminectomy to expose the lumbar spinal cord.
- Mount the animal in a stereotaxic frame to ensure stability.
- Maintain body temperature, respiration, and other physiological parameters within normal ranges.
2. Electrode Preparation:
- Pull glass microelectrodes to a fine tip (resistance of 5-15 MΩ).
- Fill the microelectrodes with a suitable electrolyte solution (e.g., 3 M KCl or K-citrate).
3. Intracellular Recording:
- Carefully advance the microelectrode into the ventral horn of the spinal cord.
- Identify motor neurons based on their antidromic activation from the corresponding ventral root or muscle nerve.
- Once a stable intracellular recording is achieved (resting membrane potential more negative than -50 mV and action potential amplitude > 60 mV), record baseline membrane properties (resting potential, input resistance, action potential characteristics).
4. Strychnine Application:
- Administer this compound systemically (intravenously) or locally via microiontophoresis.
- Systemic Administration: Infuse a solution of this compound at a controlled rate to achieve the desired plasma concentration.
- Microiontophoresis/Juxtacellular Application: Use a multi-barreled micropipette with one barrel for recording and another containing a strychnine solution (e.g., 10 mM in saline, pH adjusted). Eject strychnine using controlled current pulses.[9][10][11][12]
5. Data Acquisition and Analysis:
- Continuously record the membrane potential and firing activity of the motor neuron before, during, and after strychnine application.
- Analyze changes in resting membrane potential, input resistance, firing rate, and the amplitude and frequency of spontaneous and evoked IPSPs.
Whole-Cell Voltage-Clamp Recording from Spinal Cord Slices (Rodent)
This protocol allows for a more controlled investigation of the effects of strychnine on synaptic currents in motor neurons.[13][14]
1. Slice Preparation:
- Anesthetize a rodent (e.g., rat or mouse) and perform a rapid decapitation.
- Quickly dissect the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Embed the spinal cord in agar (B569324) and cut transverse slices (300-400 µm thick) using a vibratome.
- Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
2. Recording Setup:
- Transfer a single slice to a recording chamber on the stage of an upright microscope equipped with DIC optics.
- Continuously perfuse the slice with oxygenated aCSF at a controlled rate.
- Pull patch pipettes from borosilicate glass (resistance 3-6 MΩ) and fill them with an appropriate intracellular solution.
3. Whole-Cell Recording:
- Identify motor neurons in the ventral horn based on their large size and location.
- Approach a target neuron with the patch pipette and establish a giga-ohm seal.
- Rupture the membrane to achieve the whole-cell configuration.
- Switch to voltage-clamp mode and hold the neuron at a specific membrane potential (e.g., -70 mV).
4. Strychnine Application:
- Dissolve this compound in the aCSF to the desired concentration.
- Apply the strychnine-containing aCSF to the slice via the perfusion system.
5. Data Acquisition and Analysis:
- Record spontaneous and evoked inhibitory postsynaptic currents (IPSCs) before and during strychnine application.
- Analyze changes in the amplitude, frequency, and decay kinetics of the IPSCs to quantify the effect of strychnine on glycinergic transmission.
36Cl- Flux Assay in Membrane Vesicles
This biochemical assay provides a functional measure of glycine receptor activity and its inhibition by strychnine.[4]
1. Membrane Vesicle Preparation:
- Homogenize spinal cord and brainstem tissue from adult mice in a suitable buffer.
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Pellet the membrane fraction by high-speed centrifugation.
- Resuspend the pellet to obtain a preparation of membrane vesicles.
2. Chloride Uptake Assay:
- Pre-incubate the membrane vesicles in a buffer containing 36Cl-.
- Initiate chloride uptake by adding glycine at various concentrations.
- After a short incubation period (e.g., 10 seconds), rapidly filter the reaction mixture to separate the vesicles from the external solution.
- To test the effect of strychnine, pre-incubate the vesicles with varying concentrations of strychnine before the addition of glycine.
3. Data Analysis:
- Quantify the amount of 36Cl- retained by the vesicles using liquid scintillation counting.
- Determine the EC50 for glycine-stimulated uptake and the IC50 for strychnine inhibition by fitting the data to a dose-response curve.
Conclusion
This compound exerts its profound effects on motor neuron excitability through the competitive antagonism of glycine receptors, primarily in the spinal cord. This action blocks the crucial inhibitory influence of glycine, leading to a state of disinhibition and subsequent motor neuron hyperexcitability. The quantitative data, though limited in some areas, clearly demonstrates the potent inhibitory effect of strychnine on glycine receptor function. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this classic neurotoxin. A thorough understanding of the strychnine-glycine receptor interaction continues to be invaluable for elucidating the fundamental principles of synaptic inhibition and for the development of targeted therapies for neurological disorders characterized by imbalances in neuronal excitability.
References
- 1. A pharmacological study of Renshaw cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Glycine Synaptic Receptor: Evidence That Strychnine Binding Is Associated with the Ionic Conductance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of glycine receptor function by radioactive chloride uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strychnine decreases the voltage-dependent Ca2+ current of bothAplysia and frog ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strychnine: its action on spinal motoneurons of cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of strychnine on membrane properties of spinal motoneurons in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Loose-Patch-Juxtacellular Labeling of Cerebellar Neurons in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo patch recordings (whole-cell or juxta-cellular) from task-performing head-fixed mice [protocols.io]
- 12. Loose-patch-juxtacellular recording in vivo--a method for functional characterization and labeling of neurons in macaque V1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Voltage clamp study of cat spinal motoneurons during strychnine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. homepages.gac.edu [homepages.gac.edu]
An In-Depth Technical Guide to Strychnine Sulfate and its Impact on Spinal Cord Reflexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnine (B123637), a potent alkaloid neurotoxin, has long served as a critical pharmacological tool for elucidating the fundamental mechanisms of inhibitory neurotransmission within the central nervous system. Its high specificity as a competitive antagonist of the glycine (B1666218) receptor (GlyR) makes it an invaluable agent for studying the role of glycinergic signaling in modulating spinal cord reflexes. This technical guide provides a comprehensive overview of the impact of strychnine sulfate (B86663) on spinal cord reflexes, with a focus on its mechanism of action, detailed experimental protocols for its study, and quantitative data on its effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize strychnine as a research tool in the exploration of spinal cord physiology and pathophysiology.
Introduction
The intricate network of neuronal circuits within the spinal cord governs a wide array of motor and sensory functions, with spinal reflexes representing the most fundamental of these processes. The precise regulation of these reflexes is contingent upon a delicate balance between excitatory and inhibitory neurotransmission. A key player in this inhibitory control is the neurotransmitter glycine, which acts primarily in the spinal cord and brainstem.[1][2] Strychnine sulfate, by selectively blocking glycine receptors, disrupts this inhibitory tone, leading to a state of hyperexcitability and exaggerated reflex responses.[3][4] This dramatic effect, while responsible for its toxicity, provides a unique experimental window into the function of glycinergic inhibitory circuits.
Mechanism of Action of this compound
Strychnine's primary molecular target is the ionotropic glycine receptor (GlyR), a ligand-gated chloride ion channel.[3][5] In the resting state, the binding of glycine to its receptor on the postsynaptic membrane of a neuron, typically a motor neuron, causes the channel to open, allowing an influx of chloride ions (Cl-).[1][6] This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential in response to excitatory stimuli. This process is known as postsynaptic inhibition.
Strychnine acts as a competitive antagonist at the glycine binding site on the GlyR.[3] It binds to the receptor without activating it, thereby preventing glycine from exerting its inhibitory effect. This blockade of inhibition, often referred to as "disinhibition," leads to a state where motor neurons are more easily depolarized by excitatory inputs.[3] Consequently, even minimal sensory stimuli can trigger exaggerated and widespread muscle contractions, a hallmark of strychnine poisoning.[7] The convulsions characteristic of strychnine toxicity are a direct result of this uncontrolled firing of motor neurons within the spinal cord.[7]
One of the key inhibitory circuits in the spinal cord affected by strychnine is the Renshaw cell circuit. Renshaw cells are inhibitory interneurons that are excited by collateral branches of motor neuron axons.[8] Upon activation, Renshaw cells release glycine onto the same and synergistic motor neurons, creating a negative feedback loop that helps to regulate motor neuron firing.[8][9] By blocking the action of glycine released from Renshaw cells, strychnine disrupts this crucial feedback mechanism, contributing to the hyperexcitability of motor neurons.[8]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of strychnine on spinal cord reflexes.
Caption: Normal Glycinergic Inhibition at the Synapse.
Caption: Strychnine-Mediated Disinhibition at the Synapse.
Caption: The Renshaw Cell Negative Feedback Loop and its Disruption by Strychnine.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data on the effects of this compound from various experimental studies.
Table 1: In Vivo Effects of this compound in Animal Models
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 2 mg/kg | Lethal in 85% of animals, inducing tonic extensor convulsions. | [10] |
| Mouse | Intraperitoneal (i.p.) | 2 mg/kg | Induction of epilepsy for anticonvulsant studies. | [11] |
| Rat | Topical (spinal cord) | Not specified | Emergence of additional peaks in motor evoked potentials. | [12] |
Table 2: In Vitro Effects of this compound on Spinal Cord Neurons
| Preparation | Strychnine Concentration | Observed Effect | Reference |
| Murine spinal cord cell culture | 5-20 nM | Increased multichannel bursting. | [13] |
| Murine spinal cord cell culture | >5 µM | Regular, coordinated bursting. | [13] |
| Adult mouse sacral spinal cord | Not specified | Unmasking of long-lasting polysynaptic reflexes. | [14] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the impact of this compound on spinal cord reflexes.
In Vivo Electrophysiological Recording of Spinal Reflexes in Rodents
This protocol describes the general procedure for in vivo recording of spinal reflexes, such as the Hoffmann reflex (H-reflex), in anesthetized rats or mice to assess the effects of strychnine.[15][16]
5.1.1. Animal Preparation and Anesthesia
-
Anesthetize the rodent using an appropriate anesthetic agent. A common choice is urethane (B1682113) (1.2 g/kg, i.p.).[15] The level of anesthesia should be monitored regularly by checking the paw-pinch withdrawal reflex.
-
Perform a laminectomy to expose the desired segment of the spinal cord (e.g., lumbar enlargement for hindlimb reflexes).[15][17] Care must be taken to avoid damaging the spinal cord.
-
Fix the spine using spinal clamps to ensure stability during recording.[15]
5.1.2. Stimulation and Recording
-
To elicit the H-reflex, apply a percutaneous electrical stimulus to a mixed nerve (e.g., the posterior tibial nerve for the soleus muscle).[16][18] Use a 1-millisecond square wave pulse.
-
Record the resulting muscle response (electromyogram, EMG) using needle or surface electrodes placed in the target muscle.
-
Gradually increase the stimulus intensity to first elicit the H-reflex (activation of Ia afferent fibers) and then the M-wave (direct activation of motor axons).[16] The H-max/M-max ratio is a key measure of motor neuron excitability.
5.1.3. Strychnine Administration and Data Analysis
-
Administer this compound via the desired route (e.g., intraperitoneal injection or topical application to the exposed spinal cord).
-
Record the H-reflex and M-wave at various time points after strychnine administration.
-
Analyze the changes in the H-reflex amplitude, latency, and the H-max/M-max ratio to quantify the effect of strychnine on spinal reflex excitability.
In Vitro Spinal Cord Slice Preparation
This protocol allows for the study of strychnine's effects on spinal cord circuitry in a more controlled environment.[1][14][19]
5.2.1. Slice Preparation
-
Deeply anesthetize an adult mouse or rat and perform a transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[20]
-
Rapidly dissect the spinal cord and embed it in agar (B569324) for stability.[21]
-
Use a vibratome to cut transverse or horizontal slices (300-400 µm thick) of the spinal cord.[22]
-
Incubate the slices in oxygenated ACSF at room temperature for at least one hour before recording.
5.2.2. Electrophysiological Recording
-
Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF.
-
Perform whole-cell patch-clamp or intracellular recordings from identified motor neurons.[1][14]
-
Stimulate afferent pathways (e.g., dorsal roots) to evoke synaptic responses in the recorded neuron.
5.2.3. Strychnine Application and Analysis
-
After obtaining a stable baseline recording, bath-apply this compound at a known concentration to the ACSF.
-
Record the changes in postsynaptic potentials or currents in response to afferent stimulation.
-
Analyze the alteration in the amplitude and kinetics of inhibitory postsynaptic currents (IPSCs) to determine the effect of strychnine on glycinergic inhibition.
Immunohistochemical Labeling of Glycine Receptors
This protocol is used to visualize the distribution of glycine receptors in the spinal cord, providing anatomical context for the physiological effects of strychnine.[23][24]
-
Perfuse an anesthetized animal with a fixative solution (e.g., 4% paraformaldehyde).
-
Dissect the spinal cord and postfix it in the same fixative.
-
Cryoprotect the tissue in a sucrose (B13894) solution and then section it using a cryostat.
-
Incubate the free-floating sections with a primary antibody specific for a glycine receptor subunit.
-
Wash the sections and then incubate them with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mount the sections on slides and visualize them using a fluorescence or confocal microscope.[23] The resulting images will show the location and density of glycine receptors within the spinal cord tissue.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on spinal cord reflexes in vivo.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound remains an indispensable tool for neuroscientists studying the intricate mechanisms of spinal cord function. Its specific antagonism of glycine receptors provides a powerful method for dissecting the role of inhibitory circuits in the modulation of spinal reflexes. This technical guide has provided a detailed overview of the core principles of strychnine's action, comprehensive experimental protocols for its application in research, and a summary of quantitative data on its effects. By leveraging the information and methodologies presented here, researchers can continue to unravel the complexities of spinal cord physiology and develop novel therapeutic strategies for a range of neurological disorders characterized by aberrant inhibitory neurotransmission.
References
- 1. An in vitro spinal cord slice preparation for recording from lumbar motoneurons of the adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycinergic inhibitory synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Glycine receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Renshaw cell - Wikipedia [en.wikipedia.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effects of spinal gray activation by strychnine on the motor evoked potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro sacral cord preparation and motoneuron recording from adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nsolns.com [nsolns.com]
- 16. The Hoffmann Reflex: Methodologic Considerations and Applications for Use in Sports Medicine and Athletic Training Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spinal cord injury modeling: from modeling to evaluation using rats as examples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juser.fz-juelich.de [juser.fz-juelich.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: The Preparation of Oblique Spinal Cord Slices for Ventral Root Stimulation [jove.com]
- 23. Localization of Glycine Receptors in the Human Forebrain, Brainstem, and Cervical Spinal Cord: An Immunohistochemical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jneurosci.org [jneurosci.org]
An In-depth Technical Guide on the Neurotoxic Effects of Strychnine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Strychnine (B123637) sulfate (B86663) is a highly toxic alkaloid historically used as a pesticide and in limited medicinal applications.[1][2] Its profound neurotoxic effects stem primarily from its action as a competitive antagonist at inhibitory glycine (B1666218) receptors within the central nervous system.[2][3][4][5] This antagonism disrupts normal inhibitory neurotransmission, leading to uncontrolled neuronal excitation, severe muscle convulsions, and ultimately, death by asphyxia.[1][2][5] This document provides a detailed examination of the molecular mechanisms, key signaling pathways, quantitative toxicity, and experimental methodologies relevant to the study of strychnine sulfate neurotoxicity.
Core Mechanism of Neurotoxicity: Glycine Receptor Antagonism
The primary neurotoxic action of strychnine is its function as a potent and selective competitive antagonist of the inhibitory neurotransmitter glycine.[2][3][5] Glycine is the principal inhibitory neurotransmitter in the spinal cord and brainstem, where it modulates motor neuron activity.[1][4][6] It binds to ligand-gated chloride ion channels (GlyRs) on the postsynaptic membrane of neurons.[1][3] The activation of these receptors by glycine leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane.[1][6] This hyperpolarization increases the threshold required for excitatory neurotransmitters to trigger an action potential, thus exerting an inhibitory effect on the neuron.[1]
Strychnine competitively binds to the same site on the glycine receptor as glycine itself, but its binding does not open the chloride channel.[3][5][7] By occupying the receptor, strychnine prevents glycine from exerting its inhibitory influence.[1][6] This blockade of inhibition leads to a state of disinhibition, where motor neurons are more easily activated by excitatory signals.[1][7] The result is an exaggerated response to sensory stimuli, leading to uncontrolled, convulsive muscle contractions.[3][5][6]
Disruption of Inhibitory Signaling Pathways
Normal Glycinergic Inhibition
Under normal physiological conditions, inhibitory interneurons release glycine into the synapse, which then activates postsynaptic glycine receptors on motor neurons. This leads to chloride influx and membrane hyperpolarization, maintaining a balanced control over motor activity.
Caption: Normal inhibitory signaling pathway mediated by glycine.
Strychnine-Mediated Disinhibition
This compound disrupts this pathway by blocking the glycine receptor. This prevents chloride influx and the subsequent hyperpolarization, leaving the motor neuron in a state of heightened excitability and prone to generating excessive action potentials.
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Strychnine (PIM 507) [inchem.org]
- 6. calpoison.org [calpoison.org]
- 7. Buy this compound | 60-41-3 [smolecule.com]
Strychnine Sulfate: A Technical Guide for Investigating Glycinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycinergic neurotransmission is a cornerstone of inhibitory signaling in the central nervous system (CNS), primarily localized in the spinal cord and brainstem.[1][2] The glycine (B1666218) receptor (GlyR), a ligand-gated chloride channel, is the central player in this system.[1][2][3] Strychnine (B123637), a potent alkaloid, has been an indispensable pharmacological tool for elucidating the function of these receptors.[1][4] This technical guide provides an in-depth overview of the use of strychnine sulfate (B86663) as a selective antagonist for investigating glycinergic neurotransmission. It covers the mechanism of action, quantitative binding data, detailed experimental protocols, and key signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field of neuroscience.
Core Concepts: Glycinergic Neurotransmission and Strychnine's Role
Glycine acts as the primary inhibitory neurotransmitter in the spinal cord and brainstem by binding to postsynaptic GlyRs.[1] This binding opens an integral chloride ion channel, leading to an influx of Cl- ions and subsequent hyperpolarization of the postsynaptic neuron, thus inhibiting neuronal firing.[1] This inhibitory action is crucial for motor control, sensory processing, and pain perception.[1]
Strychnine acts as a competitive antagonist at the glycine binding site on the GlyR.[4][5] By binding with high affinity, it prevents glycine from activating the receptor, thereby blocking the inhibitory chloride current.[1][4] This blockade of inhibition leads to disinhibition of motor neurons, resulting in hyperexcitability, convulsions, and, at high doses, respiratory failure. This potent and selective antagonism makes strychnine an invaluable tool for isolating and studying glycinergic currents and pathways.[1]
There are different subtypes of glycine receptors, with varying sensitivity to strychnine. The "strychnine-sensitive" GlyRs, typically containing the α1 subunit, are the primary mediators of fast synaptic inhibition in the adult CNS.[1][6][7] "Strychnine-insensitive" sites are primarily associated with the NMDA receptor, where glycine acts as a co-agonist.[8][9][10]
Quantitative Data: Strychnine-Glycine Receptor Interactions
The affinity of strychnine and glycine for the glycine receptor has been quantified in numerous studies. This data is crucial for designing experiments and interpreting results.
| Ligand | Receptor/Preparation | Parameter | Value | Reference |
| Strychnine | Glycine Receptor (rat brain synaptic membranes) | Ki | 12 nM | [11] |
| Strychnine | Glycine Receptor (rat spinal cord synaptic membranes) | Kd | 2.6 - 4 nM | [12] |
| Strychnine | Glycine-evoked whole cell currents (rat cerebellar granule cells) | IC50 | 58 nM | [13] |
| Strychnine | [3H]strychnine binding (spinal cord and brainstem synaptic membranes) | IC50 | 11 µM | [9] |
| Glycine | Glycine Receptor (rat spinal cord synaptic membranes) | EC50 | 25 µM | [12] |
| Glycine | Glycine-activated whole cell currents (rat cerebellar granule cells) | Kd | 73 µM | [13] |
Experimental Protocols
Electrophysiological Recording of Glycinergic Currents
This protocol describes the whole-cell patch-clamp technique to record glycine-evoked currents and their blockade by strychnine sulfate.
Objective: To measure glycine-activated currents in neurons and confirm their identity by strychnine antagonism.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass pipettes for patch electrodes
-
External solution (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 2 MgSO4, and 10 glucose, bubbled with 95% O2-5% CO2.
-
Internal pipette solution containing (in mM): appropriate concentrations of salts to maintain osmotic balance and a chloride concentration that sets the desired reversal potential.
-
Glycine stock solution
-
This compound stock solution
-
Drug application system (e.g., perfusion or puff application)
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory procedures.
-
Place the preparation in the recording chamber and perfuse with oxygenated ACSF.
-
Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the neuron at a potential of -60 mV.
-
Apply a known concentration of glycine (e.g., 100 µM) to the neuron using the drug application system and record the inward current.
-
Wash out the glycine and allow the current to return to baseline.
-
Perfuse the chamber with ACSF containing a specific concentration of this compound (e.g., 1 µM) for several minutes.
-
Co-apply the same concentration of glycine in the presence of strychnine and record the current.
-
Observe the reduction or complete block of the glycine-evoked current.
-
Wash out both drugs to allow for recovery.
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents in the absence and presence of strychnine.
-
Calculate the percentage of inhibition caused by strychnine.
-
To determine the IC50, perform the experiment with a range of strychnine concentrations and fit the data to a dose-response curve.
Radioligand Binding Assay for Glycine Receptors
This protocol outlines a method for studying the binding of strychnine to glycine receptors in synaptic membranes.
Objective: To determine the affinity (Kd) and density (Bmax) of strychnine binding sites on glycine receptors.
Materials:
-
Synaptic membrane preparation from spinal cord or brainstem
-
[³H]Strychnine (radiolabeled ligand)
-
Unlabeled this compound
-
Glycine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare synaptic membranes from the desired CNS tissue.
-
For saturation binding experiments, set up a series of tubes containing a fixed amount of membrane protein and increasing concentrations of [³H]strychnine.
-
For competition binding experiments, use a fixed concentration of [³H]strychnine and increasing concentrations of unlabeled strychnine or glycine.
-
To determine non-specific binding, add a high concentration of unlabeled strychnine (e.g., 10 µM) to a parallel set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [³H]strychnine and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a competition binding equation to determine the IC50 or Ki.
Visualizing Glycinergic Neurotransmission
Glycinergic Synaptic Transmission Pathway
The following diagram illustrates the key steps in glycinergic neurotransmission and the inhibitory action of strychnine.
Caption: Mechanism of glycinergic inhibition and its blockade by strychnine.
Experimental Workflow: Electrophysiological Antagonism Assay
This diagram outlines the typical workflow for an electrophysiology experiment designed to test the antagonistic effect of strychnine on glycine-evoked currents.
Caption: Workflow for a strychnine antagonism experiment using patch-clamp.
Safety and Handling of this compound
This compound is a highly toxic compound and must be handled with extreme caution.
-
Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[16][17][18] Work in a certified chemical fume hood to avoid inhalation of dust.[16][17]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and secure location, away from light and incompatible materials.[14][17]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[14][15]
-
Spills: In case of a spill, evacuate the area, avoid generating dust, and follow established laboratory spill cleanup procedures for highly toxic substances.[17][18]
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse with copious amounts of water. If inhaled, move to fresh air. If ingested, do not induce vomiting.[17]
Conclusion
This compound remains a powerful and selective tool for the investigation of glycinergic neurotransmission. Its high affinity and competitive antagonism of the glycine receptor allow for the precise dissection of inhibitory circuits in the central nervous system. By understanding its mechanism of action, utilizing quantitative binding data, and following established experimental protocols, researchers can continue to unravel the complexities of glycine signaling in health and disease. The development of novel therapeutics targeting the glycinergic system will undoubtedly benefit from the foundational knowledge gained through the careful and safe use of this classic neuropharmacological agent.
References
- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent antagonist of the strychnine insensitive glycine receptor has anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. strychnine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. health.qld.gov.au [health.qld.gov.au]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. lsuhsc.edu [lsuhsc.edu]
- 18. nj.gov [nj.gov]
An In-depth Technical Guide on Early Studies of Strychnine-Induced Convulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree, has a long and significant history in the annals of pharmacology and neuroscience. Its potent convulsant effects, recognized for centuries, made it a crucial tool in early investigations into the workings of the nervous system. These pioneering studies, conducted primarily in the late 19th and early 20th centuries, laid the groundwork for our modern understanding of synaptic transmission, neural inhibition, and the mechanisms of seizure activity. This technical guide provides a comprehensive overview of these early investigations, focusing on the quantitative data, experimental protocols, and the evolving understanding of the physiological pathways involved.
Core Mechanism of Action: Antagonism of Glycine (B1666218) Receptors
Early researchers meticulously documented the dramatic physiological effects of strychnine, characterized by violent, generalized muscle contractions. Through a series of seminal experiments, it was established that strychnine's primary mechanism of action is the competitive antagonism of postsynaptic glycine receptors, predominantly located in the spinal cord.[1][2][3] Glycine is a major inhibitory neurotransmitter in the central nervous system, and its binding to its receptor opens a chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential.
By blocking these glycine receptors, strychnine removes this inhibitory control, leading to a state of disinhibition.[3] This allows for the unopposed action of excitatory neurotransmitters, resulting in uncontrolled and exaggerated reflex activity that manifests as convulsive seizures. The work of pioneering neurophysiologists like Sir Charles Sherrington was instrumental in elucidating this concept of reciprocal inhibition in spinal reflexes and how it is disrupted by strychnine.[4][5][6]
Signaling Pathway of Strychnine-Induced Convulsions
The following diagram illustrates the signaling pathway disrupted by strychnine, leading to convulsive seizures.
Experimental Protocols in Early Strychnine Research
Early investigations into strychnine-induced convulsions relied on a variety of animal models and innovative (for the time) experimental techniques. While detailed protocols from the earliest studies are scarce in modern literature, a composite understanding can be pieced together from historical accounts and later reviews.
Animal Models
A range of animal species were utilized in early strychnine research to observe and quantify its convulsive effects. Common models included:
-
Frogs: Due to their simple nervous system and the ability of their tissues to remain viable for extended periods ex vivo, frogs were frequently used in early physiological experiments.
-
Rabbits: Their manageable size and well-characterized physiology made them a common choice for studying the systemic effects of strychnine.[7]
-
Dogs and Cats: As mammalian models, they provided insights more directly translatable to human physiology. The work of Magendie in 1809 notably used dogs to demonstrate the spinal cord as the locus of strychnine's convulsant action.[1][8]
-
Mice and Rats: While more common in later research, rodents were also used in early toxicological studies to determine lethal doses.[9]
Strychnine Administration
The administration of strychnine in these early studies was typically performed via one of the following routes:
-
Subcutaneous (Sub-Q) Injection: A common and relatively simple method for introducing the substance into the systemic circulation.
-
Intravenous (IV) Injection: Allowed for rapid and precise delivery of the convulsant, enabling researchers to observe the immediate onset of effects.
-
Oral Administration: Often used in toxicological studies to determine the lethal dose (LD50) and to mimic accidental ingestion.[9]
Solutions of strychnine, often in the form of strychnine sulfate (B86663) or nitrate, were prepared in saline or distilled water. The precise concentrations and volumes administered would have varied depending on the animal model and the specific research question.
Measurement of Convulsions
The quantification of convulsive activity in early studies was primarily observational and mechanical. The development of the kymograph by Carl Ludwig in 1847 was a significant technological advancement that allowed for the graphical recording of physiological events, including muscle contractions.[10]
Experimental Workflow for Kymograph Recording of Strychnine-Induced Convulsions:
Quantitative Data from Early Studies
Obtaining precise, tabulated quantitative data from the earliest studies on strychnine is challenging due to the narrative style of scientific reporting prevalent at the time. However, by synthesizing information from various historical sources and later reviews, we can construct a representative picture of the dose-response relationships that were being established.
Lethal and Convulsive Doses
The following table summarizes approximate lethal and convulsive doses of strychnine in various animal species as determined in early to mid-20th-century studies. It is important to note that these values could vary based on the specific strain, age, and condition of the animals, as well as the purity of the strychnine preparation.
| Animal Species | Route of Administration | Approximate Lethal Dose (LD50) | Approximate Convulsive Dose | Reference(s) |
| Dog | Oral | 0.5 mg/kg | Not consistently reported | [9] |
| Cat | Oral | 0.5 mg/kg | Not consistently reported | [9] |
| Mouse | Oral | 2 mg/kg | Not consistently reported | [9] |
| Rat | Oral | 16 mg/kg | Not consistently reported | [9] |
| Rabbit | Not Specified | Not consistently reported | Not consistently reported | [7] |
Onset and Duration of Convulsions
The time to onset and the duration of convulsions were critical parameters measured in these early studies. While precise tabulated data is scarce, qualitative descriptions are abundant. Symptoms were noted to appear rapidly, often within minutes of administration, particularly with intravenous injection.[9] The convulsions themselves were described as episodic, with periods of intense muscle contraction followed by brief periods of relaxation.
Conclusion
The early studies on strychnine-induced convulsions, though lacking the sophisticated techniques of modern neuroscience, were foundational to our understanding of the nervous system. Through meticulous observation and the use of innovative recording devices like the kymograph, these pioneering researchers established the spinal cord as a key site of strychnine's action and laid the conceptual framework for the role of inhibitory neurotransmission. The quantitative data they generated on dose-lethality and the temporal characteristics of convulsions provided the first crucial insights into the pharmacology of this potent neurotoxin. This historical body of work not only paved the way for the discovery of the glycine receptor but also continues to provide a valuable context for contemporary research in neuropharmacology and the study of seizure disorders.
References
- 1. carrington.edu [carrington.edu]
- 2. esmed.org [esmed.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. carrington.edu [carrington.edu]
- 5. History of Pharmacology | Pharmacology Mentor [pharmacologymentor.com]
- 6. dn790001.ca.archive.org [dn790001.ca.archive.org]
- 7. American journal of physiology, 1920 : American Physiological Society (1887- ) : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 8. A brief history of pharmacology [pubsapp.acs.org]
- 9. The Integrative Action of the Nervous System - Sir Charles Scott Sherrington - Google Livres [books.google.com.sg]
- 10. [The development of experimental pharmacology 1790-1850] - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational knowledge of strychnine sulfate's chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Strychnine (B123637) Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine is a highly toxic, colorless, crystalline alkaloid derived from the seeds of the Strychnos nux-vomica tree and other species of the Strychnos genus.[1] Historically used in medicine in small doses as a stimulant, it is now primarily utilized as a pesticide, particularly as a rodenticide.[1][2] Its sulfate salt, strychnine sulfate, is more soluble in water than the base form. The profound physiological effects of strychnine are a direct result of its potent and specific antagonism of glycine (B1666218) receptors in the central nervous system, leading to uncontrolled neuronal excitation, convulsions, and, at sufficient doses, death by asphyxia.[1][3][4]
This guide provides a foundational overview of the core chemical and pharmacological properties of this compound, detailed experimental methodologies for its study, and a summary of its mechanism of action for professionals in research and drug development.
Chemical and Physical Properties
This compound typically appears as colorless, odorless, bitter-tasting crystals or as a white crystalline powder.[2][5][6] It is the sulfate salt of the strychnine alkaloid.[7][8] The compound is chemically stable under standard ambient conditions but should be protected from light.[7]
Incompatibilities: this compound is incompatible with strong oxidizing agents, alkalis, alkali carbonates and bicarbonates, benzoates, dichromates, bromides, iodides, tannic and picric acids, salicylates, borax, and gold chloride.[2][7][9]
Quantitative chemical data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | (C₂₁H₂₂N₂O₂)₂·H₂SO₄ | [5][10] |
| Molecular Weight | 766.9 g/mol | [5][11][12] |
| Melting Point | 284-286 °C (decomposes) | [2][11][12] |
| Solubility in Water | 2.9 g/100mL (Slightly soluble) | [5][9] |
| Solubility in Other Solvents | Clear to hazy in chloroform | [11][12] |
| pKa | 8.26 at 25°C | [10][11][12] |
| Appearance | Colorless to white crystalline powder | [2][5] |
Table 1: Summary of Chemical Properties of this compound.
Pharmacology and Toxicology
The primary pharmacological action of strychnine is its role as a competitive antagonist at the glycine receptor (GlyR), a ligand-gated chloride ion channel.[13] This interaction is central to its toxicity.
| Property | Value | Species | Route | Source |
| LD₅₀ (Lethal Dose, 50%) | 2.6 mg/kg | Rat | Oral | |
| LD₅₀ (Lethal Dose, 50%) | 5 mg/kg | Rat | Oral | [2] |
| LDLo (Lowest Published Lethal Dose) | 500 µg/kg | Human | Oral | [14] |
| Minimum Lethal Dose (Adult Human) | 30-120 mg | Human | Oral | [1] |
Table 2: Toxicological Data for Strychnine and its Salts.
Mechanism of Action: Glycine Receptor Antagonism
In the central nervous system, particularly the spinal cord and brainstem, glycine acts as the primary inhibitory neurotransmitter.[3] It binds to postsynaptic GlyRs, causing the integral chloride (Cl⁻) channel to open. The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
Strychnine potently and selectively binds to the same site on the GlyR as glycine, but its binding does not induce channel opening.[4][13] By competitively blocking glycine, strychnine prevents the inhibitory signaling cascade. This disinhibition leads to an unchecked increase in neuronal excitability. The result is a state of hyperexcitation, manifesting as severe, involuntary muscle contractions and convulsions, which are the hallmark symptoms of strychnine poisoning.[1][3]
Caption: Strychnine competitively antagonizes the glycine receptor, preventing inhibitory chloride influx and causing postsynaptic neuronal hyperexcitation.
Experimental Protocols
Investigating the chemical and pharmacological properties of this compound requires specific and controlled experimental designs. Below are outlines for two fundamental experimental approaches.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (e.g., Kᵢ or IC₅₀) of strychnine for its target receptor. It involves competing a radiolabeled ligand with the unlabeled compound of interest.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a relevant CNS tissue source, such as the spinal cord or brainstem of a model organism (e.g., rat). Tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the synaptic membrane fraction.[15]
-
Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that binds to the glycine receptor, typically [³H]strychnine.[15][16]
-
Competition: Increasing concentrations of unlabeled this compound (or another test compound) are added to the incubation mixture. The unlabeled compound competes with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Analysis
Electrophysiology techniques, such as patch-clamp recording, are used to directly measure the functional effects of strychnine on ion channel activity in neurons.
Methodology:
-
Cell Preparation: Neurons expressing glycine receptors are prepared. This can involve primary neuronal cultures from the spinal cord or cell lines heterologously expressing the receptor subunits.
-
Recording Setup: A glass micropipette with a very fine tip is used as an electrode. Using a micromanipulator, the pipette is brought into contact with the membrane of a single neuron to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured to gain electrical access to the entire cell interior. This "whole-cell" configuration allows for the measurement and control of the neuron's membrane potential.
-
Glycine Application: A solution containing glycine is applied to the neuron, which activates the glycine receptors and elicits an inward chloride current that can be recorded by the patch-clamp amplifier.
-
Strychnine Application: this compound is then added to the extracellular solution, often in the presence of glycine. The degree to which strychnine blocks the glycine-induced current is measured.
-
Data Analysis: By applying various concentrations of strychnine, a dose-response curve can be generated to determine its potency as a glycine receptor antagonist.[17]
Caption: A typical experimental workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.
Conclusion
This compound remains a compound of significant interest due to its potent and specific mechanism of action. Its role as a classic competitive antagonist of the glycine receptor provides a valuable pharmacological tool for studying inhibitory neurotransmission in the central nervous system. A thorough understanding of its chemical properties, toxicological profile, and the experimental methods used for its characterization is essential for researchers in neuroscience, pharmacology, and toxicology. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the study of neuroactive compounds and the development of novel therapeutics targeting the glycinergic system.
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. This compound | 60-41-3 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Synapse - Wikipedia [en.wikipedia.org]
- 5. This compound | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 60-41-3 [smolecule.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. Cas 60-41-3,STRYCHNINE | lookchem [lookchem.com]
- 11. This compound CAS#: 60-41-3 [m.chemicalbook.com]
- 12. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 13. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pnas.org [pnas.org]
- 16. The Glycine Synaptic Receptor: Evidence That Strychnine Binding Is Associated with the Ionic Conductance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Electrophysiology Screen Revealed Cardiotoxicity of Strychnine by Selectively Targeting hERG Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Strychnine Sulfate's Interaction with the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnine (B123637), a potent alkaloid neurotoxin, exerts its primary effects on the central nervous system (CNS) through competitive antagonism of the inhibitory glycine (B1666218) receptor (GlyR). This action disrupts the delicate balance of neuronal signaling, leading to hyperexcitability, convulsions, and, at sufficient doses, respiratory failure and death. This technical guide provides an in-depth examination of the molecular mechanisms, physiological consequences, and experimental methodologies used to study strychnine sulfate's interaction with the CNS. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to serve as a comprehensive resource for the scientific community. Recent computational studies also suggest a potential secondary mechanism involving the muscarinic acetylcholine (B1216132) M1 receptor (CHRM1), warranting further experimental investigation.
Core Mechanism of Action: Glycine Receptor Antagonism
The principal mechanism of strychnine's neurotoxicity is its high-affinity, competitive antagonism of the ionotropic glycine receptor (GlyR).[1][2] Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity and sensory processing.[3]
The GlyR is a ligand-gated chloride ion (Cl-) channel.[1] Upon binding of glycine, the channel opens, allowing an influx of Cl- into the neuron. This influx hyperpolarizes the postsynaptic membrane, increasing the threshold for firing an action potential and thus exerting an inhibitory effect.[1]
Strychnine binds to a site on the GlyR that overlaps with the glycine binding site, thereby preventing glycine from activating the channel.[1][4] This blockade of inhibitory signaling leads to a state of disinhibition, where motor neurons are more easily excited by excitatory neurotransmitters.[1] The consequence is uncontrolled, reflexive muscle contractions, characteristic of strychnine poisoning.[2][4]
Quantitative Data on Strychnine-Glycine Receptor Interaction
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of strychnine's potency and effects.
Table 1: Binding Affinities and Inhibitory Concentrations of Strychnine Sulfate (B86663) and Related Ligands
| Compound | Receptor/Preparation | Assay Type | Parameter | Value | Reference(s) |
| Strychnine | Spinal Cord Synaptic Membranes | [3H]-Strychnine Binding | KD | 0.03 µM | [5][6] |
| Strychnine | Spinal Cord Synaptic Membranes | [3H]-Strychnine Binding | KD | 12 nM | [7] |
| Strychnine | Glycine Receptor | [3H]-Strychnine Binding | KD | 1-10 nM | [3] |
| Glycine | Spinal Cord Synaptic Membranes | [3H]-Strychnine Displacement | Ki/Affinity Constant | 10 µM | [5][6] |
| Strychnine | α1 GlyR (HEK 293 cells) | Electrophysiology | IC50 | 40-70 nM (vs. Glycine) | [8] |
| Strychnine | α2 GlyR (HEK 293 cells) | Electrophysiology | IC50 | 50 nM (vs. Glycine) | [8] |
| Strychnine | α2 GlyR (HEK 293 cells) | Electrophysiology | IC50 | 1.2 µM (vs. Taurine) | [8] |
| Strychnine | Nicotinic Acetylcholine Receptor (Bovine Chromaffin Cells) | Catecholamine Release | IC50 | ~30 µM (vs. 10 µM Nicotine) | [9] |
Table 2: In Vivo Dose-Response Data for Strychnine-Induced Convulsions
| Animal Model | Administration Route | Parameter | Dose | Observation | Reference(s) |
| Mice | Intraperitoneal (i.p.) | Seizure Induction | 0.5-4 mg/kg | Dose-dependent tonic seizures | [10] |
| Mice | Intraperitoneal (i.p.) | Seizure Induction | 2 mg/kg | Induces convulsions | [11] |
| Mice | Intraperitoneal (i.p.) | ED50 (Antagonism by MDL 27,531) | 12.8 mg/kg | Blockade of tonic extensor seizures | [12] |
| Mice | Oral | ED50 (Antagonism by MDL 27,531) | 7.3 mg/kg | Blockade of tonic extensor seizures | [12] |
| Rats | Intraperitoneal (i.p.) | Seizure Induction | 0.25-4 mg/kg | Generalized tonic-clonic seizures | [13] |
| Rats | Intraperitoneal (i.p.) | Seizure Induction | 3.5 mg/kg | Induces convulsions | [14] |
Signaling Pathways
Primary Pathway: Disinhibition of Glycinergic Neurotransmission
The following diagram illustrates the antagonistic action of strychnine at the glycinergic synapse.
Proposed Secondary Pathway: Interaction with CHRM1
Network toxicology and molecular docking studies have proposed the Cholinergic Muscarinic M1 receptor (CHRM1), a G protein-coupled receptor (GPCR), as a potential secondary target for strychnine.[1][2][15] This interaction is hypothesized to contribute to neurotoxicity by modulating intracellular calcium signaling pathways.[2]
Experimental Protocols
[3H]-Strychnine Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the glycine receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat spinal cord and brainstem tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7][16]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the crude synaptic membranes.[7]
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In triplicate, incubate aliquots of the membrane preparation (0.75-1.10 mg of protein) with a fixed concentration of [3H]-strychnine (e.g., 1-5 nM).[5]
-
For displacement experiments, add varying concentrations of the unlabeled competitor compound (e.g., strychnine, glycine, or test compounds).
-
To determine non-specific binding, include a set of tubes with a high concentration of unlabeled strychnine (e.g., 1 mM).[7]
-
Incubate at 4°C or 25°C for a sufficient time to reach equilibrium (e.g., 10-30 min).[5]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using Scatchard analysis to determine KD and Bmax.
-
Analyze competition binding data using non-linear regression to determine the IC50.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.[16]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of glycine-activated currents in neurons and their inhibition by strychnine.
Methodology:
-
Cell/Slice Preparation:
-
Recording Setup:
-
Transfer a slice/coverslip to the recording chamber on an upright microscope and continuously perfuse with aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[20]
-
The intracellular solution typically contains KCl or K-gluconate to mimic the intracellular ionic environment.[19]
-
-
Whole-Cell Recording:
-
Visually identify a neuron for recording using differential interference contrast (DIC) optics.
-
Approach the neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[19]
-
Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -60 mV).
-
Apply glycine (e.g., 200 µM) to the cell via the perfusion system or a puffer pipette to elicit an inward Cl- current.[21]
-
After establishing a stable baseline response to glycine, co-apply this compound at various concentrations to determine its inhibitory effect.
-
Record currents using an appropriate amplifier and digitize the data for offline analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-induced currents in the absence and presence of strychnine.
-
Plot the percentage of inhibition as a function of strychnine concentration to generate a dose-response curve and calculate the IC50.
-
In Vivo Strychnine-Induced Convulsion Model
This protocol details a common in vivo model to assess the convulsant effects of strychnine and the efficacy of potential anticonvulsant compounds.
Methodology:
-
Animal Preparation:
-
Use adult male mice or rats, acclimatized to the laboratory environment.
-
House animals individually for at least 30 minutes before the experiment for observation.
-
-
Drug Administration:
-
Observation:
-
Immediately after strychnine injection, place the animal in an individual observation cage.
-
Record the following parameters for a set period (e.g., 30-60 minutes):
-
Latency to the first convulsion: Time from strychnine injection to the onset of the first tonic-clonic seizure.
-
Duration of convulsions: Length of each convulsive episode.
-
Number of convulsions: Total count of seizures within the observation period.
-
Seizure severity score: Grade the seizures based on a predefined scale (e.g., from muscle twitches to tonic hindlimb extension).[14]
-
Mortality: Record the number of animals that do not survive within a 24-hour period.[11]
-
-
-
Data Analysis:
-
Compare the observed parameters between the vehicle-treated and test compound-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Calculate the percentage of protection from seizures or death afforded by the test compound.
-
Conclusion
This compound's interaction with the central nervous system is primarily and potently mediated by its competitive antagonism of the inhibitory glycine receptor. This action leads to a predictable and severe cascade of neuronal hyperexcitability, manifesting as convulsions. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers studying glycinergic neurotransmission, seizure pathologies, and the development of novel neuromodulatory therapies. The emerging, though not yet experimentally validated, hypothesis of CHRM1 as a secondary target presents an intriguing avenue for future research, potentially unveiling more complex layers of strychnine's neurotoxic profile. Continued investigation using the methodologies outlined herein will be crucial for a complete understanding of this classic neurotoxin and the fundamental CNS processes it disrupts.
References
- 1. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a potential neurotoxic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a potential neurotoxic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor alpha subunit form the strychnine-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of strychnine and strychnine analogs to synaptic membranes of rat brainstem and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. link.springer.com [link.springer.com]
- 9. Inhibitory effect of strychnine on acetylcholine receptor activation in bovine adrenal medullary chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MDL 27,531 selectively reverses strychnine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different postnatal development of convulsions and lethality induced by strychnine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Attenuation of Strychnine-Induced Epilepsy Employing Amaranthus viridis L. Leaves Extract in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Strychnine-sensitive glycine responses in neurons of the lateral amygdala: an electrophysiological and immunocytochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. Strychnine-sensitive glycine receptors on pyramidal neurons in layers II/III of the mouse prefrontal cortex are tonically activated - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Strychnine Sulfate in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of strychnine (B123637) sulfate (B86663) in patch clamp electrophysiology. Strychnine, a potent antagonist of glycine (B1666218) receptors, is an invaluable tool for isolating and characterizing glycinergic neurotransmission and its role in neuronal excitability.
Introduction
Strychnine is a neurotoxin that acts as a competitive antagonist of glycine receptors.[1][2][3] Glycine receptors are ligand-gated chloride channels that, upon activation by glycine, cause hyperpolarization of the neuron, leading to an inhibitory effect.[1] By blocking these receptors, strychnine prevents this inhibitory signaling, resulting in increased neuronal excitability.[1][3] This property makes strychnine a crucial pharmacological tool in electrophysiological studies to identify and characterize glycine-mediated currents and to investigate the physiological roles of glycinergic inhibition in various neural circuits.[4] Patch clamp techniques, which allow for the recording of ionic currents through single channels or across the entire cell membrane, are ideally suited for studying the effects of strychnine on neuronal activity.[5][6][7][8]
Data Presentation
Table 1: Dose-Response Characteristics of Glycine-Activated Currents
| Agonist | Cell Type | Apparent Dissociation Constant (Kd) | Hill Coefficient | Reference |
| Glycine | Post-natal tissue-cultured hippocampal neurons | 61 µmol l-1 | ~2 | [9] |
| Glycine | Principal neurons in deep cerebellar nuclei (DCN) of rats | 170 µM | 1.6 | [5] |
Table 2: Inhibitory Concentrations of Strychnine on Various Channels
| Channel | Cell Type / Expression System | IC50 | Notes | Reference |
| Glycine Receptor | - | 0.03 µM (Affinity Constant) | - | [10] |
| hERG | CHO Cells | 6.65 ± 1.04 µM | Identified as a potent hERG inhibitor. | [11] |
| α7 nicotinic acetylcholine (B1216132) receptors | Xenopus oocytes expressing mutant receptors | 0.29 µM | Competitive antagonist. | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Characterize Glycine-Evoked Currents and their Blockade by Strychnine
This protocol is designed to measure glycine-activated chloride currents in a neuron and confirm their identity by blockade with strychnine.
1. Cell Preparation:
-
Prepare acute brain slices (e.g., 200 µm thick from rat cerebellum) or cultured neurons (e.g., hippocampal neurons) as per standard laboratory procedures.[5]
-
Transfer the slice or coverslip with cultured cells to the recording chamber on the microscope stage.[6][8]
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.[6]
2. Solutions:
-
Extracellular Solution (aCSF): Composition can vary, a typical example includes (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Intracellular (Pipette) Solution: For recording chloride currents, a high chloride concentration is used. An example composition is (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH adjusted to 7.2 with CsOH.[6]
-
Agonist and Antagonist Solutions:
-
Prepare a stock solution of glycine (e.g., 10 mM) in deionized water. Dilute in extracellular solution to final concentrations (e.g., 100 µM).[5]
-
Prepare a stock solution of strychnine sulfate (e.g., 1 mM) in deionized water. Dilute in extracellular solution to a final concentration (e.g., 1 µM).[5]
-
3. Patch Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[8]
-
Establish a whole-cell patch clamp configuration on a target neuron.[13][7][8][14]
-
Hold the neuron in voltage-clamp mode at a holding potential of -40 mV to -70 mV.[5]
-
Apply glycine (e.g., 100 µM) to the neuron using a local perfusion system (e.g., a "Y-tube").[5] This should evoke an outward current if the holding potential is more positive than the chloride reversal potential, or an inward current with a low chloride internal solution.
-
After recording a stable baseline response to glycine, co-apply strychnine (e.g., 1 µM) with glycine. The glycine-evoked current should be significantly reduced or completely blocked.[5]
-
Wash out the strychnine and glycine to allow for recovery of the glycine-evoked current.
4. Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents before, during, and after strychnine application.
-
Calculate the percentage of inhibition by strychnine.
-
Determine the reversal potential of the glycine-evoked current by applying voltage ramps or steps. This should be close to the calculated chloride equilibrium potential.[5]
Protocol 2: Current-Clamp Recording to Investigate the Effect of Strychnine on Neuronal Excitability
This protocol is used to assess how blocking glycinergic inhibition with strychnine affects the firing properties of a neuron.
1. Cell Preparation and Solutions:
-
Follow the same cell preparation and solution guidelines as in Protocol 1. The intracellular solution for current-clamp typically contains K-gluconate instead of CsCl to allow for the recording of action potentials.
2. Patch Clamp Recording:
-
Establish a whole-cell patch clamp configuration.
-
Switch to current-clamp mode and record the resting membrane potential.[8]
-
Inject depolarizing current steps to elicit action potentials and establish a baseline firing frequency.
-
Bath-apply strychnine (e.g., 1 µM) to the recording chamber.
-
After a few minutes of strychnine application, repeat the injection of depolarizing current steps.
-
Observe changes in resting membrane potential, input resistance, and the number and frequency of action potentials elicited by the current steps. In the presence of tonic glycinergic inhibition, strychnine application is expected to cause a depolarization and an increase in firing frequency.[4]
3. Data Analysis:
-
Compare the resting membrane potential, input resistance, and the frequency of action potentials before and after strychnine application.
-
Plot firing frequency versus injected current (f-I curve) to visualize the change in neuronal excitability.
Mandatory Visualizations
Caption: Signaling pathway of a glycinergic synapse and the antagonistic action of strychnine.
Caption: Experimental workflow for investigating the effects of strychnine using patch clamp.
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Strychnine-sensitive glycine receptors depress hyperexcitability in rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine receptors and glycinergic synaptic transmission in the deep cerebellar nuclei of the rat: a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axolbio.com [axolbio.com]
- 9. A patch-clamp study of GABA- and strychnine-sensitive glycine-activated currents in post-natal tissue-cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Electrophysiology Screen Revealed Cardiotoxicity of Strychnine by Selectively Targeting hERG Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes: Strychnine Sulfate for Seizure Induction in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Strychnine (B123637) sulfate (B86663) is an extremely toxic and hazardous substance. All handling and experimental procedures must be conducted in strict accordance with institutional and governmental safety regulations. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All procedures should be performed in a certified chemical fume hood.
Introduction
Strychnine is a potent convulsant agent used extensively in neuroscience research to induce tonic seizures in animal models. It serves as a valuable tool for studying the mechanisms of epilepsy, synaptic inhibition, and for the preclinical screening of potential anticonvulsant drugs. The strychnine-induced seizure model is particularly relevant for investigating pathologies related to the glycinergic system. Seizures induced by strychnine are characterized by powerful tonic muscle contractions, especially of extensor muscles, which can lead to respiratory arrest and death if not carefully managed.[1]
Mechanism of Action
Strychnine is a competitive antagonist of the inhibitory glycine (B1666218) receptor (GlyR).[2][3] In the central nervous system, particularly the spinal cord and brainstem, glycine acts as a major inhibitory neurotransmitter.[4] It binds to postsynaptic GlyRs, which are ligand-gated chloride ion channels.[5] The activation of these channels leads to an influx of chloride (Cl⁻) ions, causing hyperpolarization of the neuronal membrane. This inhibitory postsynaptic potential (IPSP) makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability.
Strychnine potently and selectively blocks the binding of glycine to these receptors.[6] This antagonism prevents the influx of chloride ions, thereby blocking the inhibitory signal. The resulting loss of inhibition (disinhibition) of motor neurons leads to uncontrolled neuronal firing, hyperexcitability, and severe, involuntary muscle spasms characteristic of a tonic seizure.[7]
Figure 1. Mechanism of strychnine as a glycine receptor antagonist.
Important Safety Information
-
Toxicity: Strychnine is highly toxic to humans and animals, with a minimum lethal oral dose in adults estimated at 30-120 mg.[1] Poisoning can occur through ingestion, inhalation, or absorption.
-
Handling: Always handle strychnine powder in a chemical fume hood. Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.
-
Preparation: Prepare solutions in a designated area within a fume hood. Ensure all glassware is properly labeled.
-
Administration: Exercise extreme caution during animal injections to avoid accidental self-exposure. Use needles with safety features where possible.
-
Disposal: Dispose of all contaminated materials (needles, tubes, carcasses) as hazardous waste according to institutional guidelines.
Experimental Protocols
The following protocols are generalized and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
Materials and Reagents
-
Strychnine sulfate (CAS No. 60-41-3)
-
Sterile 0.9% saline solution
-
Rodents (e.g., Swiss Albino mice, Wistar or Sprague-Dawley rats), acclimatized for at least one week
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Observation chambers (e.g., transparent Plexiglas cages)
-
Video recording equipment (recommended for precise scoring)
-
Timer or stopwatch
Protocol 1: Seizure Induction in Mice
-
Animal Preparation: Weigh each mouse immediately before injection to ensure accurate dosing. Place the mouse in an individual observation chamber.
-
Strychnine Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. A common concentration is 0.2 mg/mL. Vortex to ensure complete dissolution.[8]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose range of 0.5 - 2.0 mg/kg.[9] A dose of 2.0 mg/kg is often used as a convulsant or lethal challenge dose.[2][8]
-
Observation: Immediately after injection, start a timer and observe the animal continuously for at least 30 minutes.[10] Record the latency to the first convulsion, seizure severity, duration of seizures, and mortality.
Protocol 2: Seizure Induction in Rats
-
Animal Preparation: Weigh each rat and place it in an individual observation chamber.
-
Strychnine Preparation: Prepare a stock solution of this compound in sterile 0.9% saline (e.g., 0.5 mg/mL).
-
Administration: Administer this compound via i.p. injection. A typical convulsant dose is 3.5 mg/kg.[11][12] Doses between 0.25 and 4.0 mg/kg have been studied.[10]
-
Observation: Immediately begin observation and recording for at least 30-60 minutes. Note the latency to seizure onset, number and duration of convulsive episodes, and seizure severity score.[11]
Seizure Observation and Scoring
Behavioral seizures should be scored using a standardized scale to ensure consistency. A modified Racine scale, often used for chemically induced seizures, can be adapted.[13]
| Score | Behavioral Manifestation |
| 0 | No behavioral change; normal exploration. |
| 1 | Myoclonic jerks, facial and mouth twitching. |
| 2 | Rhythmic head nodding, tail erection (Straub tail). |
| 3 | Unilateral or bilateral forelimb clonus. |
| 4 | Rearing with bilateral forelimb clonus. |
| 5 | Loss of righting reflex with tonic-clonic seizures. |
| 6 | Tonic hindlimb extension, often followed by respiratory arrest/death. |
Experimental Workflow
A typical experimental workflow for evaluating the effects of a test compound on strychnine-induced seizures is outlined below. This process ensures systematic data collection and analysis.
Figure 2. Standard workflow for a strychnine-induced seizure experiment.
Representative Data
The following tables summarize quantitative data from published literature on strychnine-induced seizures in rodents.
Table 1: Strychnine-Induced Seizure Parameters in Mice
| Dose (mg/kg, i.p.) | Latency to Seizure | Seizure Type | Mortality | Source |
| 0.5 - 4.0 | Dose-dependent | Tonic | Dose-dependent | [9] |
| 2.0 | 4.28 ± 1.64 min | Convulsions | 100% (at 24h) | [8] |
| 2.0 | < 6 min | Tonic Extensor Convulsions | 85% | [2] |
Table 2: Strychnine-Induced Seizure Parameters in Rats
| Dose (mg/kg, i.p.) | Latency to Onset | Duration of Convulsions | Number of Convulsions | Source |
| 3.5 | 61.67 ± 3.05 s | 144.8 ± 3.58 s | 4.00 ± 0.16 | [11] |
| 0.25 - 4.0 | Age-dependent | Tonic-clonic | Not specified | [10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in seizure latency | Inaccurate dosing; improper injection technique (e.g., subcutaneous instead of i.p.); animal stress. | Ensure precise weighing and consistent injection technique. Allow for adequate acclimatization to minimize stress. |
| No seizures observed at expected dose | Strychnine solution degraded or improperly prepared; incorrect dose calculation; animal strain resistance. | Prepare fresh strychnine solutions daily. Double-check all calculations. Confirm the reported sensitivity of the specific rodent strain being used. |
| Rapid mortality before observation period ends | Dose is too high for the specific animal strain, sex, or age. | Perform a dose-response study to determine the optimal convulsant dose (e.g., CD95 - the dose causing convulsions in 95% of animals) that allows for a sufficient observation window. |
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synapse - Wikipedia [en.wikipedia.org]
- 7. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different postnatal development of convulsions and lethality induced by strychnine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of Strychnine-Induced Epilepsy Employing Amaranthus viridis L. Leaves Extract in Experimental Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Strychnine Sulfate Solution for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637) is a highly toxic indole (B1671886) alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1] It functions as a potent antagonist of inhibitory glycine (B1666218) and acetylcholine (B1216132) receptors, primarily in the spinal cord. This antagonism leads to a state of disinhibition of motor neurons, resulting in powerful muscle contractions and convulsions. Due to its well-characterized mechanism of action, strychnine and its water-soluble salt, strychnine sulfate (B86663), are valuable tools in neuroscience research for studying the glycine receptor system, synaptic inhibition, and seizure models.
These application notes provide a detailed protocol for the preparation of strychnine sulfate solutions for in vivo experiments, with a strong emphasis on safety and accuracy. The information is intended for use by trained professionals in a controlled laboratory setting.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to in vivo experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₄₆N₄O₈S | [2] |
| Molecular Weight | 766.9 g/mol | [2] |
| Appearance | Colorless, odorless, bitter crystals or white crystalline powder | [2] |
| Solubility in Water | 2.9 g/100 mL (29 mg/mL) | [2] |
| Melting Point | ~200 °C (decomposes) | [2] |
Table 2: Acute Toxicity (LD50) of this compound in Rodents
| Animal Model | Route of Administration | LD50 Value | Reference |
| Mouse | Oral | 2 mg/kg | [3] |
| Mouse | Intraperitoneal | 0.98 mg/kg | |
| Mouse | Intravenous | 0.41 mg/kg | |
| Mouse | Subcutaneous | 0.47 mg/kg | |
| Rat | Oral | 5 - 16 mg/kg | [4] |
| Rat | Intraperitoneal | 2.5 mg/kg | |
| Rat | Intravenous | 0.96 mg/kg | |
| Rat | Subcutaneous | 1.2 mg/kg |
Experimental Protocols
Materials and Equipment
-
This compound powder (analytical grade)
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile water for injection
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Calibrated analytical balance
-
Sterile glass vials or tubes
-
Vortex mixer
-
pH meter with a micro-electrode
-
Sterile syringes and needles
-
0.22 µm sterile syringe filters
-
Personal Protective Equipment (PPE):
-
Disposable gown
-
Safety goggles and face shield
-
Two pairs of nitrile gloves
-
Respiratory protection (N95 or higher)
-
Workflow for this compound Solution Preparation
Workflow for this compound Solution Preparation and Administration.
Step-by-Step Solution Preparation Protocol
EXTREME CAUTION: this compound is a potent neurotoxin. All procedures must be performed in a designated chemical fume hood. Ensure all personnel are thoroughly trained in the safe handling of highly toxic substances.
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on a disposable gown, safety goggles, a face shield, and two pairs of nitrile gloves. Respiratory protection is mandatory.
-
Calculate the Required Mass:
-
Determine the desired final concentration of the this compound solution (e.g., 1 mg/mL).
-
Determine the required final volume (e.g., 10 mL).
-
Calculate the mass of this compound needed: Mass (mg) = Concentration (mg/mL) x Volume (mL) Example: 1 mg/mL x 10 mL = 10 mg
-
-
Weighing:
-
Use a calibrated analytical balance inside a chemical fume hood.
-
Carefully weigh the calculated amount of this compound powder onto weighing paper.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile glass vial of appropriate size.
-
Add approximately 80% of the final volume of sterile 0.9% saline to the vial.
-
Cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particles.
-
-
pH Measurement and Adjustment:
-
Using a calibrated pH meter with a micro-electrode, measure the pH of the solution.
-
The target pH for in vivo injections should be close to physiological pH (approximately 7.4).
-
If adjustment is needed, add 0.1 M HCl dropwise to lower the pH or 0.1 M NaOH dropwise to raise the pH. Mix well after each addition and re-measure the pH. Perform this step slowly and carefully to avoid overshooting the target pH.
-
-
Adjust to Final Volume (QS):
-
Once the pH is adjusted, transfer the solution to a sterile graduated cylinder or volumetric flask.
-
Add sterile 0.9% saline to reach the final desired volume (quantity sufficient, or QS).
-
Mix the final solution thoroughly.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final, sterile, and clearly labeled vial. This step removes any potential microbial contamination.
-
-
Storage:
-
Store the prepared solution in a tightly sealed, labeled vial. The label should include the compound name, concentration, date of preparation, and preparer's initials.
-
Protect the solution from light by wrapping the vial in aluminum foil or using an amber vial.[4]
-
For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C is advisable, though stability under these conditions should be validated. Always bring the solution to room temperature and check for precipitation before use.
-
In Vivo Administration
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dose (mg/kg).
-
Injection Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Solution Concentration (mg/mL)
-
-
Route of Administration: Common routes for strychnine administration in rodents include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections. The choice of route will depend on the experimental design and will significantly impact the onset and duration of action, as well as the toxic dose.
Safety and Handling
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A 1:10 dilution of bleach followed by a water rinse is effective.
-
Waste Disposal: All strychnine-contaminated waste (including unused solution, vials, syringes, PPE, and animal carcasses) is considered hazardous waste and must be disposed of according to institutional and local regulations.
Signaling Pathway
Mechanism of action of strychnine at the glycine receptor.
Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. The handling and use of this compound are subject to strict regulations and require a high level of expertise. Always consult your institution's safety guidelines and relevant literature before conducting any experiments.
References
Application of Strychnine Sulfate in Neuronal Culture Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637) sulfate (B86663), a potent alkaloid neurotoxin, has long been a critical tool in neuroscience research. Its primary mechanism of action is the competitive antagonism of glycine (B1666218) receptors (GlyRs), which are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[1][2] By selectively blocking these receptors, strychnine disinhibits neuronal circuits, leading to increased excitability and, at higher concentrations, convulsive activity.[1] This property makes strychnine an invaluable pharmacological agent for studying the role of glycinergic signaling in various neuronal processes, including synaptic transmission, network activity, and neuronal development. Furthermore, its effects on neuronal viability and excitotoxicity are of significant interest in drug discovery and toxicology.
These application notes provide a comprehensive overview of the use of strychnine sulfate in neuronal culture studies, including detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.
Data Presentation
Table 1: Inhibitory Potency of this compound on Glycine Receptors
| Cell Type | IC50 / Affinity Constant (Kᵢ) | Experimental Method | Reference |
| Primary cultured rat neocortical neurons | IC50: 40 nM | Electrophysiology (whole-cell patch-clamp) | [3] |
| Mouse spinal cord membranes | Kᵢ: 0.03 µM | Radioligand binding assay ([³H]strychnine) | [4] |
| Post-natal tissue-cultured hippocampal neurons | - | Competitively blocked by strychnine | [5] |
| Human embryonic kidney (HEK) 293 cells expressing α1 GlyR | Blocked by 1 µM strychnine | Electrophysiology |
Table 2: Effects of this compound on Neuronal Activity in Culture
| Neuronal Culture Type | Strychnine Concentration | Observed Effect | Reference |
| Murine spinal cord cells | 5-20 nM | Increased multichannel bursting | |
| Murine spinal cord cells | > 5 µM | Regular, coordinated bursting | |
| Medium spiny neurons (ventral striatum) | 1 µM | Complete block of glycinergic mIPSCs | [6] |
| Crayfish stretch receptor neuron | Protracted exposure | Prolonged action potential duration and repetitive firing | [7] |
Table 3: Effects of this compound on Neuronal Viability
| Cell Type | Strychnine Concentration | Duration of Exposure | Effect on Viability | Assay | Reference |
| Primary cultures of rat cerebral cortex | Concentration-dependent | Not specified | Reduced excitotoxic cell death (induced by kainic acid) | LDH release assay | |
| General | High concentrations | Acute | Can lead to cell death through overexcitation | General knowledge | [1] |
Experimental Protocols
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effect of this compound on glycine-evoked currents and miniature inhibitory postsynaptic currents (mIPSCs) in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.02 EGTA, 2 Mg-ATP, 0.5 Na-GTP (pH 7.2)
-
This compound stock solution (10 mM in dH₂O, sterile filtered)
-
Glycine stock solution (100 mM in dH₂O, sterile filtered)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.[8]
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
To measure glycine-evoked currents: a. Clamp the neuron at a holding potential of -60 mV. b. Apply glycine (e.g., 100 µM) to the neuron using a perfusion system to elicit an inward chloride current. c. Wash out the glycine and allow the current to return to baseline. d. Perfuse the chamber with the desired concentration of this compound (e.g., 10 nM - 1 µM) for 2-5 minutes. e. Co-apply glycine and strychnine and record the current. The reduction in current amplitude indicates the antagonistic effect of strychnine.
-
To measure glycinergic mIPSCs: a. In the external solution, add tetrodotoxin (B1210768) (TTX, 0.5 µM) to block voltage-gated sodium channels and bicuculline (B1666979) (10 µM) to block GABA-A receptors.[6] b. Record spontaneous mIPSCs for a baseline period (5-10 minutes). c. Apply this compound (e.g., 1 µM) to the bath and continue recording. A reduction in mIPSC frequency or complete block confirms the presence of glycinergic synapses.[6]
-
Analyze the data to determine changes in current amplitude, frequency, and decay kinetics.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to neuronal activity modulation by this compound.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., Tyrode's solution)
-
This compound stock solution
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Procedure:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in imaging buffer.
-
Remove the culture medium from the neurons and wash gently with imaging buffer.
-
Incubate the neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the neurons three times with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Acquire baseline fluorescence images of the neurons.
-
Apply this compound at the desired concentration (e.g., 100 nM - 10 µM) to the imaging chamber.
-
Record time-lapse fluorescence images to monitor changes in intracellular calcium levels, which will appear as changes in fluorescence intensity. Increased neuronal activity due to disinhibition by strychnine is expected to lead to an increase in the frequency and amplitude of calcium transients.
-
Analyze the images to quantify changes in calcium signal parameters (e.g., peak amplitude, frequency of transients).
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the metabolic activity of cultured neurons as an indicator of cell viability.
Materials:
-
Cultured neurons in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)[10]
-
Microplate reader
Procedure:
-
Culture neurons in a 96-well plate to the desired confluency.
-
Treat the neurons with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Immunocytochemistry
This protocol is for visualizing the expression and localization of glycine receptors in cultured neurons and observing potential changes upon strychnine treatment.
Materials:
-
Cultured neurons on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a glycine receptor subunit (e.g., anti-GlyR α1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cultured neurons with this compound (e.g., 1 µM) for a desired period (e.g., chronic treatment for several days to observe changes in receptor clustering).[12]
-
Fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[13]
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope. Chronic strychnine treatment has been shown to cause a reduction in GlyR clusters on the neuronal membrane.[12]
Mandatory Visualizations
Caption: Glycine receptor signaling and its blockade by strychnine.
Caption: Experimental workflow for studying strychnine in neuronal cultures.
References
- 1. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strychnine-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A patch-clamp study of GABA- and strychnine-sensitive glycine-activated currents in post-natal tissue-cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single molecule counting detects low-copy glycine receptors in hippocampal and striatal synapses [elifesciences.org]
- 7. Effect of strychnine upon the electrical activity of an isolated nerve cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axolbio.com [axolbio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
Application Notes and Protocols: Strychnine Sulfate in Neuronal Plasticity and Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637) sulfate (B86663) is a potent and selective competitive antagonist of glycine (B1666218) receptors (GlyRs).[1] In the central nervous system, glycine has a dual role: it is a primary inhibitory neurotransmitter acting on GlyRs and a crucial co-agonist for the activation of N-methyl-D-aspartate receptors (NMDARs), which are essential for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP).[2] This dual functionality of glycine makes strychnine sulfate an invaluable pharmacological tool to dissect the specific contribution of inhibitory glycinergic signaling in the complex processes of neuronal plasticity.
Recent studies have highlighted that the concentration of glycine can bidirectionally modulate synaptic strength. While lower concentrations of glycine facilitate NMDAR-dependent LTP, higher concentrations can induce long-term depression (LTD).[2][3] Strychnine, by blocking GlyRs, can reverse this glycine-induced LTD and convert it into LTP, demonstrating the critical role of GlyRs in gating the direction of synaptic plasticity.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate the role of glycine receptors in synaptic plasticity in the hippocampal CA1 region, a key area for learning and memory studies.
Data Presentation
The following tables summarize quantitative data from electrophysiological experiments investigating the effects of this compound on synaptic plasticity in the hippocampal CA1 region.
Table 1: Pharmacological Agents and Concentrations
| Compound | Target | Concentration | Application in LTP/LTD Studies | Reference |
| This compound | Glycine Receptor (GlyR) Antagonist | 1 - 5 µM | Blocks GlyR-mediated inhibition; Reverses glycine-induced LTD | [3][4] |
| Glycine | NMDAR Co-agonist / GlyR Agonist | 0.6 mM | Induction of LTP (low concentration) | [3] |
| Glycine | NMDAR Co-agonist / GlyR Agonist | 1.0 - 1.5 mM | Induction of LTD (high concentration) | [3] |
| D-AP5 | NMDAR Antagonist | 50 µM | Blocks induction of NMDAR-dependent LTP and LTD | [5] |
| Picrotoxin | GABAA Receptor Antagonist | 50 µM | Blocks GABAergic inhibition to isolate glutamatergic transmission | |
| CNQX | AMPA Receptor Antagonist | 20 µM | Blocks AMPA receptor-mediated currents | [6] |
Table 2: Summary of Strychnine's Effect on Glycine-Induced Plasticity
| Condition | Observed Plasticity | fEPSP Slope Change (relative to baseline) | Reference |
| 0.6 mM Glycine | LTP | ~140% | [3] |
| 0.6 mM Glycine + 5 µM Strychnine | LTP (unaffected) | ~140% | [3] |
| 1.5 mM Glycine | LTD | ~45% | [3] |
| 1.5 mM Glycine + 5 µM Strychnine | LTD converted to LTP | ~146% | [3] |
| 1.0 mM Glycine | No significant change | ~100% | [3] |
| 1.0 mM Glycine + 5 µM Strychnine | LTP | Potentiation observed | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro LTP experiments.[7][8][9]
Materials:
-
Rodent (e.g., Sprague-Dawley rat, P25-P29)
-
Anesthetic (e.g., isoflurane, pentobarbital (B6593769) sodium)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibratome or tissue chopper
-
Incubation chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 5 KCl, 1.0 NaH2PO4, 26 NaHCO3, 10 glucose, 2.4 CaCl2, 1.3 MgSO4.[10]
Procedure:
-
Continuously bubble both cutting solution and aCSF with carbogen gas for at least 20 minutes prior to use to ensure adequate oxygenation and a stable pH of ~7.4.
-
Anesthetize the animal deeply and confirm by the absence of a pedal withdrawal reflex.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and section it into 400-µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF.
-
Allow the slices to recover for at least 1 hour at 32-34°C before transferring them to the recording chamber.
Protocol 2: Electrophysiological Recording and LTP Induction
This protocol details the procedure for extracellular field potential recordings in the CA1 region of the hippocampus and the induction of synaptic plasticity.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Micromanipulators
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette, 1-3 MΩ resistance, filled with aCSF)
-
Amplifier and data acquisition system
-
This compound, glycine, and other pharmacological agents as required.
Procedure:
-
Transfer a recovered slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min at 32-34°C.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulation intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.
-
Record a stable baseline of fEPSPs at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
To study the effect of strychnine on glycine-induced plasticity:
-
Control (Glycine-induced LTD): After establishing a stable baseline, perfuse the slice with aCSF containing a high concentration of glycine (e.g., 1.5 mM) for a designated period (e.g., 10-15 minutes). Then, wash out the glycine with normal aCSF and continue recording for at least 60 minutes to observe the change in synaptic strength.
-
Strychnine Application: After establishing a stable baseline, co-perfuse the slice with aCSF containing a high concentration of glycine (e.g., 1.5 mM) and this compound (e.g., 5 µM). After the application period, wash out with normal aCSF and record for at least 60 minutes.
-
-
Data Analysis: Normalize the fEPSP slope to the average of the baseline recording. LTP is typically defined as a persistent increase in the fEPSP slope, while LTD is a persistent decrease.
Visualizations
Signaling Pathways
References
- 1. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of glycine receptors in glycine-induced LTD in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of NMDA receptors is necessary for the induction of associative long-term potentiation in area CA1 of the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. funjournal.org [funjournal.org]
- 9. Hippocampal slice preparation for electrophysiology protocol v1 [protocols.io]
- 10. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microinjection of Strychnine Sulfate in Focal Brain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a potent and selective competitive antagonist of glycine (B1666218) receptors, has long been a critical pharmacological tool for investigating the role of glycinergic neurotransmission in the central nervous system.[1][2] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it plays a crucial role in motor control and sensory processing.[3] By blocking glycine receptors, strychnine disinhibits neuronal circuits, leading to increased excitability.[3][4] This property makes focal microinjection of strychnine sulfate (B86663) a powerful technique to elucidate the function of specific brain regions in various physiological and behavioral processes.
These application notes provide a comprehensive overview of the use of strychnine sulfate microinjection for focal brain studies, including its mechanism of action, quantitative data from published studies, and detailed experimental protocols. The information is intended to guide researchers in designing and executing well-controlled experiments to probe the functional significance of glycinergic inhibition in targeted brain areas.
Mechanism of Action
Strychnine exerts its effects by acting as a competitive antagonist at the glycine receptor (GlyR), a ligand-gated chloride ion (Cl-) channel.[3] In the central nervous system, the binding of glycine to its receptor opens the channel, allowing an influx of Cl- into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[3]
Strychnine binds to the same site on the GlyR as glycine but does not activate the channel.[5] By occupying the binding site, strychnine prevents glycine from binding and exerting its inhibitory effect. This blockade of inhibition leads to a state of hyperexcitability in the affected neurons, as excitatory inputs are no longer effectively counteracted.[4]
Quantitative Data
The following tables summarize quantitative data from studies utilizing strychnine to investigate its effects on neuronal activity and behavior.
Table 1: In Vivo Microinjection of this compound and Behavioral Outcomes
| Brain Region | Species | This compound Dose | Injection Volume | Behavioral Test | Key Findings | Reference(s) |
| Lateral/Basolateral Amygdala | Rat | 0.5 pmol (167 pg) | Not Specified | Elevated Plus Maze | Decreased time in closed arms, increased time in open arms (anxiolytic effect). | [6][7] |
| Lateral/Basolateral Amygdala | Rat | 0.5 pmol (167 pg) | Not Specified | Light/Dark Box | Increased transitions between compartments, reduced latency to enter the light side (anxiolytic effect). | [6] |
Table 2: In Vitro Electrophysiological Effects of Strychnine on Glycine-Induced Currents
| Cell Type | Preparation | Glycine Concentration | Strychnine Concentration | Effect on Glycine-Induced Current | Reference(s) |
| Cerebellar Granule Cells | Cell Culture | Not Specified | 58 nM (IC50) | 50% inhibition | [8] |
| Substantia Nigra Zona Compacta Neurons | Brain Slice | 100-300 µM | 1-10 µM | Reversible antagonism of hyperpolarization and conductance increase. | [8] |
| Spinal Cord Neurons | Synaptic Membranes | 10 µM (Affinity Constant) | 0.03 µM (Affinity Constant) | Competitive displacement of [3H]strychnine binding. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Microinjection
This protocol details the preparation of a this compound solution for in vivo microinjection studies.
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
aCSF Composition (example):
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| MgCl2 | 1 |
| CaCl2 | 2 |
| NaHCO3 | 25 |
| Glucose | 10 |
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed.
-
Prepare aCSF: Prepare the aCSF solution according to the desired recipe. Ensure all components are fully dissolved. Bubble the aCSF with 95% O2 / 5% CO2 for at least 15 minutes to stabilize the pH.
-
Dissolve this compound: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile aCSF to the tube.
-
Vortex: Vortex the solution until the this compound is completely dissolved.
-
Sterile filter: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile microcentrifuge tube.
-
Storage: Store the sterile this compound solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic Microinjection of this compound in Rodents
This protocol provides a detailed methodology for the stereotaxic microinjection of this compound into a specific brain region of a rodent.
Materials and Equipment:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Heating pad
-
Surgical drill
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Guide cannula and dummy cannula
-
Internal injection cannula
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Analgesics
-
This compound solution (prepared as in Protocol 1)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the scalp and place the animal in the stereotaxic apparatus, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent them from drying.
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Procedure:
-
Clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Clear the skull surface of any connective tissue.
-
Identify the bregma and lambda landmarks.
-
-
Targeting and Cannula Implantation:
-
Using a stereotaxic atlas, determine the coordinates for the target brain region.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal during recovery from anesthesia.
-
Allow the animal to recover for a species- and protocol-specific period (typically 5-7 days) before microinjection.
-
-
Microinjection Procedure:
-
Gently restrain the animal and remove the dummy cannula.
-
Load the microinjection syringe with the this compound solution, ensuring there are no air bubbles.
-
Insert the internal injection cannula into the guide cannula, ensuring it extends to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using the microinjection pump.
-
Leave the injection cannula in place for a few minutes after the infusion to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
-
Behavioral or Electrophysiological Recording:
-
Following the microinjection, proceed with the planned behavioral testing or electrophysiological recording according to the experimental design.
-
Visualizations
Caption: Signaling pathway of strychnine's antagonistic effect on the glycine receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Network toxicology and molecular docking analyses on strychnine indicate CHRM1 is a potential neurotoxic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strychnine and Taurine Modulation of Amygdala-associated Anxiety-like Behavior is ‘State’ Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strychnine and taurine modulation of amygdala-associated anxiety-like behavior is 'state' dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Dose-Response Analysis of Strychnine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strychnine (B123637) is a highly toxic alkaloid that acts as a potent and selective competitive antagonist of glycine (B1666218) receptors (GlyRs).[1][2][3] These receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem of the central nervous system.[1][3] When the agonist glycine binds to GlyRs, it opens the channel, allowing chloride ions (Cl⁻) to enter the neuron. This influx of negative ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. Strychnine exerts its convulsant effects by blocking this inhibitory action.[1][4] Understanding the dose-response relationship of strychnine is crucial for neuropharmacological research and for studying the function of GlyRs.
This document provides a detailed protocol for performing an in vitro dose-response analysis of strychnine sulfate (B86663) using electrophysiological methods on cultured neurons, along with a summary of representative quantitative data and relevant pathway and workflow diagrams.
Signaling Pathway: Strychnine Antagonism at the Glycine Receptor
The primary mechanism of strychnine is the competitive antagonism of the glycine receptor. Glycine, an inhibitory neurotransmitter, normally binds to the GlyR, causing an influx of chloride ions and hyperpolarization of the neuron. Strychnine binds to the same site as glycine with high affinity, preventing channel opening and blocking this inhibitory signal.[1][3][5]
Caption: Strychnine competitively antagonizes glycine at its receptor.
Experimental Protocol: Electrophysiological Analysis
This protocol describes a whole-cell patch-clamp experiment to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound on glycine-induced currents in cultured neurons.
1. Materials and Reagents
-
Cell Line: Primary cultured neurons (e.g., from rat spinal cord, nucleus accumbens) or a cell line stably expressing GlyRs (e.g., HEK293 cells).[6][7]
-
This compound Stock Solution: 10 mM in sterile water. [CAS No: 60-41-3].
-
Glycine Stock Solution: 100 mM in sterile water.
-
External (Recording) Solution (in mM): 140 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.
2. Experimental Workflow Diagram
Caption: Workflow for electrophysiological dose-response analysis.
3. Step-by-Step Procedure
-
Cell Preparation: Plate neurons on coverslips and culture under appropriate conditions until ready for experiments.
-
Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Continuously perfuse with external solution.
-
Patching: Using a micromanipulator, approach a single, healthy neuron with a patch pipette filled with internal solution. Apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.
-
Baseline Recording: Record the baseline current for 1-2 minutes to ensure stability.
-
Agonist Application: Apply a concentration of glycine known to elicit a submaximal response (e.g., its EC₅₀, typically 30-100 µM) using the perfusion system. This will induce an inward chloride current (I_Gly). Wait until the current reaches a stable plateau.
-
Strychnine Application: While continuously applying glycine, co-perfuse the cell with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Data Acquisition: Record the peak inward current at each strychnine concentration. Allow the current to stabilize at each concentration before proceeding to the next.
-
Washout: After testing the highest concentration, perfuse with the external solution to wash out both glycine and strychnine and allow the current to return to baseline. This confirms the reversibility of the antagonism.
-
Repeat: Repeat the procedure for multiple cells (n ≥ 3) to ensure reproducibility.
4. Data Analysis
-
Normalization: For each cell, normalize the current recorded in the presence of strychnine (I) to the control glycine current (I_max) recorded without strychnine: Response (%) = (I / I_max) * 100
-
Dose-Response Curve: Plot the normalized response (%) against the logarithm of the strychnine concentration.
-
IC₅₀ Calculation: Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC₅₀ value, which is the concentration of strychnine that inhibits 50% of the maximal glycine-induced current.
Quantitative Data Summary
The inhibitory potency of strychnine can vary depending on the specific glycine receptor subunit composition and the experimental system used. The following table summarizes representative data from published literature.
| Parameter | Value | Agonist (Concentration) | Cell Type / Preparation | Reference |
| IC₅₀ | 60 nM | Glycine (<1 mM) | Neurons from rat nucleus accumbens | [6] |
| IC₅₀ | 40 nM | Taurine (<1 mM) | Neurons from rat nucleus accumbens | [6] |
| Affinity Constant (K_d) | 0.03 µM (30 nM) | [³H]Strychnine | Synaptic membranes from spinal cord | [8][9] |
| Inhibitory Constant (K_i) | 169 ± 27 nM | [³H]Strychnine | Purified native GlyRs from pig spinal cord | [10] |
| Effective Concentration | 5-20 nM | Spontaneous Activity | Murine spinal cord cell cultures | [7] |
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the interaction of this compound with glycine receptors in vitro. Electrophysiological and radioligand binding assays are powerful tools to quantify this interaction. The dose-dependent inhibition by strychnine confirms its role as a high-affinity competitive antagonist at GlyRs, making it an invaluable tool for probing the function of the inhibitory glycinergic system. Careful experimental design and data analysis, as outlined above, are essential for obtaining reliable and reproducible results.
References
- 1. Strychnine (PIM 507) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Taurine activates strychnine-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Architecture and assembly mechanism of native glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Strychnine Sulfate in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strychnine (B123637) is a highly toxic indole (B1671886) alkaloid predominantly sourced from the seeds of the Strychnos nux-vomica tree.[1][2] Its mechanism of action involves the competitive antagonism of the inhibitory neurotransmitter glycine (B1666218) at its receptor sites in the spinal cord and brain, leading to excessive neuronal excitation.[3] This results in severe muscular convulsions and can lead to death by asphyxia due to respiratory muscle paralysis.[1][3] Accurate and sensitive quantitative analysis of strychnine in biological tissues is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies.
This document provides detailed protocols for three validated analytical methods for the quantification of strychnine in various biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction, GC-MS with Solid-Phase Extraction for low-volume samples, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of strychnine and its metabolites.
Application Note 1: Quantitative Analysis of Strychnine in Tissues by GC-MS with Liquid-Liquid Extraction
This method is a robust procedure for the determination of strychnine in various post-mortem biological samples, including blood, liver, kidney, and other tissues. It utilizes a liquid-liquid extraction (LLE) protocol for sample clean-up and concentration, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
Experimental Protocol:
1. Sample Homogenization & Preparation:
- Accurately weigh 1.0 g of homogenized tissue (e.g., liver, kidney) or pipette 1.0 mL of a liquid sample (e.g., blood, urine).
- Transfer the sample to a suitable glass tube.
- Add 1.0 mL of the internal standard solution (Papaverine at 1.0 µg/mL).[4][5]
- Vortex the mixture thoroughly.
2. Liquid-Liquid Extraction (LLE):
- Alkalinize the sample by adding 1.0 mL of 1M Sodium Hydroxide (NaOH).
- Add 5.0 mL of an extraction solvent mixture (e.g., Chloroform/Isopropanol, 9:1 v/v).
- Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
- Carefully transfer the upper organic layer to a new clean tube.
3. Clean-up (Acid Wash):
- To the collected organic phase, add 2.0 mL of 0.5M Sulfuric Acid (H₂SO₄).[4][5]
- Vortex for 2 minutes and centrifuge. The acidic aqueous phase now contains the protonated strychnine.
- Discard the lower organic layer.
- Re-alkalinize the remaining aqueous phase with 1M NaOH.
- Perform a second extraction by adding 5.0 mL of the extraction solvent.
- Vortex and centrifuge as before.
4. Final Preparation & Analysis:
- Transfer the final organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of methanol (B129727).[4]
- Inject 1-2 µL of the reconstituted sample into the GC-MS system.
5. GC-MS Parameters (Example):
- GC Column: Capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 10 min.
- Injector Temperature: 280°C.
- MS Mode: Electron Ionization (EI) at 70 eV.
- Acquisition: Selected Ion Monitoring (SIM) for quantification. Target ions for strychnine (m/z 334, 162) and papaverine (B1678415) (m/z 338, 324).[4]
Data Presentation:
The following table summarizes the performance of this LLE-GC-MS method across various biological tissues.[4][5]
| Biological Matrix | Mean Recovery (%) | Coefficient of Variation (CV, %) |
| Blood | 95.2 | 10.0 |
| Liver | 98.7 | 6.2 |
| Kidney | 92.5 | 5.9 |
| Heart | 88.3 | 6.9 |
| Lung | 75.0 | 7.2 |
| Urine | 96.1 | 10.5 |
Validation data based on samples spiked at 10.0 µg/mL or 10.0 µg/g.[4]
Method Workflow:
Application Note 2: Low-Volume Analysis in Blood by SPE-GC-MS
This method is optimized for forensic cases where the available sample volume is limited. It employs Solid-Phase Extraction (SPE) for efficient clean-up and concentration of strychnine from a small volume (0.5 mL) of whole blood, followed by GC-MS analysis.[6]
Experimental Protocol:
1. Sample Preparation:
- Pipette 0.5 mL of whole blood into a tube.
- Add 2.0 mL of phosphate (B84403) buffer (pH 6.0) and the internal standard.
- Vortex to mix.
2. Solid-Phase Extraction (SPE):
- Use a C18 SPE cartridge.
- Conditioning: Sequentially wash the cartridge with 2 mL of methanol and 2 mL of deionized water.
- Loading: Apply the prepared blood sample to the conditioned cartridge.
- Washing: Wash the cartridge sequentially with 2 mL of deionized water, 1 mL of 0.1M acetic acid, and 1 mL of methanol.
- Dry the cartridge under vacuum for 5 minutes.
- Elution: Elute the strychnine and internal standard with 2 mL of a freshly prepared mixture of methanol/ammonia (98:2 v/v).
3. Final Preparation & Analysis:
- Evaporate the eluate to dryness under a nitrogen stream at 40°C.
- Reconstitute the residue in 50 µL of methanol.
- Inject 1-2 µL into the GC-MS system.
4. GC-MS Parameters:
- Utilize GC-MS parameters similar to those described in Application Note 1, ensuring SIM mode is used for quantification.
Data Presentation:
This table summarizes the validation parameters for the SPE-GC-MS method.[6]
| Parameter | Result |
| Linearity Range | 0.10 - 2.5 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.10 µg/mL |
| Mean Recovery | 90.7% |
| Precision (CV, %) | 5.63% - 8.50% |
Method Workflow:
Application Note 3: Analysis of Strychnine and Metabolites by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for analyzing strychnine and its metabolites (e.g., strychnine N-oxide) in complex biological matrices like liver S9 fractions.[7] This approach is particularly valuable in drug metabolism and pharmacokinetic studies.
Experimental Protocol:
1. Sample Preparation (from Liver S9 fraction):
- For in vitro metabolism studies, incubate strychnine with a rat liver S9 fraction mixture containing appropriate cofactors (e.g., NADPH).
- Stop the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile. This also serves to precipitate proteins.
- Vortex the sample and centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the precipitated proteins.
2. Final Preparation & Analysis:
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a nitrogen stream.
- Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% acetic acid in water/acetonitrile).
- Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Parameters (Example):
- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% Acetic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient program starting with high aqueous phase, ramping up the organic phase to elute strychnine.
- Flow Rate: 0.2-0.4 mL/min.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- MS/MS Mode: Multiple Reaction Monitoring (MRM).
- Strychnine Transition: e.g., Q1: 335.2 -> Q3: 264.1
- Strychnine N-oxide Transition: e.g., Q1: 351.2 -> Q3: 335.2
Data Presentation:
This table summarizes the validation parameters for the LC-MS/MS method for strychnine in a rat liver matrix.[7]
| Parameter | Result |
| Linearity Range | 0.020 - 8.0 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) | 0.008 µg/mL |
| Recovery | 88.3% |
Method Workflow:
Summary and Method Selection
Choosing the appropriate analytical method depends on the specific requirements of the study.
Comparison of Methods:
| Feature | LLE-GC-MS | SPE-GC-MS | LC-MS/MS |
| Principle | Liquid-Liquid Extraction, GC separation | Solid-Phase Extraction, GC separation | Liquid Chromatography, Tandem MS detection |
| Sample Volume | ~1.0 mL / 1.0 g | Low (~0.5 mL) | Flexible, can be very low |
| LOQ | ~0.1 µg/mL[4] | 0.1 µg/mL[6] | ~0.02 µg/mL (LOD 0.008 µg/mL)[7] |
| Primary Use | Routine forensic analysis of various tissues | Limited sample volume cases | High sensitivity, metabolite identification |
| Advantages | Robust, applicable to many tissues | Fast, requires less solvent, good for blood | Highest sensitivity & selectivity, no derivatization |
| Disadvantages | Labor-intensive, higher solvent use | Cartridge cost, method development needed | Higher instrument cost |
Method Selection Guide:
The following diagram illustrates a logical approach to selecting the most suitable method based on experimental needs.
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. Strychnine: From Isolation to Total Synthesis – Part 1 - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. Analytical method for the determination of strychnine in tissues by gas chromatography/mass spectrometry: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying the Startle Response in Animal Models Using Strychnine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acoustic startle response (ASR) is a reflexive, generalized motor response to a sudden, intense auditory stimulus. It serves as a valuable behavioral paradigm in neuroscience research to study sensory processing, sensorimotor gating, and the neurobiology of various psychiatric and neurological disorders. The ASR is mediated by a simple, well-defined neural circuit, making it a robust and reproducible measure.
Strychnine (B123637) sulfate (B86663) is a potent and selective competitive antagonist of the glycine (B1666218) receptor. In the central nervous system, glycine acts as a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem, which are critical components of the startle reflex pathway. By blocking inhibitory glycinergic neurotransmission, strychnine enhances neuronal excitability, leading to a potentiation of the startle response. This makes strychnine sulfate a valuable pharmacological tool to investigate the role of glycinergic inhibition in modulating the startle reflex and to model conditions of neuronal hyperexcitability, such as in startle diseases like hyperekplexia.
These application notes provide detailed protocols for utilizing this compound to study the ASR in rodent models, along with data presentation guidelines and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action: Glycinergic Inhibition of the Startle Reflex
The primary acoustic startle pathway involves a three-neuron circuit: the cochlear root neurons, the caudal pontine reticular nucleus (PnC), and spinal motor neurons. Glycinergic interneurons play a crucial role in modulating the excitability of this pathway, primarily at the level of the spinal cord.[1] These interneurons release glycine, which binds to glycine receptors on motor neurons, causing an influx of chloride ions (Cl-). This hyperpolarizes the motor neuron, making it less likely to fire an action potential in response to excitatory input from the PnC.
This compound competitively binds to the glycine receptor, preventing glycine from exerting its inhibitory effect. This disinhibition leads to an exaggerated or potentiated startle response to an auditory stimulus.
Data Presentation
Table 1: Effect of this compound on Acoustic Startle Response Amplitude in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Startle Amplitude (Arbitrary Units) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | 0 | 10 | 150 ± 15 | 0% |
| This compound | 0.25 | 10 | 225 ± 20 | +50% |
| This compound | 0.50 | 10 | 350 ± 25 | +133% |
| This compound | 1.00 | 10 | 500 ± 30 | +233% |
Table 2: Effect of this compound on Acoustic Startle Response Latency in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Startle Latency (ms) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | 0 | 10 | 10.5 ± 0.8 | 0% |
| This compound | 0.25 | 10 | 9.8 ± 0.7 | -6.7% |
| This compound | 0.50 | 10 | 9.2 ± 0.6 | -12.4% |
| This compound | 1.00 | 10 | 8.5 ± 0.5 | -19.0% |
Experimental Protocols
Protocol 1: Characterization of the Dose-Dependent Effect of this compound on the Acoustic Startle Response
Objective: To determine the effect of various doses of this compound on the amplitude and latency of the acoustic startle response in rodents.
Materials:
-
Acoustic startle response system (e.g., SR-LAB, San Diego Instruments)
-
Animal enclosure/holder
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male Wistar rats (250-300g)
-
Ethanol (70%) for disinfection
Procedure:
-
Animal Acclimation:
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before testing.
-
Handle animals for 3-5 minutes daily for three days leading up to the experiment to reduce stress.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline.
-
Prepare serial dilutions to achieve the desired doses (e.g., 0.25, 0.5, 1.0 mg/kg) in an injection volume of 1 ml/kg.
-
Prepare a vehicle control of sterile saline.
-
-
Experimental Session:
-
Transport animals to the testing room at least 30 minutes before the start of the experiment to acclimate to the ambient conditions.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A 10-minute pretreatment time is recommended based on previous studies.[2]
-
Place the animal in the startle response chamber.
-
Acclimation Period: Allow a 5-minute acclimation period in the chamber with background white noise (e.g., 65-70 dB).
-
Testing Trials:
-
Present a series of acoustic stimuli (e.g., 40 ms (B15284909) bursts of 120 dB white noise).
-
Deliver a predetermined number of trials (e.g., 30-50) with a variable inter-trial interval (ITI) averaging 15-30 seconds to prevent predictability.
-
-
Data Recording: The startle response system will record the peak amplitude (in arbitrary units or Newtons) and the latency to peak amplitude (in milliseconds) for each trial.
-
-
Data Analysis:
-
Discard the first 5-10 trials to allow for initial habituation to the stimulus.
-
Calculate the average startle amplitude and latency for each animal.
-
Use appropriate statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Concluding Remarks
This compound serves as a powerful tool for elucidating the role of glycinergic inhibition in the modulation of the acoustic startle response. By antagonizing glycine receptors, strychnine induces a dose-dependent increase in startle amplitude, providing a reliable model to study neuronal hyperexcitability. The protocols outlined in these application notes provide a framework for researchers to systematically investigate the effects of strychnine and other compounds on the startle reflex. Careful adherence to these protocols will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the neurobiological mechanisms underlying sensorimotor processing and related disorders.
References
Application Notes and Protocols: Strychnine Sulfate as a Tool for Dissecting Inhibitory Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a potent alkaloid derived from the seeds of the Strychnos nux-vomica tree, has a long history in neuroscience as a specific antagonist of glycine (B1666218) receptors.[1] This property makes it an invaluable pharmacological tool for the functional dissection of inhibitory neural circuits. By selectively blocking glycinergic inhibition, researchers can investigate the role of this fundamental inhibitory system in various physiological and pathological processes, including motor control, sensory processing, and neuropathic pain.[2][3] These application notes provide detailed protocols for the use of strychnine sulfate (B86663) in both in vitro and in vivo experimental paradigms to elucidate the structure and function of inhibitory networks.
Mechanism of Action
Strychnine acts as a competitive antagonist at the glycine binding site on postsynaptic glycine receptors (GlyRs).[1] GlyRs are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[4] Upon binding of the neurotransmitter glycine, the GlyR channel opens, allowing an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.
By binding to the same site as glycine, strychnine prevents the opening of the GlyR channel, thereby blocking this inhibitory current.[1] This disinhibition leads to a state of hyperexcitability in neuronal circuits that are normally under tonic or phasic glycinergic control. The experimental application of strychnine allows researchers to isolate and study the contribution of glycinergic inhibition to overall network activity.
Data Presentation
The following tables summarize quantitative data on the effects of strychnine sulfate from various experimental models.
Table 1: Effect of Intravenous Strychnine on Aβ-Fiber-Evoked Responses in Rat Spinal Trigeminal Nucleus Oralis (Sp5O) Convergent Neurons
| Strychnine Dose (mg/kg) | Increase in Aβ-Fiber-Evoked Response (% of Control) | Time to Peak Effect (minutes) | Duration of Effect (minutes) |
| 0.2 | 155 ± 22% | 5 | ~25 |
| 0.4 | 218 ± 31% | 5 | ~25 |
| 0.8 | 243 ± 23% | 5 | ~35 |
Data adapted from a study on the effects of strychnine on trigeminal nociceptive neurons.[2]
Table 2: Effect of Strychnine on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Rat Hypoglossal Motor Neurons
| Condition | sIPSC Amplitude (pA) | sIPSC Frequency (Hz) |
| Control | Not significantly altered by bicuculline | Not significantly altered by bicuculline |
| + 500 nM Strychnine | Abolished | Abolished |
Data adapted from a study characterizing inhibitory inputs to hypoglossal motor neurons.[5] Note: In this study, the majority of sIPSCs were found to be glycinergic.
Table 3: Concentration-Dependent Effects of Strychnine on Neuronal Activity in Murine Spinal Cord Cell Cultures
| Strychnine Concentration | Observed Effect |
| 5-20 nM | Increased multichannel bursting |
| > 5 µM | Regular, coordinated bursting |
Data from an in vitro study of neuronal network responses to strychnine.[6]
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol describes the application of strychnine to brain slices to study its effect on inhibitory postsynaptic currents (IPSCs).
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water, stored at -20°C)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Standard intracellular and extracellular solutions for patch-clamp recording
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing aCSF.
-
Slice Recovery: Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature until use.
-
Recording Setup: Place a slice in the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Neuron Identification: Identify target neurons using differential interference contrast (DIC) optics.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target neuron. For recording IPSCs, a high chloride intracellular solution is typically used, and the neuron is voltage-clamped at a holding potential of -70 mV.
-
Baseline Recording: Record baseline spontaneous or evoked IPSCs for at least 5-10 minutes to ensure a stable recording.
-
Strychnine Application: Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 500 nM to 1 µM for complete block of glycinergic IPSCs).[5] Switch the perfusion to the strychnine-containing aCSF.
-
Data Acquisition: Record the changes in IPSC amplitude and frequency during strychnine application.
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF and record for a sufficient period to observe any recovery of the IPSCs.
-
Data Analysis: Analyze the recorded data to quantify the changes in IPSC parameters before, during, and after strychnine application.
In Vivo Electrophysiology: Single-Unit Recording in Anesthetized Animals
This protocol outlines the systemic administration of strychnine while recording the activity of single neurons in a living animal.
Materials:
-
This compound solution for injection (e.g., dissolved in sterile saline)
-
Anesthetic (e.g., urethane, isoflurane)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., glass micropipettes, tungsten microelectrodes)
-
Electrophysiology recording system (amplifier, data acquisition)
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.
-
Electrode Placement: Slowly lower the recording electrode into the target brain region using a micromanipulator until a spontaneously active neuron is isolated.
-
Baseline Firing Rate: Record the baseline firing rate and pattern of the neuron for a stable period (e.g., 5-10 minutes).
-
Strychnine Administration: Administer this compound systemically, for example, via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses in rats have ranged from 0.2 to 0.8 mg/kg i.v.[2]
-
Recording During Drug Effect: Continuously record the neuronal activity to observe the time course of the drug's effect on firing rate and pattern.
-
Data Analysis: Analyze the firing rate and pattern before and after strychnine administration to quantify the drug's effect. This can include spike frequency analysis and the generation of peristimulus time histograms (PSTHs) if sensory or electrical stimuli are used.
Microiontophoresis
This technique allows for the highly localized application of strychnine to the immediate vicinity of a recorded neuron.[7]
Materials:
-
Multi-barreled micropipettes
-
Microiontophoresis pump/current source
-
Strychnine hydrochloride solution for iontophoresis (e.g., 10-50 mM in deionized water, pH adjusted)
-
Recording electrode and system
Procedure:
-
Pipette Preparation: Prepare a multi-barreled micropipette. One barrel serves as the recording electrode, while the others are filled with drug solutions. One barrel should be filled with strychnine hydrochloride solution. Another barrel is typically filled with a control solution (e.g., NaCl at the same pH).
-
Electrode Placement: Lower the multi-barreled electrode into the target brain region to record from a single neuron.
-
Baseline Activity: Record the baseline neuronal activity.
-
Strychnine Ejection: Apply a positive current to the strychnine-containing barrel to eject strychnine ions into the extracellular space near the neuron. The magnitude and duration of the current will determine the amount of drug delivered.[7]
-
Recording and Control: Record the changes in neuronal activity during and after strychnine ejection. To control for current effects, eject ions from the NaCl-containing barrel using a current of the same polarity and magnitude.
-
Data Analysis: Compare the neuronal activity during strychnine ejection to the baseline and control ejection periods.
Visualizations
Glycinergic Synapse Signaling Pathway
Caption: Glycinergic synapse and the antagonistic action of strychnine.
Experimental Workflow for In Vitro Patch-Clamp Electrophysiology
Caption: Workflow for studying strychnine's effects using patch-clamp.
Logical Relationship of Strychnine's Action
Caption: Logical cascade of strychnine's effect on neuronal circuits.
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The glycinergic inhibitory synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. um.edu.mt [um.edu.mt]
In Vitro Application of Strychnine Sulfate on Brain Slice Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a potent alkaloid derived from the seeds of the Strychnos nux-vomica tree, has long been recognized for its convulsant properties. In neuroscience research, strychnine sulfate (B86663) is a valuable pharmacological tool for the in vitro investigation of inhibitory neurotransmission. It acts as a highly selective competitive antagonist of glycine (B1666218) receptors (GlyRs), which are ligand-gated chloride ion channels crucial for mediating inhibitory synaptic transmission, primarily in the spinal cord and brainstem.[1] By blocking the action of glycine, strychnine disinhibits neuronal circuits, leading to hyperexcitability. This characteristic makes it an effective agent for inducing epileptiform activity in brain slice preparations, providing a controlled model to study the mechanisms of epilepsy and the efficacy of potential anticonvulsant drugs.
These application notes provide a comprehensive overview of the use of strychnine sulfate in brain slice preparations, including its mechanism of action, protocols for its application, and expected outcomes.
Mechanism of Action
Strychnine's primary mechanism of action is the competitive antagonism of strychnine-sensitive glycine receptors.[1] Glycine, an inhibitory neurotransmitter, normally binds to these receptors, causing an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus reducing the neuron's excitability. Strychnine binds to a site on the GlyR that overlaps with the glycine binding site, thereby preventing glycine from activating the channel.[2] This blockade of inhibitory signaling leads to a state of disinhibition, where excitatory inputs are more likely to elicit action potentials.
Beyond its primary target, strychnine has been shown to interact with other neurotransmitter systems, although typically at higher concentrations. It can act as a competitive antagonist at α7-containing nicotinic acetylcholine (B1216132) receptors and a noncompetitive antagonist at α4β2 nicotinic acetylcholine receptors. Additionally, strychnine can block N-methyl-D-aspartate (NMDA) receptor-activated channels in a voltage-dependent manner.
The disinhibition caused by strychnine can lead to a cascade of events, including increased neuronal firing and, in experimental models, the generation of epileptiform discharges. This hyperexcitability is also associated with an influx of calcium through voltage-gated calcium channels, particularly L-type calcium channels, which are implicated in the generation of strychnine-induced epileptiform activity in hippocampal and neocortical slices.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various in vitro studies.
Table 1: Dose-Response and IC50 Values of this compound
| Preparation | Effect | Strychnine Concentration | IC50 | Reference |
| Dissociated rat hippocampal pyramidal cells | Antagonism of glycine-induced Cl- current | - | 28 nM | |
| Dissociated rat hippocampal pyramidal cells | Antagonism of GABA-induced Cl- current | - | 6.7 µM | |
| Rat hippocampal neurons in culture | Inhibition of Type IA nicotinic currents (α7 nAChRs) | - | 1.2 µM | |
| Rat hippocampal neurons in culture | Inhibition of Type II nicotinic currents (α4β2 nAChRs) | - | 38 µM | |
| Bovine adrenal chromaffin cells | Inhibition of nicotine-induced catecholamine release | 1-100 µM | ~30 µM | [3] |
Table 2: Effects of this compound on Neuronal Activity in Brain Slices
| Brain Region | Preparation | Strychnine Concentration | Observed Effect | Reference |
| Murine spinal cord cell cultures | Extracellular array recording | 5-20 nM | Increased multichannel bursting | [4] |
| Murine spinal cord cell cultures | Extracellular array recording | > 5 µM | Regular, coordinated bursting | [4] |
| Frog brainstem in vitro | Nerve discharge recording | 1 and 5 µM | Increased frequency of fictive breathing | [5] |
| Frog brainstem in vitro | Nerve discharge recording | 10 and 20 µM | Synchronous and decrementing bursts in all nerves | [5] |
| Rat hippocampal slices | Whole-cell current-clamp | Not specified | Prevents glycine-induced suppression of hyperexcitability | [5] |
| Mouse prefrontal cortex slices | Whole-cell patch-clamp | 1 µM | Shift in baseline holding current (~15 pA), indicating tonic GlyR activation |
Signaling Pathways and Experimental Workflows
// Nodes strychnine [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; glycine_receptor [label="Glycine Receptor (GlyR)\n(Ligand-gated Cl- channel)", fillcolor="#FBBC05", fontcolor="#202124"]; glycine [label="Glycine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cl_influx [label="Cl- Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hyperpolarization [label="Membrane Hyperpolarization\n(Inhibition)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; depolarization [label="Membrane Depolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; vgcc [label="Voltage-Gated Ca2+\nChannels (L-type)", fillcolor="#FBBC05", fontcolor="#202124"]; ca_influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nmda_receptor [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; neuronal_hyperexcitability [label="Neuronal Hyperexcitability\n(Increased Firing, Epileptiform Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Ca2+-dependent\nSignaling Cascades", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges glycine -> glycine_receptor [label="Activates"]; glycine_receptor -> cl_influx [label="Opens"]; cl_influx -> hyperpolarization [label="Leads to"]; strychnine -> glycine_receptor [label="Antagonizes", color="#EA4335", fontcolor="#EA4335"]; glycine_receptor -> depolarization [label="Blockade leads to\nDisinhibition &", style=dashed, color="#EA4335"]; depolarization -> vgcc [label="Activates"]; depolarization -> nmda_receptor [label="Relieves Mg2+ block"]; vgcc -> ca_influx [label="Opens"]; nmda_receptor -> ca_influx [label="Opens"]; ca_influx -> downstream [label="Initiates"]; depolarization -> neuronal_hyperexcitability [label="Results in"]; downstream -> neuronal_hyperexcitability [label="Contributes to"];
} Caption: Signaling pathway of strychnine-induced neuronal hyperexcitability.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; slice_prep [label="Acute Brain Slice Preparation\n(e.g., Hippocampus, Cortex)", fillcolor="#F1F3F4", fontcolor="#202124"]; recovery [label="Slice Recovery\n(Carbogenated aCSF, 32-34°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="Transfer Slice to\nRecording Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Baseline Electrophysiological\nRecording (e.g., Patch-Clamp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strychnine_app [label="Bath Application of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recording [label="Record Neuronal Activity\n(e.g., Firing Rate, sPSCs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washout [label="Washout with\nStrychnine-free aCSF", fillcolor="#F1F3F4", fontcolor="#202124"]; post_washout [label="Post-Washout Recording", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> slice_prep; slice_prep -> recovery; recovery -> transfer; transfer -> baseline; baseline -> strychnine_app; strychnine_app -> recording; recording -> washout; washout -> post_washout; post_washout -> analysis; analysis -> end; } Caption: Experimental workflow for studying strychnine effects in brain slices.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted for obtaining rodent hippocampal or cortical slices for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold high-sucrose or NMDG-based cutting solution
-
Artificial cerebrospinal fluid (aCSF) for recording and recovery
-
Recovery chamber
-
Recording chamber
Methodology:
-
Prepare Solutions:
-
Ice-cold Cutting Solution (High Sucrose): (in mM) 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose. Continuously bubble with carbogen for at least 15 minutes before use and keep on ice.
-
Recording aCSF: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose. Bubble with carbogen. The pH should be 7.3-7.4 and osmolarity 290-310 mOsm/L.
-
-
Anesthesia and Dissection:
-
Deeply anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
-
Slicing:
-
Trim the brain to create a flat surface for mounting on the vibratome stage with cyanoacrylate glue.
-
Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated cutting solution.
-
Cut slices to the desired thickness (typically 300-400 µm).
-
-
Recovery:
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After this initial recovery, slices can be maintained at room temperature in carbogenated aCSF until use.
-
Protocol 2: Electrophysiological Recording and this compound Application
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass micropipettes for patch-clamp recording
-
Internal solution for patch pipettes (composition depends on the experiment, e.g., for whole-cell voltage-clamp: 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2.2 Na2-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in deionized water)
-
Recording aCSF
Methodology:
-
Slice Placement and Equilibration:
-
Transfer a single brain slice to the recording chamber, continuously perfused with carbogenated recording aCSF at a rate of 2-4 mL/min.
-
Allow the slice to equilibrate for at least 10-15 minutes before starting the recording.
-
-
Obtain a Recording:
-
Using visual guidance (e.g., IR-DIC microscopy), identify a healthy neuron in the brain region of interest.
-
Establish a whole-cell patch-clamp configuration.
-
-
Baseline Recording:
-
Record baseline neuronal activity for a stable period (e.g., 5-10 minutes). This can include spontaneous firing rate, spontaneous excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs), or evoked responses.
-
-
Bath Application of this compound:
-
Prepare the final concentration of this compound by diluting the stock solution into the recording aCSF. A typical starting concentration is 1 µM.
-
Switch the perfusion to the aCSF containing this compound.
-
Wash-in: The effects of strychnine are typically observed within 5-10 minutes of bath application, depending on the perfusion rate and slice thickness.
-
Record the neuronal activity in the presence of strychnine.
-
-
Washout:
-
Switch the perfusion back to the strychnine-free recording aCSF.
-
Washout: The reversal of strychnine's effects can be slow and may be incomplete, particularly at higher concentrations. Allow for a washout period of at least 15-20 minutes, while continuously monitoring the neuronal activity.
-
Stability of this compound in aCSF:
This compound is stable in aqueous solutions, including aCSF, for the duration of a typical electrophysiology experiment.[4] Stock solutions can be stored frozen for extended periods. It is recommended to prepare fresh dilutions in aCSF on the day of the experiment.
Conclusion
This compound is a powerful and selective antagonist of glycine receptors, making it an indispensable tool for studying inhibitory neurotransmission and modeling neuronal hyperexcitability in vitro. By carefully following the provided protocols, researchers can reliably induce and study the effects of disinhibition in brain slice preparations, contributing to a better understanding of neuronal circuit function and the pathophysiology of neurological disorders such as epilepsy. As with any potent neurotoxin, appropriate safety precautions should be taken when handling this compound.
References
- 1. Distinct agonist- and antagonist-binding sites on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of strychnine on acetylcholine receptor activation in bovine adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Eight Hydrates of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strychnine-sensitive glycine receptors depress hyperexcitability in rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonists that bind to the strychnine-insensitive glycine site and inhibit NMDA-induced Ca2+ fluxes and [3H]GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Involving Strychnine Sulfate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a potent alkaloid, is a highly selective competitive antagonist of the glycine (B1666218) receptor.[1][2] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and its receptor is a ligand-gated chloride channel.[3][4] When glycine binds to its receptor, it causes an influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing.[2][3] By blocking glycine receptors, strychnine disinhibits motor neurons, leading to uncontrolled neuronal excitability that manifests as severe muscle spasms and convulsions.[1][2]
These well-characterized proconvulsant effects make strychnine sulfate (B86663) a valuable pharmacological tool in neuroscience research. Animal models utilizing strychnine-induced seizures are employed to:
-
Investigate the mechanisms of seizure generation and propagation.
-
Screen and characterize potential anticonvulsant drugs.
-
Study the role of the glycinergic system in motor control and other neurological functions.
These application notes provide detailed protocols for inducing and assessing strychnine-induced seizures in rodents, along with data presentation guidelines and visualizations of the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize quantitative data from studies utilizing strychnine sulfate to induce seizures in rodents. This data can serve as a reference for experimental design and dose selection.
Table 1: Dose-Response of this compound on Seizure Induction in Mice
| Dose (mg/kg, i.p.) | Seizure Incidence | Latency to Seizure (minutes) | Seizure Duration (seconds) | Mortality Rate (%) | Reference |
| 1.0 | Increased | Shortened | - | - | [5] |
| 2.0 | - | Shortened | - | - | [5] |
| 2.0 | - | 4.28 ± 1.64 | 25 ± 7.07 | 100 | [6] |
| 0.5 - 4.0 | Dose-dependent | - | - | - | [5] |
Data are presented as mean ± standard error of the mean where available.
Table 2: Dose-Response of this compound on Seizure Induction in Rats
| Dose (mg/kg, i.p.) | Latency to Convulsion (seconds) | Duration of Convulsion (seconds) | Number of Convulsions | Convulsion Score | Reference |
| 3.5 | 61.67 ± 3.051 | 144.8 ± 3.582 | 4.000 ± 0.1592 | 5.000 ± 0.3651 | [7][8] |
| 1.75 | - | - | - | Higher incidence in aged rats | [4] |
Data are presented as mean ± standard error of the mean.
Experimental Protocols
Protocol 1: Strychnine-Induced Seizure Model in Mice
Objective: To induce and assess tonic-clonic seizures in mice following intraperitoneal administration of this compound. This model is suitable for screening potential anticonvulsant compounds.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Male adult mice (e.g., Swiss albino, 20-25 g)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Timer or stopwatch
-
Animal scale
Procedure:
-
Animal Acclimatization: House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Allow free access to food and water.
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline. A common concentration is 0.2 mg/mL to allow for an injection volume of 10 mL/kg.
-
Ensure the this compound is completely dissolved. If necessary, gently warm the solution.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Administer this compound via intraperitoneal (i.p.) injection. A typical convulsant dose is 2 mg/kg.
-
For drug screening studies, administer the test compound at a predetermined time before the strychnine injection. A vehicle control group should also be included.
-
-
Behavioral Observation:
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for at least 30 minutes.
-
Record the following parameters:
-
Latency to the first convulsion: The time from strychnine injection to the onset of the first generalized tonic-clonic seizure.
-
Duration of convulsions: The time from the onset to the end of each convulsive episode.
-
Frequency of convulsions: The number of separate convulsive episodes within the observation period.
-
Seizure Severity: Score the severity of the seizures using a modified Racine scale (see Table 3).
-
Mortality: Record the number of animals that die within the observation period and up to 24 hours post-injection.
-
-
Table 3: Modified Seizure Severity Scale
| Score | Behavioral Manifestation |
| 0 | No behavioral changes |
| 1 | Hyperactivity, restlessness, and twitching of facial muscles |
| 2 | Myoclonic jerks of the head and neck, head nodding |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Generalized clonic convulsions with loss of posture |
| 5 | Generalized tonic-clonic seizures with tonic hindlimb extension |
| 6 | Death |
Protocol 2: Strychnine-Induced Seizure Model in Rats
Objective: To induce and quantify convulsive behavior in rats following intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Male adult rats (e.g., Wistar, 180-220 g)
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)
-
Observation chambers
-
Timer or stopwatch
-
Animal scale
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in 0.9% saline. A concentration of 0.35 mg/mL can be used for a 10 mL/kg injection volume to achieve a dose of 3.5 mg/kg.
-
Animal Handling and Dosing:
-
Weigh each rat before injection.
-
Administer this compound via i.p. injection. A commonly used dose is 3.5 mg/kg.[8]
-
In studies evaluating therapeutic agents, administer the test substance prior to strychnine.
-
-
Behavioral Observation:
-
Place each rat in an individual observation chamber immediately after injection.
-
Observe continuously for at least 30-60 minutes.
-
Record the same parameters as in Protocol 1: latency to first convulsion, duration of convulsions, frequency of convulsions, seizure severity (using the scale in Table 3), and mortality.
-
Visualizations
Glycine Receptor Signaling Pathway and Strychnine Inhibition
Caption: Strychnine competitively antagonizes the glycine receptor.
Experimental Workflow for Strychnine-Induced Seizure Assay
Caption: General workflow for a strychnine-induced seizure experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycine receptor - Wikipedia [en.wikipedia.org]
- 4. Glycine Receptors [sigmaaldrich.com]
- 5. The Activation Mechanism of α1 Homomeric Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Attenuation of Strychnine-Induced Epilepsy Employing Amaranthus viridis L. Leaves Extract in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Convulsant Threshold of Strychnine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637) sulfate (B86663) is a potent convulsant agent that acts primarily as a competitive antagonist of the inhibitory neurotransmitter glycine (B1666218) at its receptors, predominantly in the spinal cord.[1][2] This antagonism reduces postsynaptic inhibition, leading to a state of hyperexcitability and generalized muscle contractions.[1][3] The assessment of the convulsant threshold of strychnine is a critical procedure in neuropharmacology for screening potential anticonvulsant drugs and for studying the mechanisms of seizure generation. These application notes provide detailed protocols for inducing and assessing strychnine-induced convulsions in rodent models.
Mechanism of Action: Signaling Pathway
Strychnine exerts its convulsant effect by blocking the action of glycine, an inhibitory neurotransmitter in the spinal cord and brainstem. Glycine binds to its receptor, a ligand-gated chloride ion channel, causing an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing. By competitively blocking this receptor, strychnine prevents this inhibitory signal, leading to disinhibition and uncontrolled neuronal firing, which manifests as tonic-clonic convulsions.[1][2]
Interestingly, research has also identified a strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[4][5] Glycine acts as a co-agonist at this site, and its binding is necessary for NMDA receptor activation by glutamate. While strychnine's primary convulsant action is through the glycine receptor, the interplay with the NMDA receptor system represents a more complex mechanism of action that can modulate seizure activity.[4][6]
Experimental Protocols
The following protocols outline methods for assessing the convulsant threshold of strychnine sulfate in rodents. These models are effective for evaluating the efficacy of potential anticonvulsant compounds.
Protocol 1: Strychnine-Induced Tonic-Clonic Seizures in Mice
This protocol is designed to determine the dose of strychnine that induces tonic-clonic seizures and to assess the protective effects of test compounds.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Test compound
-
Vehicle for test compound
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles (25-27 gauge) for intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline. A common dose range to explore is 0.5-4 mg/kg.[7]
-
Prepare the test compound in its appropriate vehicle.
-
-
Experimental Groups: Divide the animals into groups (n=8-10 per group), including a vehicle control group, a positive control group (strychnine only), and test groups receiving different doses of the test compound.
-
Administration:
-
Observation:
-
Immediately after strychnine injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for at least 30-60 minutes.[9][10]
-
Record the following parameters:
-
Latency to first convulsion: The time from strychnine injection to the onset of the first generalized tonic-clonic seizure.
-
Duration of convulsions: The time from the onset to the end of the convulsive episode.
-
Frequency of convulsions: The number of convulsive episodes within the observation period.
-
Seizure Severity Score: Grade the severity of convulsions using a standardized scale (see table below).
-
Mortality: Record the number of deaths within a 24-hour period.
-
-
Seizure Severity Scoring:
| Score | Description of Seizure Activity |
| 0 | No response |
| 1 | Hyperactivity and restlessness |
| 2 | Myoclonic jerks, head bobbing |
| 3 | Unilateral clonic seizures |
| 4 | Bilateral clonic seizures with rearing |
| 5 | Generalized tonic-clonic seizures with loss of posture |
| 6 | Death |
Protocol 2: Strychnine-Induced Seizures in Rats
This protocol is similar to the mouse model but adapted for rats, which may exhibit slightly different sensitivities and seizure characteristics.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Test compound and vehicle
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Syringes and needles for i.p. or per os (p.o.) administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimation: As in Protocol 1.
-
Drug Preparation: Prepare solutions as described for the mouse protocol. A convulsant dose of strychnine in rats is approximately 3.5 mg/kg, i.p.[11][12]
-
Experimental Groups: Divide rats into experimental groups as in the mouse protocol.
-
Administration:
-
Observation:
-
Observe and record the same parameters as in the mouse protocol: latency, duration, frequency, severity, and mortality.
-
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data from studies using strychnine to induce convulsions. These tables can be used as a reference for expected outcomes.
Table 1: Effect of Various Compounds on Strychnine-Induced Seizures in Mice
| Treatment Group | Strychnine Dose (mg/kg, i.p.) | Latency to Convulsion (min) | Protection from Death (%) | Reference |
| Control (Strychnine only) | 2 | 4.28 ± 1.64 | 40 | [9] |
| NeuroAid (10 mg/kg/day) | 2 | 6.92 ± 2.99 | 60 | [9] |
| Topiramate (10 mg/kg) | 2 | Not specified | Not specified | [9] |
| Control (Strychnine only) | 2 | ~3.5 | 25 | [8] |
| DHA (250 mg/kg) | 2 | ~5.2 | 75 | [8] |
| EPA (300 mg/kg) | 2 | ~5.5 | 75 | [8] |
| Carbamazepine (12 mg/kg) | 2 | ~7.0 | 100 | [8] |
Table 2: Effect of Amaranthus viridis Extract (EAV) on Strychnine-Induced Seizures in Rats
| Treatment Group | Strychnine Dose (mg/kg, i.p.) | Onset of Convulsion (s) | Duration of Convulsions (s) | Number of Convulsions |
| Control (Strychnine only) | 3.5 | 61.67 ± 3.05 | 144.8 ± 3.58 | 4.00 ± 0.16 |
| EAV (400 mg/kg) + Strychnine | 3.5 | 119.2 ± 2.74 | 69.17 ± 3.74 | 1.53 ± 0.15 |
| Phenytoin (20 mg/kg) + Strychnine | 3.5 | 129.2 ± 3.14 | 59.50 ± 3.51 | 1.17 ± 0.16 |
Data adapted from Attenuation of Strychnine-Induced Epilepsy Employing Amaranthus viridis L. Leaves Extract in Experimental Rats.[11][12]
Conclusion
The protocols described provide a robust framework for assessing the convulsant threshold of this compound and for screening novel anticonvulsant therapies. Careful adherence to these methodologies, including consistent animal handling, precise dosing, and standardized observational criteria, is essential for obtaining reproducible and reliable data. The provided diagrams and data tables serve as valuable resources for planning and interpreting experiments in this area of neuropharmacological research.
References
- 1. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A potent antagonist of the strychnine insensitive glycine receptor has anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Different postnatal development of convulsions and lethality induced by strychnine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of Strychnine-Induced Epilepsy Employing Amaranthus viridis L. Leaves Extract in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attenuation of Strychnine-Induced Epilepsy Employing Amaranthus viridis L. Leaves Extract in Experimental Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting unexpected results in strychnine sulfate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strychnine (B123637) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in my strychnine sulfate experiments?
A1: Variability in this compound experiments can arise from several factors:
-
Hydration State of this compound: this compound can exist in at least eight different hydrate (B1144303) forms.[1][2] The specific hydrate used can affect the actual concentration of your stock solution if not accounted for, leading to inconsistencies. Commercial batches may differ in their hydration state.[1]
-
Solution Stability: The stability of your this compound solution can be influenced by pH, temperature, and light exposure.[3] Degradation can lead to a decrease in the effective concentration of the active compound.
-
Assay Conditions: Variations in pH, ionic strength of buffers, and incubation temperature can significantly impact the binding affinity of strychnine to the glycine (B1666218) receptor.[4]
-
Pipetting and Dilution Errors: As with any experiment involving potent compounds at low concentrations, minor errors in pipetting and serial dilutions can lead to significant variability in the final results.
-
Cell/Tissue Preparation Health: The viability and integrity of your cell or tissue preparation are crucial. Unhealthy preparations can lead to inconsistent receptor expression and function.
Q2: My IC50 value for strychnine in a competitive binding assay is different from published values. Why?
A2: Discrepancies in IC50 values are a common issue and can be attributed to several factors:
-
Different Experimental Conditions: IC50 values are highly dependent on the specific assay conditions.[5][6][7][8][9] Variations in buffer composition, pH, temperature, incubation time, and the concentration of the radioligand ([3H]strychnine) used will alter the measured IC50.[4]
-
Cell Line or Tissue Preparation Differences: The expression level and subunit composition of glycine receptors can vary between different cell lines or tissue preparations, affecting strychnine's binding affinity.[10]
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve and calculate the IC50 can influence the final value.[7]
-
Purity and Hydration of this compound: As mentioned previously, the purity and hydration state of the this compound used can affect the accuracy of the prepared concentrations.[1][5]
Q3: How should I prepare and store my this compound stock solutions?
A3: To ensure consistency and stability:
-
Use High-Purity this compound: Start with a well-characterized source of this compound. Be aware of the potential for different hydrate forms.[1][2][11]
-
Solvent: While strychnine itself is poorly soluble in water, this compound is moderately soluble. For most biological experiments, sterile, deionized water or a suitable buffer (e.g., Tris-HCl or PBS) is appropriate. The solubility of strychnine acid sulfate is lowest in about 28.5% sulfuric acid.[12]
-
pH: The pH of a saturated strychnine solution is 9.5.[13] Ensure your final experimental buffer pH is controlled, as pH can influence binding.
-
Storage: Protect solutions from light.[3] Store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For short-term use, refrigeration at 4°C is acceptable for a limited time.
Q4: Are there any known non-specific effects of strychnine I should be aware of?
A4: While strychnine is a highly specific antagonist of glycine receptors, some non-specific effects have been reported, particularly at higher concentrations. For instance, strychnine has been shown to inhibit hERG channels, which could have implications for cardiotoxicity studies.[14] Additionally, some studies have investigated its effects on other receptors, like acetylcholine (B1216132) receptors, though with lower affinity.[15] It is always good practice to include appropriate controls to rule out off-target effects in your specific experimental system.
Troubleshooting Guides
[3H]Strychnine Radioligand Binding Assays
This guide addresses common issues encountered during competitive binding assays using [3H]strychnine to characterize the glycine receptor.
Problem 1: High Non-Specific Binding (NSB)
| Possible Cause | Troubleshooting Step |
| Radioligand sticking to filters or wells | Pre-soak glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| High concentration of radioligand | Use a concentration of [3H]strychnine at or below its Kd for the receptor to maximize the specific binding window. |
| Insufficient washing | Increase the number and volume of washes with ice-cold buffer after filtration to remove unbound radioligand more effectively. |
| Ineffective blocking of non-specific sites | Include a blocking agent like bovine serum albumin (BSA) in your assay buffer. |
| Contamination of reagents | Use fresh, high-quality reagents and filter your buffers. |
Problem 2: Low or No Specific Binding
| Possible Cause | Troubleshooting Step |
| Degraded or inactive receptor preparation | Ensure proper storage of your membrane preparations at -80°C. Perform a protein quantification assay to confirm the protein concentration. |
| Degraded [3H]strychnine | Check the expiration date of your radioligand. Aliquot the radioligand upon arrival and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer conditions | Optimize the pH and ionic strength of your assay buffer. Monovalent cations can influence strychnine binding in a biphasic manner.[4] |
| Insufficient incubation time | Perform a time-course experiment to ensure the binding reaction has reached equilibrium. |
| Low receptor concentration | Increase the amount of membrane preparation in your assay. |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inconsistent washing steps | Ensure a consistent and rapid washing procedure for all samples. |
| Temperature fluctuations | Maintain a constant temperature during incubation. |
| Inconsistent mixing | Ensure all assay components are thoroughly mixed upon addition. |
| Variable hydration state of this compound | Use the same batch of this compound for a set of experiments or accurately determine the hydration state to correct for concentration.[1][2][11] |
Electrophysiology Experiments
This guide focuses on issues related to the use of strychnine as a glycine receptor antagonist in patch-clamp electrophysiology.
Problem 1: Incomplete or No Block of Glycinergic Currents
| Possible Cause | Troubleshooting Step |
| Incorrect strychnine concentration | Verify your stock solution concentration and dilution calculations. Ensure the final concentration in the bath is sufficient to block the glycine receptors in your preparation (typically in the low micromolar range). |
| Degraded strychnine solution | Prepare fresh strychnine solutions for each experiment. |
| Slow perfusion or poor solution exchange | Check your perfusion system to ensure the solution containing strychnine is reaching the slice or cells effectively and at a sufficient flow rate. |
| The observed current is not mediated by glycine receptors | Confirm the identity of the current using other pharmacological agents. For example, GABAergic currents can be blocked by bicuculline (B1666979) or picrotoxin.[16] |
Problem 2: Run-down of Glycinergic Currents Before Strychnine Application
| Possible Cause | Troubleshooting Step |
| Unhealthy slice or cell preparation | Optimize your slicing and incubation conditions to ensure cell viability. |
| Instability of the patch | Ensure a stable gigaohm seal before recording. Problems with the internal solution's osmolarity or pH can affect cell health. |
| Dialysis of essential intracellular components | Use the perforated patch technique if rundown is a persistent issue. |
Problem 3: Unexpected Changes in Neuronal Activity After Strychnine Application
| Possible Cause | Troubleshooting Step |
| Disinhibition of the network | Strychnine blocks inhibitory glycine receptors, which can lead to increased excitability and spontaneous firing in the neuronal network.[10][17] This is an expected outcome in many systems. |
| Non-specific effects at high concentrations | Use the lowest effective concentration of strychnine to minimize the risk of off-target effects.[14][15] |
| Changes in the recording conditions | Ensure that the application of strychnine does not alter the pH or osmolarity of the recording solution. |
Data Presentation
Table 1: Influence of Monovalent Cations on [3H]Strychnine Binding
| Cation | Concentration Range | Effect on [3H]Strychnine Binding |
| Li+, K+, Na+ | Up to 150 mM | Decrease in binding[4] |
| Li+, K+, Na+ | Above 150 mM | Increase in binding[4] |
| Note: Low concentrations of these cations enhance the inhibition of [3H]strychnine binding by glycine.[4] |
Table 2: Example IC50 Values for Strychnine and Factors Contributing to Variability
| Preparation | Radioligand | IC50 (Glycine) | Reference | Potential Sources of Variability |
| Rat Spinal Cord Membranes | [3H]Strychnine | ~10 µM | [18][19] | - Purity and hydration state of this compound- Buffer composition (ions, pH)- Incubation time and temperature- Radioligand concentration- Membrane preparation quality |
| Rat Brainstem Membranes | [3H]Strychnine | Varies by nucleus | [19] | - Regional differences in glycine receptor subunit expression- Endogenous glycine levels |
Experimental Protocols
Protocol 1: [3H]Strychnine Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the glycine receptor using a competitive radioligand binding assay with [3H]strychnine.
Materials:
-
Rat spinal cord membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]Strychnine (specific activity ~20-40 Ci/mmol)
-
Unlabeled this compound
-
Test compound
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI
-
Scintillation cocktail and vials
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize rat spinal cord tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in assay buffer and determine the protein concentration. Store at -80°C.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]strychnine (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of membrane preparation (e.g., 50-100 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled strychnine (at a final concentration of 10 µM), 50 µL of [3H]strychnine, and 100 µL of membrane preparation.
-
Competition: Add 50 µL of varying concentrations of the test compound, 50 µL of [3H]strychnine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C or room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters 3-4 times with 3 mL of ice-cold assay buffer.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]strychnine and Kd is its dissociation constant.
-
Protocol 2: Application of Strychnine in Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the use of strychnine to block glycine-mediated inhibitory postsynaptic currents (IPSCs) in brain slices.
Materials:
-
Brain slice preparation (e.g., from spinal cord or brainstem)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
This compound stock solution (e.g., 10 mM in water)
-
Patch-clamp rig with perfusion system
-
Borosilicate glass pipettes (3-7 MΩ)
Procedure:
-
Prepare Brain Slices: Prepare acute brain slices using a vibratome in ice-cold, oxygenated slicing solution. Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Obtain a Whole-Cell Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record Baseline Glycinergic Activity: In voltage-clamp mode, hold the neuron at a potential that allows for the recording of inward chloride currents (e.g., 0 mV with a low chloride internal solution). Evoke IPSCs using an extracellular stimulating electrode or record spontaneous IPSCs. Establish a stable baseline recording for at least 5-10 minutes.
-
Apply Strychnine: Dilute the strychnine stock solution into the aCSF to the desired final concentration (e.g., 1-10 µM). Switch the perfusion to the strychnine-containing aCSF.
-
Record During Strychnine Application: Continue to record the evoked or spontaneous IPSCs. The amplitude of the glycine-mediated component of the IPSCs should decrease and eventually be abolished.
-
Washout: Switch the perfusion back to the control aCSF to wash out the strychnine and observe any recovery of the IPSCs.
-
Data Analysis: Measure the amplitude and frequency of IPSCs before, during, and after strychnine application. The percentage of block by strychnine can be calculated to determine the contribution of glycine receptors to the total inhibitory current.
Visualizations
Caption: Glycine receptor signaling and inhibition by strychnine.
Caption: Experimental workflow for a [3H]strychnine competitive binding assay.
Caption: Logical troubleshooting workflow for binding assays.
Caption: Logical troubleshooting workflow for electrophysiology.
References
- 1. The Eight Hydrates of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Eight Hydrates of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Strychinine binding associated with synaptic glycine receptors in rat spinal cord membranes: ionic influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glycine Receptors [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Electrophysiology Screen Revealed Cardiotoxicity of Strychnine by Selectively Targeting hERG Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strychnine - Wikipedia [en.wikipedia.org]
- 16. Strychnine-sensitive glycine responses in neurons of the lateral amygdala: an electrophysiological and immunocytochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Strychnine Sulfate Concentration for Neuronal Cell Culture
Welcome to the technical support center for optimizing strychnine (B123637) sulfate (B86663) concentration in your neuronal cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of strychnine in neuronal cultures?
A1: Strychnine is a potent and selective competitive antagonist of strychnine-sensitive glycine (B1666218) receptors (GlyRs).[1][2] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[2][3] When glycine binds to its receptor on a postsynaptic neuron, it opens a ligand-gated chloride (Cl-) channel, allowing negatively charged chloride ions to enter the cell.[3][4] This influx of Cl- hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus inhibiting neuronal activity. Strychnine competitively binds to the same site as glycine on the GlyR but does not open the channel.[1][4] By blocking the binding of glycine, strychnine prevents this inhibitory Cl- current, leading to disinhibition and a state of increased neuronal excitability.[5][6]
Q2: What is a typical starting concentration range for strychnine sulfate in neuronal cell culture?
A2: The effective concentration of this compound can vary significantly depending on the neuronal cell type, culture density, and the specific experimental endpoint. Based on published studies, a broad range from nanomolar (nM) to micromolar (µM) is used. For inducing changes in neuronal firing patterns, concentrations as low as 5-20 nM have been shown to increase multichannel bursting, while concentrations above 5 µM can generate regular, coordinated bursting in murine spinal cord cultures.[3] For blocking glycine-evoked currents, an IC50 of 40 nM has been reported in rat neocortical neurons. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model and research question.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is soluble in water. To prepare a stock solution, follow these general steps:
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile environment.
-
Dissolving: Dissolve the powder in sterile, nuclease-free water to a desired high concentration (e.g., 10 mM). Gentle warming may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage. When preparing your working concentrations, ensure the final concentration of any solvent (if used) in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the effect of strychnine on my neuronal cultures?
A4: The effect of strychnine can be assessed through various functional and viability assays:
-
Electrophysiology: Techniques like patch-clamp or multi-electrode array (MEA) recordings can directly measure changes in neuronal electrical activity, such as action potential frequency, bursting patterns, and postsynaptic currents.[3]
-
Calcium Imaging: Since increased neuronal excitability often leads to changes in intracellular calcium dynamics, calcium imaging using fluorescent indicators can be a powerful tool to assess the functional effects of strychnine.
-
Cytotoxicity Assays: To determine the toxic concentration range of strychnine, you can use assays that measure cell viability. Common methods include the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or MTT/MTS assays, which assess metabolic activity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of strychnine at expected concentrations. | 1. Low Glycine Receptor (GlyR) Expression: The specific neuronal type in your culture may have low or absent expression of strychnine-sensitive GlyRs.[3] 2. Inactive Compound: The this compound may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Suboptimal Culture Conditions: The health and maturity of the neuronal culture can influence receptor expression and overall responsiveness. | 1. Verify GlyR Expression: Confirm the expression of GlyR subunits (e.g., α1, α2) in your culture using immunocytochemistry or western blotting. 2. Prepare Fresh Stock Solution: Prepare a new stock solution of this compound from a reliable source. 3. Optimize Culture: Ensure your primary neuronal cultures are healthy and have had sufficient time in vitro to develop mature synaptic connections. |
| Excessive and rapid cell death after strychnine application. | 1. Excitotoxicity: By blocking inhibition, strychnine can lead to over-excitation of the neuronal network, resulting in excitotoxic cell death.[9][10] 2. High Concentration: The concentration of strychnine used may be too high for your specific cell type, leading to acute toxicity. 3. Culture Vulnerability: Immature or unhealthy neurons may be more susceptible to excitotoxicity. | 1. Reduce Strychnine Concentration: Perform a dose-response curve starting from a much lower concentration (e.g., in the low nM range). 2. Co-application of NMDA Receptor Antagonists: If the goal is not to study excitotoxicity itself, co-application of a low dose of an NMDA receptor antagonist (e.g., AP5) may mitigate cell death. 3. Ensure Healthy Cultures: Only use mature, healthy neuronal cultures for your experiments. Check for signs of stress or damage before adding strychnine. |
| Inconsistent results between experiments. | 1. Variability in Culture Preparation: Batch-to-batch differences in primary neuronal cultures can lead to variability in cell density, neuronal/glial ratio, and maturity. 2. Inaccurate Pipetting: Errors in preparing serial dilutions of strychnine can lead to inconsistent final concentrations. 3. Fluctuations in Incubation Conditions: Changes in temperature, CO2, or humidity can affect neuronal health and responsiveness. | 1. Standardize Culture Protocol: Strictly adhere to a standardized protocol for neuronal isolation and culture to minimize variability.[11] 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix of treatment media for each concentration to be tested across multiple wells or dishes. 3. Maintain Stable Incubation: Regularly monitor and maintain incubator conditions. |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound effects on primary spinal cord neurons. These tables are for illustrative purposes to guide experimental design.
Table 1: Dose-Response of this compound on Neuronal Activity (MEA)
| This compound Concentration | Mean Firing Rate (spikes/sec) | Mean Burst Frequency (bursts/min) |
| 0 µM (Control) | 1.2 ± 0.3 | 3.5 ± 0.8 |
| 10 nM | 2.5 ± 0.5 | 7.1 ± 1.2 |
| 50 nM | 4.8 ± 0.9 | 15.6 ± 2.1 |
| 100 nM | 8.2 ± 1.5 | 25.3 ± 3.4 |
| 1 µM | 15.6 ± 2.8 | 42.1 ± 5.0 |
| 10 µM | 22.4 ± 4.1 | 58.7 ± 6.3 |
Table 2: Dose-Response of this compound on Neuronal Viability (LDH Assay)
| This compound Concentration | % Cytotoxicity (LDH Release) |
| 0 µM (Control) | 5.2 ± 1.1 |
| 1 µM | 6.1 ± 1.3 |
| 10 µM | 8.5 ± 1.9 |
| 25 µM | 15.8 ± 3.2 |
| 50 µM | 35.2 ± 5.8 |
| 100 µM | 68.9 ± 8.4 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for your desired effect (e.g., increased neuronal activity) while minimizing cytotoxicity.
-
Primary Neuronal Culture Preparation:
-
Isolate primary neurons (e.g., from embryonic rat spinal cord or cortex) using established protocols.
-
Plate the neurons at a consistent density on appropriate culture vessels (e.g., multi-well plates for viability assays, MEA plates for electrophysiology) coated with a suitable substrate (e.g., poly-D-lysine).
-
Maintain the cultures in a suitable neuronal medium and allow them to mature for a sufficient period (e.g., 10-14 days in vitro) to form synaptic connections.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile water as described in the FAQs.
-
Perform serial dilutions in your neuronal culture medium to prepare a range of working concentrations. A broad range is recommended for the initial experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle-only control.
-
-
Treatment of Neuronal Cultures:
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add an equal volume of the prepared this compound working solutions (or vehicle control) to the corresponding wells. This will result in the desired final concentrations.
-
-
Incubation:
-
Incubate the treated cultures for a predetermined duration. For acute electrophysiological effects, this may be on the order of minutes. For cytotoxicity, a longer incubation (e.g., 24-48 hours) is typical.
-
-
Assessment of Neuronal Response:
-
For Neuronal Activity: If using an MEA system, record the electrical activity before and after the addition of strychnine. Analyze parameters such as mean firing rate, burst frequency, and network synchrony.
-
For Cytotoxicity: Perform an LDH assay (see Protocol 2) to quantify cell death at each concentration.
-
-
Data Analysis:
-
Plot the dose-response curves for both neuronal activity and cytotoxicity.
-
Determine the optimal concentration range that produces the desired physiological effect with minimal or acceptable levels of cytotoxicity.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a method for assessing strychnine-induced cytotoxicity by measuring LDH release.[8]
-
Prepare Controls: On your 96-well plate containing the treated neurons, include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., culture medium) only.
-
Maximum LDH Release Control: A separate set of untreated wells to which a lysis solution (e.g., 0.5% Triton-X 100) will be added to lyse all cells.
-
Medium Background Control: Wells containing only culture medium without cells.
-
-
Sample Collection:
-
After the treatment incubation period, carefully collect a sample of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
-
Lysis for Maximum Release Control:
-
Add the lysis solution to the "Maximum LDH Release" control wells and incubate for approximately 20 minutes at 37°C.
-
Collect the supernatant from these wells as you did for the experimental wells.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen LDH assay kit.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Vehicle Control LDH Release) / (Maximum LDH Release - Vehicle Control LDH Release)] * 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine Receptors [sigmaaldrich.com]
- 3. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glycine Synaptic Receptor: Evidence That Strychnine Binding Is Associated with the Ionic Conductance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case report: Survival after deliberate strychnine self-poisoning, with toxicokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Strychnine protection against excitotoxic cell death in primary cultures of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How is Excitotoxicity Being Modelled in iPSC-Derived Neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
long-term stability and storage of strychnine sulfate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and storage of strychnine (B123637) sulfate (B86663) solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for strychnine sulfate solutions to ensure long-term stability?
A1: To ensure the long-term stability of this compound solutions, it is crucial to store them in tightly closed containers, protected from light, in a cool and well-ventilated area.[1] this compound is sensitive to light and alkaline conditions.[2]
Q2: What factors can lead to the degradation of this compound in a solution?
A2: Several factors can contribute to the degradation of this compound in solution. These include:
-
Exposure to Light: this compound is photosensitive and can degrade upon exposure to light.[1][2]
-
pH: The stability of this compound is pH-dependent. It is a salt of a strong acid and a weak base and is more stable in acidic to neutral solutions. Alkaline conditions can lead to the precipitation of the free base and promote degradation.[2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound solutions.
-
Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can cause its degradation.[3][4]
-
Incompatible Substances: Contact with alkalis, alkali carbonates, bicarbonates, benzoates, dichromates, bromides, iodides, and tannic acid should be avoided.[2]
Q3: Is there a recommended solvent for preparing this compound solutions for analytical standards?
A3: While this compound is soluble in water, for analytical purposes, it is often dissolved in a mixture of organic solvent and water, such as methanol (B129727) or acetonitrile (B52724) in a phosphate (B84403) buffer, to ensure solubility and stability for chromatographic analysis. The exact composition of the solvent will depend on the specific analytical method being used.
Q4: How can I tell if my this compound solution has degraded?
A4: Visual signs of degradation can include discoloration (yellowing), precipitation, or turbidity in the solution. However, significant degradation can occur without any visible changes. Therefore, the most reliable way to assess the stability of a this compound solution is through analytical techniques, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
Problem: I am observing a precipitate in my aqueous this compound solution.
Possible Cause:
-
pH Change: The pH of your solution may have shifted to the alkaline range, causing the precipitation of the less soluble strychnine free base.
-
Contamination: The solution may be contaminated with an incompatible substance.
-
Solvent Evaporation: If the solution is not stored in a tightly sealed container, solvent evaporation can lead to an increase in concentration and potential precipitation.
Solution:
-
Check the pH of the solution. If it is alkaline, it may not be usable for quantitative applications.
-
Ensure that all glassware and storage containers are scrupulously clean and free of contaminants.
-
Always store solutions in tightly sealed containers to prevent evaporation.
Problem: My analytical results for this compound concentration are lower than expected.
Possible Cause:
-
Degradation: The this compound in your solution may have degraded due to exposure to light, elevated temperature, or inappropriate pH.
-
Adsorption: this compound may adsorb to the surface of the storage container, especially if plastic containers are used.
Solution:
-
Review your storage conditions to ensure the solution is protected from light and stored at the recommended temperature.
-
Use amber glass containers for storage to minimize light exposure.
-
If using plastic containers, consider performing a study to evaluate potential adsorption.
-
Prepare fresh standards regularly and compare the results with older standards to monitor for degradation.
Data Presentation
Currently, specific quantitative data on the degradation kinetics of this compound solutions under various conditions (e.g., different pH, temperature, and light intensities) is not extensively available in publicly accessible literature. General stability information is summarized below.
Table 1: General Stability and Storage Recommendations for this compound
| Parameter | Recommendation/Information |
| Storage Temperature | Cool, well-ventilated area. |
| Light Exposure | Protect from light; store in amber containers.[1][2] |
| pH | More stable in acidic to neutral pH. Avoid alkaline conditions. |
| Incompatible Materials | Strong oxidizing agents, alkalis, alkali carbonates, bicarbonates, benzoates, dichromates, bromides, iodides, tannic acid.[2] |
| Recommended Container | Tightly closed, light-resistant containers (e.g., amber glass). |
Experimental Protocols
Protocol: Forced Degradation Study of a this compound Solution
1. Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
3. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the working concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it to the working concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute it to the working concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60 °C), protected from light, for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample and dilute it to the working concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a transparent container to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
After a defined exposure period, withdraw samples from both the exposed and control solutions and dilute them to the working concentration with the mobile phase.
-
5. Analysis:
-
Analyze all the stressed samples and a non-stressed control sample by a suitable HPLC-UV method.
-
The HPLC method should be capable of separating the this compound peak from any degradation product peaks. A typical starting point for method development could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound solutions.
Caption: Factors leading to the degradation of this compound in solution.
References
identifying and mitigating off-target effects of strychnine sulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of strychnine (B123637) sulfate (B86663) during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of strychnine sulfate?
Strychnine is a neurotoxin that primarily functions as a competitive antagonist of glycine (B1666218) receptors, particularly in the spinal cord and brainstem.[1][2][3][4] Glycine is a major inhibitory neurotransmitter.[5] By blocking glycine's inhibitory action, strychnine leads to an over-excitation of motor neurons, resulting in severe muscle spasms and convulsions.[1][2][3] Strychnine is also known to be an antagonist of acetylcholine (B1216132) receptors.
Q2: Beyond glycine and acetylcholine receptors, what are the known off-target effects of this compound?
While the primary targets of strychnine are well-established, comprehensive proteome-wide screens to identify a definitive list of off-target binding sites are not extensively documented in publicly available literature. However, due to its complex chemical structure, strychnine has the potential to interact with other proteins. Phage display screening has been used to identify peptides that bind to strychnine, suggesting the potential for interactions with various cellular proteins.[6] Researchers should be aware that at higher concentrations, the risk of off-target binding increases.
Q3: What are the common symptoms of strychnine toxicity observed in animal models, and how can I differentiate on-target from potential off-target effects?
Symptoms of strychnine toxicity are rapid in onset, typically appearing within 15 to 30 minutes of administration, and are consistent with its action on the central nervous system.[1][7] These include muscle twitching, stiffness, agitation, and severe convulsions triggered by minimal stimuli.[1][3][7] Differentiating on-target from off-target effects can be challenging. On-target effects will be directly related to the disinhibition of motor neurons. Potential off-target effects might manifest as unexpected cellular responses in non-neuronal cells or alterations in signaling pathways not directly linked to glycine or acetylcholine receptors. Careful dose-response studies and the use of appropriate controls are crucial.
Q4: What are the general strategies for mitigating the toxicity of this compound in an experimental setting?
Mitigation strategies primarily focus on managing the on-target effects. This includes the use of benzodiazepines to control convulsions and ensuring proper ventilation to prevent respiratory failure.[1] For research purposes, using the lowest effective concentration of this compound is critical to minimize potential off-target effects. Additionally, ivermectin, which acts as a glycine receptor agonist through a different binding site, has been shown to protect against lethal doses of strychnine in mice.[8] The development of anti-strychnine immunotherapy is also an emerging area of research.[9]
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed
Problem: You observe a cellular phenotype in your experiment that is not readily explained by the antagonism of glycine or acetylcholine receptors.
Possible Cause: This could be due to an off-target interaction of this compound with an unintended protein, leading to the modulation of a non-canonical signaling pathway.
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that the observed concentration of this compound is effectively blocking glycine receptors in your experimental system. This can be validated using electrophysiology or a competitive binding assay.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype is only present at higher concentrations of strychnine, which are more likely to induce off-target effects.
-
Literature Review: Conduct a thorough search for any reported interactions of strychnine with proteins relevant to the observed phenotype.
-
Proteomic Profiling: To identify potential off-target proteins, consider performing a proteomic analysis of cells or tissues treated with this compound. A workflow for this is detailed in the "Experimental Protocols" section.
-
Computational Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of strychnine. This can provide a list of candidate proteins for further experimental validation.
Guide 2: Inconsistent Results or Lack of Reproducibility
Problem: You are experiencing high variability in your experimental results with this compound.
Possible Cause: The purity of the this compound, its degradation, or interactions with components of your experimental medium could be contributing to this variability. Off-target effects that are sensitive to minor experimental fluctuations can also lead to inconsistent outcomes.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock solution. Strychnine can be sensitive to light.[10]
-
Optimize Experimental Conditions: Standardize all experimental parameters, including incubation times, temperature, and cell densities.
-
Control for Off-Target Effects: If an off-target is suspected and has been identified, consider using a specific antagonist for that off-target to see if it restores reproducibility.
-
Lower Concentration: Attempt to use a lower concentration of strychnine that still elicits the desired on-target effect but may reduce the contribution of weaker affinity off-target interactions.
Data Presentation
Table 1: Reported Binding Affinities of Strychnine
| Target | Ligand | Affinity Constant (KD) | Species | Reference |
| Glycine Receptor | [3H]Strychnine | 12 nM | Rat | [11] |
| Glycine Receptor | [3H]Strychnine | 14.3 nM | Rat | [12] |
| Glycine Receptor | Glycine (displacing Strychnine) | 10 µM | Rat | [13] |
Experimental Protocols
Protocol 1: Identification of Potential Off-Target Proteins using Affinity Chromatography-Mass Spectrometry
This protocol outlines a general procedure to identify proteins that bind to this compound.
1. Materials:
-
This compound
-
Amine-reactive resin (e.g., NHS-activated sepharose)
-
Coupling buffers (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Cell or tissue lysate
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., high concentration of free strychnine, low pH buffer, or SDS-PAGE sample buffer)
-
Mass spectrometry-compatible reagents (e.g., trypsin, urea, DTT, iodoacetamide)
2. Method:
-
Immobilization of Strychnine: Covalently couple this compound to the amine-reactive resin. This may require chemical modification of strychnine to introduce a reactive group if one is not accessible. Note: This is a critical step that may require significant optimization.
-
Lysate Preparation: Prepare a protein extract from the cells or tissue of interest under non-denaturing conditions.
-
Affinity Chromatography:
-
Incubate the immobilized strychnine resin with the cell lysate to allow for binding.
-
Wash the resin extensively with a series of buffers to remove non-specific binders.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
3. Controls:
-
Use a control resin without immobilized strychnine to identify proteins that bind non-specifically to the matrix.
-
Perform a competition elution with an excess of free strychnine to confirm specific binding.
Protocol 2: Proteomic Profiling of Strychnine-Treated Cells
This protocol describes a method to assess changes in protein expression in response to strychnine treatment, which can indicate the activation or inhibition of unintended signaling pathways.
1. Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for protein digestion and peptide cleanup (e.g., trypsin, C18 columns)
-
LC-MS/MS instrumentation and software for data analysis
2. Method:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control group.
-
Protein Extraction and Digestion:
-
Lyse the cells and quantify the total protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis:
-
Use appropriate software to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to strychnine treatment.
-
Use pathway analysis tools to determine if the differentially expressed proteins are enriched in specific biological pathways.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Strychnine's on-target vs. potential off-target pathways.
References
- 1. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. calpoison.org [calpoison.org]
- 3. litfl.com [litfl.com]
- 4. Strychnine poisoning in nontarget species in western Canada: A retrospective case series (2014 to 2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Strychnine-Binding Peptides Using Phage-Display Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine - Wikipedia [en.wikipedia.org]
- 8. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Strychnine Immunoconjugate Reduces the Effects of Strychnine-Induced Toxicity in Mice [pubmed.ncbi.nlm.nih.gov]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strychnine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of strychnine binding sites in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strychnine Sulfate and GABAergic Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction of strychnine (B123637) sulfate (B86663) with GABAergic signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of strychnine sulfate?
Strychnine is a potent and selective competitive antagonist of glycine (B1666218) receptors (GlyRs).[1][2][3] It binds to the glycine binding site on the α subunit of the GlyR, preventing the inhibitory neurotransmitter glycine from binding and activating the receptor's intrinsic chloride channel.[1][3] This blockade of glycinergic inhibition leads to hyperexcitability in the central nervous system, particularly the spinal cord, resulting in convulsions.[1][2]
Q2: Does this compound directly interfere with GABAergic signaling?
Strychnine's primary target is the glycine receptor. However, some studies have reported that at higher concentrations, strychnine can act as an antagonist of GABAergic signaling, specifically at GABAA receptors.[4][5] This effect is considered an off-target or non-specific action and typically requires significantly higher concentrations than those needed to block glycine receptors.[6] It is crucial to consider this limited selectivity in experimental design.[4][5]
Q3: My results suggest strychnine is affecting GABAergic currents. How can I confirm this is a direct effect?
To differentiate between a direct effect on GABAA receptors and indirect network effects, consider the following:
-
Concentration-Response Curve: Determine the IC50 of strychnine for inhibiting GABA-evoked currents and compare it to the IC50 for glycine-evoked currents. A significantly higher IC50 for GABAergic currents would suggest an off-target effect.
-
Use of Specific Antagonists: In your experimental preparation, ensure that glycinergic currents are fully blocked by a saturating concentration of strychnine before testing its effect on GABAergic currents. Conversely, use a specific GABAA receptor antagonist, like bicuculline (B1666979), to isolate and confirm the nature of the GABAergic currents.[7][8]
-
Isolated Cell Preparations: Using dissociated neurons or heterologous expression systems (e.g., HEK293 cells expressing GABAA receptors) can eliminate confounding network effects and allow for a more direct assessment of strychnine's action on GABAA receptors.
Q4: Are there specific neuronal populations or brain regions where GABAergic and glycinergic signaling are co-localized?
Yes, in several areas of the central nervous system, including the spinal cord, brainstem, and hippocampus, GABA and glycine can be co-released from the same presynaptic terminals.[9][10] Postsynaptic neurons in these regions can express both GABAA and glycine receptors, sometimes within the same synapse.[9][10] This co-localization allows for complex forms of synaptic inhibition and potential for cross-talk between the two systems.[9]
Troubleshooting Guides
Problem 1: Inconsistent or Noisy Electrophysiology Recordings with Strychnine Application
-
Question: After applying strychnine, my patch-clamp recordings become very noisy, or I lose the seal. What could be the cause?
-
Answer:
-
Neuronal Hyperexcitability: Strychnine blocks inhibitory glycine receptors, which can lead to excessive neuronal firing and excitotoxicity.[2] This can make it difficult to maintain a stable recording.
-
Solution: Reduce the concentration of strychnine to a level that is sufficient to block glycinergic transmission without causing excessive network activity. Consider co-application of an antagonist for excitatory neurotransmission (e.g., CNQX/APV) to dampen overall network excitability.[8]
-
-
Solvent Effects: Ensure the solvent used to dissolve strychnine (e.g., DMSO) is at a final concentration that does not affect cell health or membrane integrity.
-
Solution: Prepare a high-concentration stock solution of strychnine so that the final solvent concentration in your recording solution is minimal (<0.1%). Run a vehicle control to confirm the solvent has no effect on its own.
-
-
Non-specific Membrane Effects: At very high concentrations, some compounds can have non-specific effects on the cell membrane, affecting seal stability.
-
Solution: Use the lowest effective concentration of strychnine as determined by a dose-response curve.
-
-
Problem 2: Difficulty Isolating GABAergic Currents in the Presence of Strychnine
-
Question: I'm using strychnine to block glycinergic currents, but I'm still seeing fast inhibitory postsynaptic currents (IPSCs) that don't seem to be GABAergic. What's happening?
-
Answer:
-
Incomplete GlyR Blockade: The concentration of strychnine may be insufficient to fully block all glycine receptors, especially if there are different GlyR subtypes with varying affinities in your preparation.
-
Solution: Increase the strychnine concentration. It is common to use 1 µM strychnine to ensure a complete block of glycine receptors.[7]
-
-
Mixed Synapses: Your neuron of interest may be receiving input from mixed GABA/glycine synapses.[9] The remaining fast currents could be a component of these mixed events.
-
Solution: After blocking GlyRs with strychnine, apply a GABAA receptor antagonist like bicuculline (10 µM) to see if the remaining currents are abolished.[8] This will confirm their GABAergic nature.
-
-
Data Presentation
Table 1: Comparative Antagonist Affinity at Glycine and GABAA Receptors
| Antagonist | Primary Target | Typical Effective Concentration (in vitro) | Notes |
| Strychnine | Glycine Receptor | 5 nM - 1 µM[3][7] | Potent and selective for GlyRs. May show weak antagonism at GABAA receptors at much higher concentrations.[4][5] |
| Bicuculline | GABAA Receptor | 10 µM[8] | Competitive antagonist. Can block some glycine-activated currents at high concentrations.[7] |
| Picrotoxin | GABAA Receptor | 50-100 µM | Non-competitive channel blocker. Also shows some activity at GlyRs.[11] |
| Gabazine (SR-95531) | GABAA Receptor | 5-10 µM | Highly selective competitive antagonist for GABAA receptors. |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Investigate Strychnine's Effect on mIPSCs
This protocol outlines a method for recording miniature inhibitory postsynaptic currents (mIPSCs) to assess the specific effects of strychnine on glycinergic and GABAergic transmission.
1. Preparation:
-
Prepare acute brain slices (e.g., from the spinal cord or brainstem) or cultured neurons known to exhibit both GABAergic and glycinergic currents.
-
Prepare artificial cerebrospinal fluid (aCSF) for slicing and recording. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[12]
-
Prepare an internal pipette solution with a high chloride concentration to increase the driving force for chloride ions, for example (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
2. Recording Procedure:
-
Establish a stable whole-cell voltage-clamp recording from a neuron of interest. Hold the cell at -70 mV.
-
Perfuse the slice with aCSF containing antagonists for ionotropic glutamate (B1630785) receptors (e.g., 10 µM CNQX and 50 µM APV) and a voltage-gated sodium channel blocker (e.g., 0.5-1 µM Tetrodotoxin, TTX) to isolate mIPSCs.[8]
-
Record a baseline of spontaneous mIPSCs for 5-10 minutes. These will be a mix of GABAergic and glycinergic events.
3. Pharmacological Dissection:
-
Isolate GABAergic mIPSCs: Bath-apply strychnine (1 µM) to block glycine receptors. The remaining mIPSCs should be GABAergic. Record for 10-15 minutes until the effect has stabilized.
-
Confirm GABAergic Nature: Co-apply a GABAA receptor antagonist (e.g., 10 µM bicuculline) with strychnine. This should abolish all remaining mIPSC activity.
-
Isolate Glycinergic mIPSCs (in a separate experiment/cell): Following baseline recording, bath-apply a GABAA receptor antagonist (e.g., 10 µM bicuculline). The remaining mIPSCs should be glycinergic.
-
Confirm Glycinergic Nature: Co-apply strychnine (1 µM) with the GABAA antagonist to block all remaining mIPSC activity.
4. Data Analysis:
-
Use event detection software to analyze the frequency, amplitude, and kinetics (rise and decay times) of mIPSCs under each condition.
-
Compare the characteristics of the isolated GABAergic and glycinergic mIPSCs.
Visualizations
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. Strychnine (PIM 507) [inchem.org]
- 3. Glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ane.pl [ane.pl]
- 5. Strychnine antagonizes GABA-evoked 36Cl- uptake in membrane vesicles from rat and rabbit cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The membrane effects, and sensitivity to strychnine, of neural inhibition of the Mauthner cell, and its inhibition by glycine and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycinergic and GABAergic tonic inhibition fine tune inhibitory control in regionally distinct subpopulations of dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extrasynaptic and Postsynaptic Receptors in Glycinergic and GABAergic Neurotransmission: A Division of Labor? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Patch Clamp Protocol [labome.com]
Technical Support Center: Interpreting Data from Strychnine Sulfate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strychnine (B123637) sulfate (B86663). Our goal is to help you navigate the challenges of experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of strychnine sulfate?
A1: Strychnine is a highly toxic alkaloid that functions as a competitive antagonist of the glycine (B1666218) receptor (GlyR), primarily in the spinal cord and brainstem.[1][2] By blocking the inhibitory effects of the neurotransmitter glycine, strychnine leads to an excitatory state, causing excessive neuronal firing and involuntary muscle contractions.[3] Glycine receptors are ligand-gated chloride channels, and their inhibition by strychnine prevents the influx of chloride ions that would normally hyperpolarize the neuron, making it less likely to fire an action potential.
Q2: We are observing high variability in our [3H]strychnine binding assay results. What are the common causes?
A2: High variability in radioligand binding assays can stem from several factors:
-
Inadequate washing: Failure to sufficiently wash the filters can lead to high non-specific binding.
-
Protein concentration: The amount of membrane preparation used is critical; too high a concentration can deplete the radioligand, while too low a concentration may not provide a detectable signal.[4]
-
Incubation time and temperature: Ensure that the binding reaction has reached equilibrium. Incubation times and temperatures should be optimized and consistently maintained.[4]
-
Ligand stability: Ensure the stability of both the radiolabeled strychnine and any competing ligands under your experimental conditions.
-
pH of the buffer: The pH of the binding buffer can influence ligand binding and should be strictly controlled.
Q3: Our electrophysiology recordings show unexpected neuronal hyperexcitability even at low strychnine concentrations. What could be the issue?
A3: While strychnine is expected to increase excitability, several factors can lead to an overestimation of its effect or unexpected results:
-
Off-target effects: At higher concentrations, strychnine can have off-target effects. For example, it has been shown to block N-methyl-D-aspartic acid (NMDA)-activated cationic channels in a voltage-dependent manner.[5] It can also elicit a potassium current at concentrations above 10 µM.[3]
-
Neuronal network effects: In cultured neuronal networks or brain slices, blocking glycinergic inhibition can lead to widespread, synchronized bursting activity that may not be representative of its effect on a single neuron.[6]
-
Developmental stage of neurons: In embryonic or neonatal neurons, glycine can be excitatory due to a higher intracellular chloride concentration.[1] Applying strychnine in these models would block this excitatory effect, leading to a different outcome than in mature neurons.
Q4: How should I prepare and store my this compound solutions?
A4: this compound can exist in several hydrate (B1144303) forms, which may affect its solubility and stability.[7][8] It is recommended to use a consistent source and batch of this compound. For stock solutions, dissolve in water or a suitable buffer. The chemical is stable under standard room temperature conditions.[9] However, it is incompatible with strong oxidizing agents and alkaline solutions.[10][11] Solutions should be stored protected from light.[10][11] For long-term storage, aliquoting and freezing at -20°C or below is advisable to prevent repeated freeze-thaw cycles.
Q5: What are the key considerations when interpreting behavioral studies in rodents administered this compound?
A5: Interpreting behavioral data requires careful consideration of several factors:
-
Dose-response relationship: Strychnine exhibits a narrow therapeutic index, and the dose can significantly impact behavior, ranging from subtle changes in sensory perception to overt convulsions.[12]
-
Route of administration: The method of administration (e.g., intravenous, intraperitoneal) will affect the onset and duration of action.[12]
-
Confounding factors: Rodent behavior is sensitive to environmental factors such as housing conditions, lighting, and handling.[13][14] These variables should be strictly controlled.
-
Specific behavioral tests: The choice of behavioral assay is crucial. For example, tests assessing motor function will be directly impacted by strychnine's effects on muscle contraction.[15]
Troubleshooting Guides
[3H]Strychnine Radioligand Binding Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Insufficient washing of filters. | Increase the number and volume of washes with ice-cold buffer. |
| Hydrophobic interactions of the ligand with the filter. | Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). | |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. | |
| Low specific binding | Inactive protein (receptor). | Prepare fresh membrane fractions and ensure proper storage at -80°C. |
| Insufficient amount of membrane protein. | Optimize the protein concentration to ensure a detectable signal. | |
| Incorrect incubation time or temperature. | Perform time-course and temperature-dependence experiments to determine optimal conditions for equilibrium. | |
| Inconsistent results between experiments | Variability in membrane preparation. | Use a large, single batch of membrane preparation for a series of experiments. |
| Inaccurate pipetting. | Calibrate pipettes regularly and use high-quality tips. | |
| Degradation of radioligand. | Aliquot and store the radioligand appropriately; avoid repeated freeze-thaw cycles. |
In Vitro Electrophysiology
| Problem | Possible Cause | Troubleshooting Steps |
| Noisy recording (50/60 Hz hum) | Improper grounding of equipment. | Ensure all equipment is connected to a common ground.[16] |
| Electromagnetic interference. | Use a Faraday cage and turn off non-essential electrical equipment.[16] | |
| Baseline drift | Unstable patch or electrode. | Ensure a stable giga-seal for patch-clamp recordings. Allow electrodes to stabilize in the bath solution before recording. |
| Temperature fluctuations in the recording chamber. | Use a temperature controller to maintain a stable temperature. | |
| Sudden, large voltage spikes ("electrode pops") | Movement of the recording electrode. | Ensure the electrode is securely held and the preparation is stable. |
| Air bubbles in the electrode tip. | Carefully fill the electrode to avoid trapping air bubbles. | |
| Difficulty in obtaining a giga-seal | Debris on the cell membrane or electrode tip. | Ensure a clean cell surface and use fresh, filtered intracellular solution. |
| Poor quality of the glass pipette. | Use high-quality borosilicate glass and pull fresh pipettes for each recording. |
Quantitative Data Summary
| Ligand | Receptor Subtype | Assay Type | Measured Value |
| Strychnine | Glycine Receptor | Radioligand Binding | Kd: ~0.03 µM[17] |
| Glycine | Glycine Receptor | Radioligand Binding | Ki: ~10 µM[17] |
| Tutin | α1 GlyR | Whole-cell Patch Clamp | IC50: 35 ± 1 µM[17] |
| Tutin | α2 GlyR | Whole-cell Patch Clamp | IC50: 15 ± 3 µM[17] |
| Tutin | α1β GlyR | Whole-cell Patch Clamp | IC50: 51 ± 4 µM[17] |
| Tutin | α2β GlyR | Whole-cell Patch Clamp | IC50: 41 ± 8 µM[17] |
| Strychnine | hERG Channel | Automatic Patch Clamp | IC50: 6.65 ± 1.04 µM[18] |
| Animal Model | Strychnine Dose | Effect |
| Rat | 0.2-0.8 mg/kg (i.v.) | Dose-dependent increase in Aβ-fiber–evoked activities of Sp5O neurons.[12] |
| Murine Spinal Cord Cell Cultures | 5-20 nM | Increased multichannel bursting.[6] |
| Murine Spinal Cord Cell Cultures | >5 µM | Regular, coordinated bursting.[6] |
Experimental Protocols
[3H]Strychnine Competitive Binding Assay
1. Membrane Preparation:
-
Homogenize rat spinal cord tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations in aliquots at -80°C.[17]
2. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]strychnine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]strychnine, and a high concentration of unlabeled strychnine (e.g., 10 µM) or glycine (e.g., 1mM).[17]
-
Competition: Membrane preparation, [3H]strychnine, and varying concentrations of the test compound.
-
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).
3. Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]strychnine) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]strychnine and Kd is its dissociation constant.[17]
Mandatory Visualizations
Caption: Glycine receptor signaling and antagonism by strychnine.
Caption: Workflow for a [3H]strychnine competitive binding assay.
Caption: Logical troubleshooting flow for inconsistent experimental data.
References
- 1. Glycine receptor - Wikipedia [en.wikipedia.org]
- 2. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Strychnine-induced potassium current in isolated dorsal root ganglion cells of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voltage-dependent block by strychnine of N-methyl-D-aspartic acid-activated cationic channels in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Eight Hydrates of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. This compound | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. High-Throughput Electrophysiology Screen Revealed Cardiotoxicity of Strychnine by Selectively Targeting hERG Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strychnine Sulfate in Physiological Buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strychnine (B123637) sulfate (B86663). The focus is on preventing precipitation in physiological buffers to ensure the accuracy and reproducibility of experiments.
Frequently Asked Questions (FAQs)
Q1: What is strychnine sulfate, and why is its solubility in physiological buffers a concern?
A1: this compound is the salt form of strychnine, a highly toxic alkaloid.[1][2] It is widely used in neuroscience research as a competitive antagonist of glycine (B1666218) receptors. While the sulfate salt is more water-soluble than the strychnine free base, its solubility is highly dependent on pH.[3] Physiological buffers, which are designed to maintain a stable pH around 7.4, can create conditions that cause this compound to convert back to its poorly soluble base form, leading to precipitation.[4][5][6] This precipitation can drastically reduce the effective concentration of the antagonist in your experiment, leading to inaccurate and unreliable results.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of this compound is crucial for preparing stable solutions. Key data are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless crystals or white crystalline powder | [1] |
| Molecular Formula | (C₂₁H₂₂N₂O₂)₂·H₂SO₄ | [7] |
| Molecular Weight | ~766.9 g/mol | [1] |
| pKa (of strychnine) | 8.26 (at 25°C) | [7] |
| Solubility in Water | ~29 g/L (or 2.9 g/100 mL) | [1] |
| Solubility in Alcohol | Slightly soluble | |
| Solubility in Ether | Insoluble |
Q3: Why does this compound precipitate in certain physiological buffers?
A3: The primary reason for precipitation is the conversion of the soluble strychnine salt to the insoluble strychnine free base at or near physiological pH. Strychnine is a weak base with a pKa of 8.26.[7] The relationship between the protonated (soluble salt) and unprotonated (insoluble base) forms is governed by the pH of the solution, as described by the Henderson-Hasselbalch equation.[8][9]
-
When pH < pKa (e.g., in acidic solution): The equilibrium favors the protonated, charged form (Strychnine-H⁺), which is soluble in water.
-
When pH > pKa (e.g., in alkaline solution): The equilibrium shifts towards the unprotonated, neutral free base, which is poorly soluble and precipitates out of the solution.[3]
Since physiological buffers maintain a pH of ~7.4, which is close to the pKa of 8.26, a significant fraction of the strychnine will exist in its less soluble base form, increasing the risk of precipitation, especially at higher concentrations. Additionally, this compound is incompatible with certain salts, such as alkali carbonates, bicarbonates, benzoates, and iodides, which can also cause it to precipitate.[1][4]
Q4: Which common laboratory solutions are compatible or incompatible with this compound?
A4: Compatibility is largely determined by pH and the presence of precipitating anions.
| Compatibility | Buffer/Solution Type | Rationale |
| Generally Compatible | Slightly acidic saline (pH < 6.0), Citrate buffers (pH 3.0-6.2), Acetate buffers (pH 3.7-5.6) | These buffers maintain a pH well below the pKa of strychnine, ensuring it remains in its protonated, soluble salt form.[10] |
| Use with Caution | Phosphate-Buffered Saline (PBS), Artificial Cerebrospinal Fluid (aCSF), HEPES, MOPS (pH ~7.4) | The pH is close to the pKa, increasing the risk of precipitation. Careful preparation and concentration limits are required.[10][11] |
| Generally Incompatible | Bicarbonate buffers (pH > 8.0), Borate buffers, Carbonate-Bicarbonate buffers (pH 9.2-10.8) | The alkaline pH will cause rapid conversion to the insoluble free base, leading to immediate precipitation.[1][4][10] |
Troubleshooting Guide
Problem: My this compound solution is cloudy or has precipitated.
This guide provides a systematic approach to diagnosing and solving precipitation issues.
References
- 1. This compound | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strychnine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Acid–base balance: a review of normal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.libretexts.org [med.libretexts.org]
- 7. This compound | 60-41-3 [chemicalbook.com]
- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Buffer Reference Center [sigmaaldrich.com]
- 11. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Managing Strychnine Sulfate Toxicity in Animal Models
This technical support cent[1]er provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working wi[2]th strychnine (B123637) sulfate (B86663) in animal models.
Frequently. Administration:
Q1: What is the primary mechanism of action for strychnine sulfate?
A1: Strychnine is a potent and competitive antagonist of the inhibitory neurotransmitter glycine (B1666218) [3]at postsynaptic recept[3]ors, primarily in the s[3]pinal cord and medulla.[3] Normally, glycine binding to its receptor opens a desired route (e.g., intraperitoneally or orally) at a predetermined time before the strychnine challenge.
- Administer this compound (2 mg/kg) intraperitoneally.
- Observation:
- [2]Immediately after strychnine administration, place eac[2]h mouse in chloride ion channel, leading to hyperpolar[2]ization of the neuron and making it less likely to fire. Strychnine blocks this action, preventing the influx of[2] chloride ions. This loss of inhibition results in unchecked reflex stimulation of motor neurons, leading to the characteristic generalized muscle rigidity and tonic an individual observation cage.
- Observe the animals continuously for a set period (e.g., 6-clonic seizures associated with its toxicity.
Q2: What are the typical0 minutes).
- Record the following parameters:
- Latency to the first clinical signs of strychnine toxicity in animal models?
A2: The onset of clinical signs is rapid, typically occurring within clonic seizure.
- Duration of tonic-clonic seizures.
- 10 to 120 minutes after administration. Early signs include nervousness, restlessness, muscle twitching, and stiffness of the neck. AsFrequency of seizures.
- Mortality within the observation period and at 24 hours toxicity progresses, these signs develop into sev[2][1]ere, violent, and spontaneous tetanic seizures. Animals often.
-
Data Analysis: Compare the observed parameters between the vehicle-treated control group and the test compound-treated groups using appropriate statistical methods. A significant delay in seizure onset, reduction in seizure duration or frequency, or protection against mortality indicates potential exhibit a characteristic "sawhorse" stance [2][1]with extensor rigidity, where all limbs are stiffly extended. Other signs include opisthotonos (arching of the back and neck), dilated pupils, and cyanotic anticonvulsant activity.
Mandatory Visualization
References
quality control and purity analysis of strychnine sulfate for research
Technical Support Center: Strychnine (B123637) Sulfate (B86663) Quality Control
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for research-grade strychnine sulfate?
A1: For research purposes, this compound should meet stringent specifications to ensure experimental reproducibility and accuracy. While specifications can vary slightly by supplier, a typical certificate of analysis will include the parameters outlined below.[1][2][3]
Table 1: Quality Control Specifications for this compound
| Test | Method | Specification | Typical Value |
| Appearance | Visual Inspection | Colorless to white crystalline powder | Conforms |
| Solubility | Visual Inspection | Soluble in water and ethanol | Conforms |
| Identity | FTIR | Conforms to the reference spectrum | Conforms |
| Identity | ¹H-NMR | Conforms to the known structure | Conforms[1] |
| Purity Assay | HPLC | ≥98.0% | 99.5% |
| Water Content | Karl Fischer Titration | ≤13.0% (for pentahydrate form) | 11.5% |
| Related Substances | HPLC | Individual Impurity: ≤0.5%Total Impurities: ≤1.0% | Conforms |
Q2: How should I properly handle and store this compound?
A2: Due to its high toxicity, this compound requires careful handling and storage procedures.[4][5][6][7][8]
-
Handling: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, impervious gloves, and a lab coat.[3] Avoid generating dust and prevent contact with skin and eyes.[8]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[4][5] It should be stored in a locked cabinet or an area accessible only to authorized personnel.[5]
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, alkalis, alkali carbonates, benzoates, bromides, and iodides.[4][9][10]
Q3: What is the primary mechanism of action for strychnine that is relevant to my research?
A3: Strychnine is a potent and selective competitive antagonist of glycine (B1666218) receptors (GlyRs), which are primarily found in the spinal cord and brainstem.[11][12][13] GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission.[14] By blocking the binding of glycine, strychnine prevents the influx of chloride ions into the neuron.[11][14] This blockade of inhibitory signals leads to a state of disinhibition, resulting in excessive neuronal excitation, which manifests as convulsions and muscle spasms.[12] Understanding this mechanism is crucial for neurobiology research.[15]
Caption: Strychnine's mechanism as a glycine receptor antagonist, preventing inhibition.
Section 2: Purity Analysis & Experimental Protocols
A general workflow for receiving and qualifying a new batch of this compound for research is essential for maintaining data integrity.
Caption: Standard quality control workflow for this compound.
Q4: What is the recommended method for determining the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the purity of this compound and quantifying any related impurities.[2][16][17][18] A Reverse Phase (RP-HPLC) method with UV detection is typically employed.[17][18]
Experimental Protocol: RP-HPLC Purity Assay
-
Objective: To determine the purity of this compound by calculating the area percentage of the main peak.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250mm x 4.6mm, 5µm).[18]
-
Reagents:
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound Reference Standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the strychnine peak by the total area of all peaks and multiplying by 100.
-
Q5: How can I quickly confirm the identity of my this compound sample?
A5: Spectroscopic methods like UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are excellent for identity confirmation.
Protocol: UV-Vis Spectroscopy
-
Objective: To confirm the identity of this compound by matching its UV absorption spectrum to a reference.
-
Procedure:
Protocol: FTIR Spectroscopy
-
Objective: To obtain a vibrational "fingerprint" of the molecule for identity confirmation.
-
Procedure:
Section 3: Troubleshooting Guide
Q6: My HPLC results show poor peak shape (e.g., tailing) or unexpected peaks. What are the likely causes?
A6: Poor chromatography can result from several issues related to the sample, mobile phase, or the HPLC system itself. The following flowchart can help diagnose the problem.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. molnova.com [molnova.com]
- 3. This compound | CAS No: 60-41-3 [aquigenbio.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. This compound | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synapse - Wikipedia [en.wikipedia.org]
- 13. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Glycine Synaptic Receptor: Evidence That Strychnine Binding Is Associated with the Ionic Conductance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. A new high performance liquid chromatography (HPLC) method for the quantitation of strychnine in urine and tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC method for strychnine in Nux Vomica formulations. [wisdomlib.org]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. HPLC Method for Analysis of Strychnine | SIELC Technologies [sielc.com]
- 20. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. spectrabase.com [spectrabase.com]
Technical Support Center: Addressing Variability in Strychnine Sulfate Dose-Response Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in strychnine (B123637) sulfate (B86663) dose-response relationships. Our goal is to equip researchers with the knowledge to design robust experiments, interpret data accurately, and troubleshoot common issues encountered when working with this potent glycine (B1666218) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is strychnine sulfate and what is its primary mechanism of action?
A1: this compound is the sulfate salt of strychnine, a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree. Its primary mechanism of action is as a competitive antagonist of the glycine receptor (GlyR), which is a ligand-gated chloride ion channel.[1] By blocking the inhibitory effects of the neurotransmitter glycine, particularly in the spinal cord and brainstem, strychnine leads to excessive neuronal excitation, resulting in muscle spasms and convulsions.[2][3]
Q2: Why do I observe significant variability in the dose-response to this compound in my experiments?
A2: Variability in the dose-response to this compound is a well-documented phenomenon and can be attributed to several factors:
-
Species-Specific Metabolism: The rate and pathway of strychnine metabolism differ significantly across species. For instance, the main metabolite in rats and mice is 16-hydroxystrychnine, while in guinea pigs and rabbits, it is 2-hydroxystrychnine.[2] The metabolic activity in guinea pig liver microsomes is notably higher than in other species, which may correlate with its lower toxicity in this animal.[2]
-
Sex-Dependent Metabolism: In rats, strychnine toxicity is sex-dependent, being more toxic to females than males when administered subcutaneously or intraperitoneally.[4] This difference is attributed to higher rates of metabolism by male rat liver microsomes.[4]
-
Genetic Factors: Polymorphisms in the genes encoding glycine receptor subunits or metabolic enzymes can alter an individual's susceptibility to strychnine.[5]
-
Experimental Conditions: Factors such as the route of administration, the vehicle used to dissolve the this compound, the formulation of the bait (if applicable), and the health status of the experimental animals can all influence the observed dose-response relationship.[6][7]
Q3: What are the typical LD50 values for this compound in common laboratory animals?
A3: The median lethal dose (LD50) of strychnine varies considerably depending on the animal species and the route of administration. The following table summarizes some reported LD50 values.
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 2 |
| Rat | Oral | 16 |
| Dog | Oral | 0.5 |
| Cat | Oral | 0.5 |
Note: These values are approximate and can vary based on the specific experimental conditions.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during this compound experiments.
In Vitro Experiments (e.g., Cell-Based Assays, Electrophysiology)
Issue 1: High variability between replicate wells in a dose-response curve.
-
Possible Cause:
-
Pipetting Inaccuracy: Small errors in serial dilutions can lead to significant concentration discrepancies.
-
Uneven Cell Plating: Inconsistent cell numbers across wells will result in variable responses.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate the this compound.
-
Compound Precipitation: this compound may precipitate at higher concentrations in the culture medium.
-
-
Troubleshooting Steps:
-
Pipetting: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for each concentration to be distributed across replicate wells.
-
Cell Plating: Gently swirl the cell suspension before and during plating to ensure a homogenous mixture. After plating, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.
-
Edge Effects: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Solubility: Visually inspect the wells for any signs of precipitation, especially at the highest concentrations. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution or using a different solvent (ensure solvent controls are included).
-
Issue 2: No observable effect or a very weak response even at high concentrations.
-
Possible Cause:
-
Incorrect Concentration Range: The tested concentrations may be too low to elicit a response.
-
Cell Line Insensitivity: The chosen cell line may not express a sufficient number of functional glycine receptors.
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.
-
-
Troubleshooting Steps:
-
Concentration Range: Expand the concentration range to include higher doses. A broad range (e.g., from nanomolar to millimolar) is often necessary for initial experiments.
-
Cell Line Validation: Confirm the expression of glycine receptors in your cell line using techniques like RT-PCR, Western blotting, or immunocytochemistry. Consider using primary spinal cord neurons, which have high endogenous expression of glycine receptors.
-
Compound Integrity: Purchase this compound from a reputable supplier and store it according to the manufacturer's instructions (typically protected from light and moisture). Prepare fresh stock solutions for each experiment.
-
In Vivo Experiments (e.g., Rodent Toxicity Studies)
Issue 1: Inconsistent seizure onset and severity at the same dose.
-
Possible Cause:
-
Stress Levels: Animal stress can significantly impact seizure thresholds.
-
Gavage/Injection Technique: Inconsistent administration can lead to variations in the absorbed dose.
-
Food in Stomach: The presence of food can delay or reduce the absorption of orally administered strychnine.
-
-
Troubleshooting Steps:
-
Acclimatization: Allow animals to acclimate to the experimental environment for a sufficient period before dosing. Handle animals gently to minimize stress.
-
Technique: Ensure consistent and accurate administration by trained personnel. For oral gavage, ensure the substance is delivered directly into the stomach.
-
Fasting: Fast animals overnight before oral administration to ensure an empty stomach and more consistent absorption.[7]
-
Issue 2: High mortality in the control group or unexpected deaths at low doses.
-
Possible Cause:
-
Vehicle Toxicity: The vehicle used to dissolve the this compound may have its own toxic effects.
-
Animal Health: Underlying health issues in the animals can increase their susceptibility.
-
Dosing Error: A simple miscalculation or error in preparing the dosing solutions.
-
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to assess any effects of the solvent.
-
Animal Health Monitoring: Use only healthy animals from a reputable supplier. Monitor animals for any signs of illness before the start of the experiment.
-
Dose Calculation and Preparation: Double-check all calculations and ensure accurate weighing and dilution of the this compound.
-
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve Generation in Primary Spinal Cord Neurons
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glycine-induced currents in primary spinal cord neurons using whole-cell patch-clamp electrophysiology.
Methodology:
-
Primary Neuron Culture:
-
Isolate spinal cord neurons from embryonic day 14-15 rat or mouse pups.
-
Plate the dissociated neurons on poly-D-lysine coated coverslips.
-
Culture the neurons in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) for 7-14 days before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4).
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the membrane potential at -60 mV.
-
-
Dose-Response Measurement:
-
Apply a saturating concentration of glycine (e.g., 1 mM) to elicit a maximal inward current (I_gly).
-
After washout, co-apply the same concentration of glycine with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the peak inward current in the presence of each strychnine concentration.
-
-
Data Analysis:
-
Normalize the current recorded in the presence of strychnine to the maximal glycine current.
-
Plot the normalized current as a function of the logarithm of the strychnine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo LD50 Determination in Mice (Up-and-Down Procedure)
Objective: To determine the acute oral LD50 of this compound in mice using the Up-and-Down Procedure (UDP), which minimizes the number of animals required.
Methodology:
-
Animal Preparation:
-
Dosing:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water).
-
Administer a single oral dose of this compound to one animal using a gavage needle. The initial dose is typically chosen based on existing data, or a default starting dose (e.g., 1.75 mg/kg) can be used.
-
-
Observation:
-
Observe the animal closely for signs of toxicity (e.g., muscle twitching, convulsions, respiratory distress) and mortality for at least 24 hours.
-
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Procedure Continuation:
-
Continue this sequential dosing until at least four reversals in outcome (survival followed by death, or vice versa) have occurred.
-
-
Data Analysis:
-
Calculate the LD50 using the maximum likelihood method based on the sequence of outcomes.
-
Visualizations
Caption: Mechanism of Strychnine Action at the Glycine Receptor.
Caption: General workflow for an in vitro dose-response experiment.
Caption: A logical approach to troubleshooting inconsistent dose-response curves.
References
- 1. Zebrafish model for assessing induced organ toxicity by Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Strychnine and the inhibition of previous performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ifsc.usp.br [ifsc.usp.br]
- 7. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Strychnine Sulfate Effects in Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing strychnine (B123637) sulfate (B86663) in patch clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of strychnine sulfate in patch clamp experiments?
A1: Strychnine is a high-affinity competitive antagonist of glycine (B1666218) receptors (GlyRs).[1] In the central nervous system, glycine is a major inhibitory neurotransmitter that, upon binding to its receptor, opens a chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and reduced neuronal firing.[1] Strychnine competitively binds to the same site as glycine on the GlyR, preventing the channel from opening and thereby blocking this inhibitory current.[1]
Q2: What is a typical working concentration of this compound for patch clamp recordings?
A2: A typical working concentration for effectively blocking glycine receptors in patch clamp experiments is 1 µM.[2] However, the optimal concentration can vary depending on the specific glycine receptor subtype being studied and the experimental conditions. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific preparation.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is commercially available as a crystalline powder and can exist in several stable hydrate (B1144303) forms.[3] It is sparingly soluble in water. For a stock solution, dissolve this compound in deionized water or a suitable buffer to a concentration of 1-10 mM. Gentle heating may be required to fully dissolve the compound. Store the stock solution at 4°C for short-term use (days to weeks) or at -20°C for long-term storage. Strychnine is a stable compound, but it is good practice to protect it from light.[3]
Q4: Is strychnine selective for glycine receptors? Are there any known off-target effects?
A4: While strychnine is a potent antagonist of glycine receptors, it is not completely selective and can have off-target effects, especially at higher concentrations. It has been shown to act as a competitive antagonist at α7-containing nicotinic acetylcholine (B1216132) receptors (nAChRs) with an IC50 of 1.2 µM and as a noncompetitive antagonist at α4β2 nAChRs with an IC50 of 38 µM.[4] Strychnine can also block N-methyl-D-aspartic acid (NMDA)-activated cationic channels in a voltage-dependent manner.[5] Additionally, it has been identified as a potent inhibitor of the hERG channel with an IC50 of 6.65 µM, which could have implications for cardiotoxicity studies.
Troubleshooting Guide
Issue 1: Incomplete or no block of glycine-evoked currents with strychnine application.
-
Possible Cause 1: Incorrect Strychnine Concentration.
-
Solution: Verify the final concentration of strychnine in your recording chamber. Ensure that your stock solution was prepared correctly and that the dilution factor is accurate. It is advisable to perform a concentration-response curve to determine the optimal blocking concentration for your specific cell type and glycine receptor subtype.
-
-
Possible Cause 2: Presence of Strychnine-Insensitive Glycine Receptor Subtypes.
-
Solution: Certain glycine receptor subtypes, particularly those containing the α2 subunit, can exhibit lower sensitivity to strychnine.[6] If you suspect the presence of such subtypes, you may need to use a higher concentration of strychnine or consider alternative antagonists.
-
-
Possible Cause 3: Degradation of Strychnine Solution.
-
Solution: While strychnine is generally stable, prolonged storage at room temperature or exposure to light could potentially lead to degradation. Prepare fresh solutions from your stock regularly.
-
-
Possible Cause 4: Issues with the Perfusion System.
-
Solution: Ensure that your perfusion system is delivering the strychnine-containing solution effectively to the cell. Check for leaks, blockages, or an incorrect flow rate in your tubing.
-
Issue 2: Observed effects are not consistent with glycine receptor blockade.
-
Possible Cause 1: Off-Target Effects of Strychnine.
-
Solution: As mentioned in the FAQs, strychnine can affect other receptors, such as nAChRs and NMDA receptors, particularly at higher concentrations.[4][5] If your results are unexpected, consider the possibility of off-target effects. You can test for this by applying specific antagonists for these other receptors in conjunction with strychnine. For example, use a nAChR antagonist like mecamylamine (B1216088) or an NMDA receptor antagonist like AP5.
-
-
Possible Cause 2: Long-term Strychnine Application Affecting Receptor Trafficking.
-
Solution: Prolonged inhibition of glycine receptors with strychnine can lead to the intracellular accumulation of the receptor and its disappearance from synapses.[7] This is due to a shift in the insertion/degradation equilibrium of the receptor.[7] If you are performing long-duration experiments, be aware of this potential long-term effect. Shorter application times may be necessary to study the acute blocking effects.
-
Issue 3: High background noise or unstable recordings after strychnine application.
-
Possible Cause 1: General Patch Clamp Recording Instability.
-
Solution: High noise and instability are common issues in patch clamp recordings and may not be directly related to strychnine. Re-evaluate the fundamentals of your patch clamp setup:
-
Seal Resistance: Ensure you have a high-resistance gigaohm seal.
-
Grounding: Check that all components of your rig are properly grounded.
-
Pipette: Use freshly pulled and fire-polished pipettes.
-
Solutions: Filter all your solutions to remove any particulate matter.
-
-
-
Possible Cause 2: Perfusion System Artifacts.
-
Solution: The switching of solutions in your perfusion system can sometimes introduce noise. Ensure a smooth and continuous flow and check for any bubbles in the perfusion lines.
-
Quantitative Data Summary
The following table summarizes the inhibitory constants (IC50 and Ki) of strychnine for various glycine receptor subtypes. This data can be used as a reference for designing experiments and interpreting results.
| Receptor Subtype | Ligand | IC50 / Ki | Cell Type | Reference |
| GlyR α3L | Strychnine | IC50: 30.7 ± 2.8 nM | HEK293 cells | [8] |
| GlyR α3L (in 50 mM glucose) | Strychnine | IC50: 46.2 ± 5.8 nM | HEK293 cells | [8] |
| GlyR | Strychnine | Ki: 0.03 µM | Synaptic membranes | [9] |
| α7 nAChR | Strychnine | IC50: 1.2 µM | Rat hippocampal neurons | [4] |
| α4β2 nAChR | Strychnine | IC50: 38 µM | Rat hippocampal neurons | [4] |
| hERG Channel | Strychnine | IC50: 6.65 ± 1.04 µM | - |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of Glycine-Evoked Currents and their Blockade by Strychnine
This protocol describes the methodology for recording glycine-activated currents from cultured neurons or acute brain slices and assessing their blockade by this compound.
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Internal Pipette Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
Glycine Stock Solution (100 mM): Dissolve glycine in aCSF.
-
This compound Stock Solution (1 mM): Dissolve this compound in deionized water.
-
-
Cell Preparation:
-
Prepare cultured neurons or acute brain slices according to your standard laboratory protocol.
-
Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
-
Patch Pipette Fabrication:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to improve seal formation.
-
-
Whole-Cell Recording:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Application of Glycine and Strychnine:
-
Establish a stable baseline recording in aCSF.
-
Apply glycine at a concentration that elicits a submaximal response (e.g., EC20-EC50, typically 10-100 µM) using a fast perfusion system to evoke an inward chloride current.
-
Wash out the glycine with aCSF until the current returns to baseline.
-
Co-apply the same concentration of glycine with the desired concentration of this compound (e.g., 1 µM).
-
Observe the reduction in the amplitude of the glycine-evoked current.
-
Wash out both glycine and strychnine to ensure the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents in the absence and presence of strychnine.
-
Calculate the percentage of block by strychnine using the formula: ((I_gly - I_gly+strychnine) / I_gly) * 100, where I_gly is the current in the presence of glycine alone and I_gly+strychnine is the current in the presence of both glycine and strychnine.
-
Visualizations
Caption: Troubleshooting workflow for incomplete block of glycine-evoked currents.
Caption: Signaling pathway of glycine and its inhibition by strychnine.
References
- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine receptors and glycinergic synaptic transmission in the deep cerebellar nuclei of the rat: a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Eight Hydrates of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strychnine: a potent competitive antagonist of alpha-bungarotoxin-sensitive nicotinic acetylcholine receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent block by strychnine of N-methyl-D-aspartic acid-activated cationic channels in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subunit Composition of Strychnine-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strychnine-blocked glycine receptor is removed from synapses by a shift in insertion/degradation equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strychnine Sulfate Neurochemical Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strychnine (B123637) sulfate (B86663). The following information addresses potential interactions with various neurochemicals and offers guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of strychnine sulfate, and how does it impact neuronal signaling?
A1: this compound's primary mechanism is the potent and selective competitive antagonism of ionotropic glycine (B1666218) receptors (GlyRs), particularly in the spinal cord and brainstem.[1][2] Glycine is a major inhibitory neurotransmitter that, upon binding to its receptor, opens a ligand-gated chloride (Cl-) channel.[3][4] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. Strychnine blocks this action by binding to the GlyR, preventing glycine-mediated inhibition.[5][6] This disinhibition leads to an increased level of neuronal excitability, resulting in uncontrolled motor neuron stimulation and the characteristic convulsions and muscle spasms associated with strychnine poisoning.[1][7]
Q2: I'm observing effects in my neuronal culture or animal model that cannot be solely attributed to glycine receptor antagonism. What other neurochemical interactions could be at play?
A2: While its primary target is the glycine receptor, strychnine is not perfectly selective and has been shown to interact with other neurochemical systems. If you observe anomalous results, consider these potential off-target effects:
-
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Strychnine can act as a noncompetitive antagonist at both muscle and neuronal nAChRs.[5][8] This interaction is generally weaker than its effect on glycine receptors but could be significant at higher concentrations. The inhibition of neuronal nAChRs has been shown to be voltage-dependent.[8]
-
GABAA Receptors: Some studies indicate that strychnine can inhibit GABA-evoked chloride influx in membranes from the cerebral cortex.[9] This suggests that strychnine may act as an antagonist at certain GABAA receptors, demonstrating a degree of overlap in the pharmacology of these two inhibitory amino acid receptors.[9]
-
Extracellular Neurotransmitter Concentrations: In a study involving hyperammonemic rats, strychnine was found to reduce extracellular concentrations of the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA in the cerebellum.[10] This suggests a more complex regulatory role beyond direct receptor antagonism.
Q3: My competitive binding assay with strychnine shows inconsistent displacement curves. What are some common troubleshooting steps?
A3: Inconsistent results in a strychnine competitive binding assay can arise from several factors. Here are some key areas to troubleshoot:
-
Tissue Preparation: Ensure that your synaptic membrane preparation is consistent and properly enriched. Strychnine binding is most enhanced in synaptic membrane fractions.[11][12] Inconsistent fractionation can lead to variability.
-
Buffer Composition: The pH and ionic strength of your binding buffer are critical. Verify that these are consistent across experiments.
-
Radioligand Quality: If using [³H]strychnine, ensure it has not degraded. Purity can be checked via thin-layer chromatography (TLC).
-
Non-Specific Binding: High non-specific binding can obscure the specific signal. Define it using a high concentration of unlabeled glycine (e.g., 1 mM) or unlabeled strychnine.[12] Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI) to reduce filter binding.
-
Detergent Effects: Treatment of membranes with low concentrations of detergents like Triton X-100 (e.g., 0.01%) can sometimes enhance binding capacity, but higher concentrations (≥0.05%) will decrease it.[12] Ensure detergent concentrations are precise if they are part of your protocol.
Quantitative Data Summary
The following tables summarize key quantitative parameters for strychnine's interaction with its primary and secondary targets.
Table 1: Binding Affinities at the Glycine Receptor
| Ligand | Receptor Source | Affinity Constant (Ki / Kd) | Reference |
|---|---|---|---|
| Strychnine | Spinal Cord Synaptic Membranes | 0.03 µM | [11][13] |
| Glycine | Spinal Cord Synaptic Membranes | 10 µM |[11][13] |
Table 2: Inhibition of Nicotinic Acetylcholine Receptors by Strychnine
| Receptor Subtype | System | Inhibition Type | Potency Order | Reference |
|---|---|---|---|---|
| Muscle (α₁β₁γδ) | Xenopus Oocytes | Noncompetitive, Voltage-Independent | Highest | [8] |
| Neuronal (α₂β₄) | Xenopus Oocytes | Noncompetitive, Voltage-Dependent | Intermediate | [8] |
| Neuronal (α₂β₂) | Xenopus Oocytes | Noncompetitive, Voltage-Dependent | Lowest |[8] |
Key Experimental Protocols
Protocol 1: [³H]Strychnine Radioligand Binding Assay
This protocol outlines a standard method for measuring strychnine binding to glycine receptors in a synaptic membrane preparation.
-
Synaptic Membrane Preparation:
-
Homogenize fresh or frozen spinal cord or brainstem tissue in ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris (P1 pellet).
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. The resulting pellet (P2) contains synaptosomes and mitochondria.
-
Resuspend the P2 pellet in hypotonic buffer (e.g., 5 mM Tris-HCl) to induce osmotic lysis of synaptosomes and centrifuge at 50,000 x g for 20 minutes.
-
Wash the resulting pellet (synaptic membranes) twice with buffer and resuspend in the final assay buffer. Determine protein concentration using a standard method (e.g., Lowry or BCA assay).[12]
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Assay Buffer (e.g., 50 mM Sodium-Potassium Phosphate, pH 7.4).
-
A fixed concentration of [³H]strychnine (typically in the low nM range, near the Kd).
-
For competitive binding, add varying concentrations of unlabeled strychnine, glycine, or other test compounds.
-
For determining non-specific binding, add a high concentration of unlabeled glycine (1 mM).[12]
-
-
Initiate the reaction by adding 50-100 µg of synaptic membrane protein to each tube.
-
Incubate at 4°C for 10-30 minutes.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze data using non-linear regression to determine Kd, Bmax, Ki, or IC₅₀ values.
-
Protocol 2: In Vivo Strychnine-Induced Convulsion Model (Rodent Adaptation)
This protocol is a general guide for observing the central excitatory effects of strychnine in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Acclimate adult male mice (e.g., C57BL/6, 20-25g) or rats to the testing environment to reduce stress.
-
Place the animal in a clear observation chamber to allow for unobstructed monitoring of behavior.
-
-
Drug Administration:
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical convulsant dose range is 0.5 - 2.0 mg/kg. The exact dose should be determined in pilot studies.
-
-
Observation and Scoring:
-
Immediately after injection, begin observing the animal for signs of toxicity.
-
Record the latency to the first sign of muscle twitching (myoclonus) and the latency to the first tonic-clonic seizure.
-
Observe for characteristic signs such as hyperreactivity to stimuli (e.g., sound or touch), stiffness of the neck and limbs, and opisthotonus (severe hyperextension and arching of the back).[4][7]
-
The experiment is typically terminated by the onset of tonic hindlimb extension, which is a common endpoint. If survival is the endpoint, animals must be monitored continuously.
-
-
Data Analysis:
-
Analyze the latency to seizure onset or the percentage of animals exhibiting seizures at a given dose.
-
This model can be used to test the efficacy of anticonvulsant compounds by administering them prior to the strychnine challenge.
-
Visualizations: Pathways and Workflows
References
- 1. Strychnine (PIM 507) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. calpoison.org [calpoison.org]
- 5. Strychnine - Wikipedia [en.wikipedia.org]
- 6. Synapse - Wikipedia [en.wikipedia.org]
- 7. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Modulation of nicotinic acetylcholine receptors by strychnine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ane.pl [ane.pl]
- 10. researchgate.net [researchgate.net]
- 11. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
ensuring consistent delivery of strychnine sulfate in microinfusion studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the consistent and reliable delivery of strychnine (B123637) sulfate (B86663) in your microinfusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of strychnine sulfate and what is the best solvent to use?
A1: this compound is moderately soluble in water. The solubility in water is approximately 2.9 g/100ml .[1] For in vivo studies, the recommended solvent is sterile, pyrogen-free physiological saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF).[2] It is crucial to ensure the this compound is fully dissolved to prevent precipitation. The pH of a 1:100 solution of this compound is approximately 5.5.[3]
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with alkalis, alkali carbonates and bicarbonates, benzoates, dichromates, bromides, iodides, tannic and picric acids, salicylates, borax, and gold chloride.[4][5] It is also incompatible with strong oxidizing agents.[5] Contact with these substances can lead to precipitation or degradation of the compound.
Q3: How should I store my this compound solution?
A3: this compound solutions should be protected from light.[4][5] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C and visually inspect for any precipitation before use.
Q4: Can I use solvents other than saline, like DMSO or ethanol (B145695), to dissolve this compound for use in an osmotic pump?
A4: The use of organic solvents with osmotic pumps, such as ALZET pumps, must be approached with caution. High concentrations of solvents like ethanol can be incompatible with the pump's reservoir material.[6] For ALZET pumps, it is recommended that the concentration of ethanol not exceed 15%. It is essential to verify the compatibility of any solvent with the specific model of your microinfusion pump.[6]
Q5: What are the different hydrate (B1144303) forms of this compound and how do they affect my experiment?
A5: this compound can exist in several hydrate forms, with the pentahydrate and hexahydrate being common.[7][8] These different forms can have different stabilities depending on the relative humidity and temperature.[7] While this may not significantly impact acute studies, for long-term infusions, it is important to use a consistent source and batch of this compound and to control storage conditions to ensure consistent dosing.
Troubleshooting Guides
Issue 1: Inconsistent or No Drug Delivery
| Possible Cause | Troubleshooting Step |
| Air bubbles in the pump reservoir | Ensure the pump is filled completely, holding it in an upright position and allowing air to escape around the filling tube.[9] Verify correct filling as per the manufacturer's instructions.[9] |
| Clogged cannula or tubing | Visually inspect the cannula and tubing for any visible precipitate. If a clog is suspected, flush the assembly with sterile water to check for resistance.[10] Ensure the this compound solution is fully dissolved and filtered through a 0.22 µm filter before filling the pump.[9] |
| Incorrect pump priming | For studies requiring immediate drug delivery, especially when using a catheter, priming the pump is mandatory.[6] Place the filled pump in sterile 0.9% saline at 37°C for the manufacturer-recommended time before implantation.[11] |
| Pump failure | Verify the pump's flow rate before implantation using an in-lab calibration check (see Experimental Protocols). If the pump is not delivering fluid at the expected rate, use a new pump. |
Issue 2: Precipitation of this compound in the Solution or Cannula
| Possible Cause | Troubleshooting Step |
| Solution concentration is too high | Do not exceed the solubility limit of this compound in your chosen solvent. Prepare a concentration that is well below the saturation point at the experimental temperature (i.e., 37°C). |
| pH of the solution is not optimal | Ensure the pH of your saline or aCSF is within a physiological range (around 7.4). Although this compound itself creates a slightly acidic solution, significant deviations in the solvent pH could affect solubility. |
| Interaction with incompatible substances | Ensure all glassware, tubing, and other components of the microinfusion system are thoroughly cleaned and free of any incompatible chemicals.[4][5] |
| Temperature fluctuations | Prepare the solution at room temperature and ensure it remains stable at the physiological temperature of the animal (37°C).[6] A decrease in temperature can reduce solubility and cause precipitation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₄₆N₄O₈S | [1] |
| Molecular Weight | 766.9 g/mol | [1] |
| Appearance | Colorless, odorless, bitter crystals or white crystalline powder | [1] |
| Solubility in Water | 2.9 g/100ml | [1] |
| pH of 1:100 Solution | ~5.5 | [3] |
| Incompatibilities | Alkalis, strong oxidizers, various salts (see FAQ 2) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Microinfusion
-
Calculate the required concentration: Based on the desired dose, the animal's weight, and the pump's flow rate, calculate the necessary concentration of this compound. Always use the lot-specific data for the pump's mean pumping rate provided by the manufacturer.[6][12]
-
Weigh the this compound: Using a calibrated analytical balance, accurately weigh the required amount of this compound powder.
-
Dissolve in sterile saline: In a sterile container, dissolve the weighed this compound in the calculated volume of sterile 0.9% physiological saline or aCSF. Use a vortex mixer or sonicator to ensure complete dissolution. Visually inspect the solution against a dark background to confirm there are no undissolved particles.
-
Filter the solution: To ensure sterility and remove any potential micro-precipitates, filter the solution through a 0.22 µm syringe filter into a sterile vial.[9]
-
Store appropriately: Use the solution immediately. If temporary storage is unavoidable, store it protected from light at 2-8°C and re-inspect for precipitation before use.
Protocol 2: Filling and Priming an Osmotic Microinfusion Pump (e.g., ALZET pump)
-
Maintain sterility: Perform all procedures in a sterile field (e.g., a laminar flow hood). Wear sterile gloves, as skin oils can interfere with pump performance.[9]
-
Prepare the pump: Remove the flow moderator from the pump.
-
Fill the syringe: Draw the sterile-filtered this compound solution into a syringe fitted with the manufacturer-provided blunt-tipped filling tube. Ensure there are no air bubbles in the syringe or tubing.[9]
-
Fill the pump: Hold the pump in an upright position. Insert the filling tube completely into the pump until it reaches the bottom of the reservoir. Slowly inject the solution, allowing air to escape. Stop when the solution appears at the pump outlet.[9]
-
Insert the flow moderator: While still holding the pump upright, slowly insert the flow moderator until it is flush with the top of the pump. A small amount of fluid should be displaced.[9]
-
Prime the pump: For immediate delivery, submerge the filled pump in a beaker of sterile 0.9% saline at 37°C for the duration specified by the manufacturer (typically at least 4-6 hours for many models).[11] If a catheter is attached, the end of the catheter can be kept out of the saline.[11]
Protocol 3: In-Lab Verification of Microinfusion Pump Flow Rate
-
Prepare the pump: Fill the pump with the vehicle solution (e.g., sterile saline) as described in Protocol 2.
-
Initial weight: Accurately weigh the filled and primed pump on a calibrated analytical balance. Record this weight.
-
Incubate: Submerge the pump in a sealed container of sterile saline at 37°C.
-
Incubate for a set time: Allow the pump to operate for a defined period (e.g., 24 hours).
-
Final weight: After the incubation period, carefully dry the exterior of the pump and weigh it again.
-
Calculate the flow rate: The weight loss in grams is approximately equal to the volume delivered in milliliters (assuming the density of the solution is close to 1 g/mL). Divide the volume delivered by the incubation time to get the flow rate (e.g., in µL/hour). Compare this to the manufacturer's specifications. This is a simplified gravimetric method.[13] For more precise measurements, an infusion device analyzer can be used.[14]
Visualizations
Caption: Strychnine competitively antagonizes glycine at its receptor, blocking inhibitory neurotransmission.
Caption: Standard workflow for an in vivo microinfusion study from preparation to data analysis.
Caption: A decision tree to troubleshoot inconsistent delivery in microinfusion experiments.
References
- 1. This compound | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. alzet.com [alzet.com]
- 7. The Eight Hydrates of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 10. Using intra-brain drug infusion to investigate neural mechanisms underlying reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzet.com [alzet.com]
- 12. Preparation and Implantation of Alzet Pumps (Osmotic Pumps) [protocols.io]
- 13. eim.gr [eim.gr]
- 14. flukebiomedical.com [flukebiomedical.com]
Technical Support Center: Interpreting Strychnine Sulfate's Effects on NMDA Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of strychnine (B123637) sulfate (B86663) on N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of strychnine sulfate?
Strychnine is a highly toxic alkaloid that primarily functions as a competitive antagonist of the inhibitory glycine (B1666218) receptor (GlyR).[1][2] By blocking GlyRs, particularly in the spinal cord, strychnine reduces inhibitory neurotransmission, leading to convulsions.[3]
Q2: How does this compound affect NMDA receptors?
This compound affects NMDA receptors through two primary mechanisms:
-
Indirectly via Glycine Receptor Antagonism: NMDA receptors require the binding of a co-agonist, typically glycine or D-serine, to their strychnine-insensitive glycine binding site for activation.[4][5] In some neuronal populations, particularly during development, the depolarization required to relieve the magnesium (Mg²⁺) block of the NMDA receptor channel is mediated by the activation of GlyRs.[4] By blocking these GlyRs, strychnine can indirectly inhibit NMDA receptor activation.[4]
-
Directly as an Open-Channel Blocker: Strychnine can directly block the NMDA receptor's ion channel in a voltage-dependent manner.[6] This action is non-competitive with glycine and occurs when the channel is in its open state.[6]
Q3: What is the difference between the strychnine-sensitive and strychnine-insensitive glycine binding sites?
The strychnine-sensitive glycine binding site is located on the inhibitory glycine receptor (GlyR).[7] The strychnine-insensitive glycine binding site is a co-agonist site on the NMDA receptor complex, and its occupation is necessary for receptor activation by glutamate (B1630785).[5][8]
Q4: At what concentration is strychnine selective for glycine receptors over NMDA receptors?
Strychnine is significantly more potent at GlyRs than at NMDA receptors. A concentration of 1 µM strychnine is often used to selectively block GlyRs with minimal direct effects on NMDA receptors.[9] However, the effective concentration can vary depending on the specific experimental conditions.
Q5: Can glycine potentiate the effects of strychnine?
Yes, under certain conditions, glycine can potentiate strychnine-induced convulsions.[3][10] This occurs because in the presence of a subconvulsive dose of strychnine that blocks GlyRs, exogenously applied glycine can enhance the activation of NMDA receptors (via the strychnine-insensitive site), leading to increased neuronal excitation.[3][10]
Troubleshooting Guides
Issue 1: Unexpected inhibition of NMDA receptor currents by a low concentration of strychnine intended to be selective for glycine receptors.
-
Possible Cause 1: Indirect inhibition through GlyR antagonism. In your experimental system, GlyR activation might be crucial for depolarizing the cell membrane and relieving the Mg²⁺ block of the NMDA receptor. By blocking GlyRs, strychnine prevents this depolarization, thus indirectly inhibiting NMDA receptor function.[4]
-
Troubleshooting Step: Clamp the membrane potential at a depolarized level (e.g., +40 mV) to remove the Mg²⁺ block. If the inhibitory effect of strychnine is diminished or absent at this potential, it suggests an indirect mechanism.
-
-
Possible Cause 2: Endogenous glycine levels. The concentration of endogenous glycine in your preparation might be low. The inhibitory effect of strychnine on GlyRs could be more pronounced under these conditions, leading to a significant hyperpolarization that enhances the Mg²⁺ block of NMDA receptors.
-
Troubleshooting Step: Apply a saturating concentration of an NMDA receptor co-agonist (like D-serine) that does not activate GlyRs to ensure the strychnine-insensitive site on the NMDA receptor is occupied.
-
Issue 2: Strychnine appears to be a non-competitive antagonist of NMDA receptors in my electrophysiology recordings.
-
Possible Cause: Direct open-channel block. You are likely observing the direct, voltage-dependent block of the NMDA receptor channel by strychnine.[6] This type of inhibition is non-competitive with the agonist (glutamate) and co-agonist (glycine).
-
Troubleshooting Step 1: Analyze the voltage-dependency of the block. The block should be more pronounced at hyperpolarized membrane potentials.
-
Troubleshooting Step 2: Compare the effect of strychnine on the peak versus the steady-state of the NMDA receptor-mediated current. An open-channel blocker will often cause a characteristic "flicker" or rapid blocking and unblocking of the open channel.
-
Issue 3: Difficulty replicating literature values for strychnine's IC₅₀ at NMDA receptors.
-
Possible Cause 1: Different experimental conditions. The IC₅₀ of strychnine's block of NMDA receptors is highly dependent on factors such as membrane potential, and the concentrations of Mg²⁺, glutamate, and glycine.
-
Troubleshooting Step: Carefully review and replicate the experimental conditions of the cited literature, paying close attention to the parameters mentioned above.
-
-
Possible Cause 2: NMDA receptor subunit composition. Different NMDA receptor subunit combinations can exhibit varying sensitivities to blockers.
-
Troubleshooting Step: If possible, use a cell line expressing a defined NMDA receptor subunit composition to standardize your assay.
-
Data Presentation
Table 1: Comparative Affinity of Strychnine and Related Compounds at Glycine and NMDA Receptors
| Compound | Target | Assay | Affinity (IC₅₀/Kᵢ) | Reference |
| Strychnine | Glycine Receptor | [³H]strychnine binding | 0.03 µM (Kᵢ) | [2] |
| Glycine | Glycine Receptor | [³H]strychnine displacement | 10 µM (Kᵢ) | [2] |
| NBQX | Glycine Receptor | [³H]strychnine displacement | 11 µM (IC₅₀) | [7] |
| NBQX | NMDA Receptor (Glycine Site) | [³H]glycine displacement | 119 µM (IC₅₀) | [7] |
| HA-966 | NMDA Receptor (Glycine Site) | [³H]MK801 binding | 19.7 µM (IC₅₀) | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Differentiate Indirect vs. Direct NMDA Receptor Inhibition by Strychnine
-
Cell Preparation: Prepare primary neuronal cultures or brain slices according to standard laboratory protocols.
-
Recording Setup:
-
Use a whole-cell patch-clamp configuration.
-
The external solution should contain standard physiological concentrations of ions, including Mg²⁺ (e.g., 1 mM). To isolate NMDA receptor currents, include antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABAₐ receptors (e.g., 10 µM bicuculline).
-
The internal solution should have a standard composition for whole-cell recordings.
-
-
Experimental Procedure:
-
Hold the neuron at a hyperpolarized potential (e.g., -70 mV).
-
Apply a brief pulse of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.
-
Apply strychnine (e.g., 1-10 µM) and repeat the NMDA/glycine application. Observe the degree of inhibition. This will reflect both indirect and direct effects.
-
To isolate the direct channel block, change the holding potential to a depolarized level (e.g., +40 mV) to relieve the Mg²⁺ block.
-
Repeat the application of NMDA/glycine in the absence and presence of strychnine. Any remaining inhibition is likely due to direct open-channel block.
-
To further confirm the voltage-dependence of the direct block, record NMDA receptor currents at a range of holding potentials (e.g., -80 mV to +40 mV) in the presence of strychnine.
-
Protocol 2: [³H]MK-801 Binding Assay to Assess Strychnine's Effect on the NMDA Receptor Channel
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex or another appropriate brain region.
-
Assay Buffer: Use a buffer such as 50 mM Tris-acetate, pH 7.4.
-
Binding Reaction:
-
In each tube, combine the synaptic membrane preparation, [³H]MK-801 (a radiolabeled NMDA receptor open-channel blocker, e.g., 5 nM), and varying concentrations of this compound.
-
Include saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to maximally activate the NMDA receptors and allow [³H]MK-801 to bind.
-
For non-specific binding control tubes, add a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM unlabeled MK-801).
-
-
Incubation: Incubate the reaction tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data to determine if strychnine displaces [³H]MK-801 binding, which would indicate an interaction with the channel pore.
Visualizations
Caption: Dual mechanisms of strychnine's effects on NMDA receptors.
Caption: Troubleshooting unexpected NMDA receptor inhibition by strychnine.
Caption: Patch-clamp workflow to dissect strychnine's effects on NMDA receptors.
References
- 1. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-dependent block by strychnine of N-methyl-D-aspartic acid-activated cationic channels in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strychnine-insensitive glycine receptors in embryonic chick retina: characteristics and modulation of NMDA neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. NMDA receptor antagonists that bind to the strychnine-insensitive glycine site and inhibit NMDA-induced Ca2+ fluxes and [3H]GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and disposal of strychnine sulfate in a laboratory setting
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of strychnine (B123637) sulfate (B86663) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with strychnine sulfate?
A1: this compound is a highly toxic substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It is an extremely potent central nervous system stimulant that can cause muscle cramps, stiffness, twitching, and severe convulsions, potentially leading to death by asphyxia.[3][4][5][6]
Q2: What are the permissible exposure limits (PELs) for strychnine?
A2: The occupational exposure limits for strychnine are established by several regulatory agencies. Refer to the table below for a summary of these limits.[1][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate PPE, including chemical safety goggles or glasses with side shields, a face shield, protective gloves (inspect frequently for any signs of degradation), and a lab coat or protective suit.[1][7] In situations with a potential for high exposure, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[3]
Q4: What are the signs and symptoms of this compound exposure?
A4: Acute exposure can lead to symptoms such as muscle cramps, stiffness, twitching, restlessness, anxiety, and vision disturbances.[1][3] Overexposure can escalate to severe convulsions, opisthotonos (arching of the back), and respiratory failure.[4][5]
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of any exposure, immediate medical attention is critical.[7]
-
Skin Contact: Immediately wash the affected area with soap and large amounts of water and remove contaminated clothing.[1][4]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][7]
Q6: How should I store this compound in the laboratory?
A6: this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from light.[2][3] It should be kept in a locked cabinet or an area accessible only to authorized personnel.[2]
Q7: What materials are incompatible with this compound?
A7: this compound is incompatible with strong oxidizing agents, alkalis, alkali carbonates and bicarbonates, benzoates, bromides, iodides, dichromates, tannic and picric acids, salicylates, borax, gold chloride, and piperazine.[3][4][5]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Spill of solid this compound | Improper handling or container failure. | Evacuate non-essential personnel.[3] Wearing appropriate PPE, cover the spill with a water-dampened paper towel to avoid raising dust.[1] Carefully collect the material using a scoop or shovel and place it into a labeled, sealed container for hazardous waste disposal.[3][4] Clean the spill area at least three times with a detergent solution and paper towels, treating all cleanup materials as hazardous waste.[1] |
| Spill of this compound solution | Improper handling or container failure. | Evacuate non-essential personnel.[3] Wearing appropriate PPE, use absorbent pads to contain and soak up the spill.[1] Place the used absorbent materials into a labeled, sealed container for hazardous waste disposal. Clean the spill area multiple times with a detergent solution and paper towels, treating all cleanup materials as hazardous waste.[1] |
| Suspected contamination of work surfaces | Inadequate cleaning procedures or unnoticed small spills. | Decontaminate the work surface by thoroughly cleaning it with a soap and water solution.[1] All cleaning materials should be disposed of as hazardous waste.[1] |
| Unusual odor or appearance of stored this compound | Potential decomposition or contamination. | Do not use the material. Isolate the container in a well-ventilated area, such as a chemical fume hood. Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal. |
Quantitative Data Summary
| Parameter | Value | Agency/Source |
| Permissible Exposure Limit (PEL) - 8-hour TWA | 0.15 mg/m³ | OSHA[3] |
| Recommended Exposure Limit (REL) - 10-hour TWA | 0.15 mg/m³ | NIOSH[3] |
| Threshold Limit Value (TLV) - 8-hour TWA | 0.15 mg/m³ | ACGIH[3] |
| Immediately Dangerous to Life or Health (IDLH) | 3 mg/m³ (as Strychnine) | NIOSH[3] |
| Lowest Published Lethal Dose (Oral, Human) | 30 mg/kg | EPA[5] |
| Estimated Fatal Dose (Human) | 5 to 15 mg | -[1] |
Experimental Protocols
Protocol for Handling and Use of this compound
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and this guide. Ensure that a designated work area, such as a chemical fume hood, is prepared and that all necessary PPE is readily available.[1][7] An emergency shower and eyewash station must be accessible.[1][3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[2][7] Use tools and equipment dedicated to handling this compound to prevent cross-contamination.
-
In-use Procedures: Keep containers of this compound closed when not in use.[1] Avoid actions that could generate dust. Do not eat, drink, or smoke in the laboratory.[3]
-
End of Work: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1][3] Decontaminate all work surfaces and equipment with a soap and water solution.[1]
Protocol for Disposal of this compound Waste
This compound waste is considered hazardous and must be disposed of in accordance with institutional, local, and federal regulations.[1][3] Contact your institution's EHS office for specific guidance and to schedule a waste pickup.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS office.
-
Containment: Place all solid and liquid this compound waste, including contaminated materials like gloves, paper towels, and absorbent pads, into a clearly labeled, sealed, and non-reactive container.[1][3]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity of the waste.[1]
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.
Visualizations
Caption: Workflow for the cleanup of a this compound spill.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
Validation & Comparative
A Comparative Guide: Strychnine Sulfate vs. Bicuculline for Blocking Inhibitory Currents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, the selective blockade of inhibitory neurotransmission is a cornerstone technique for elucidating neural circuits and understanding the pathophysiology of neurological disorders. The two most prominent antagonists employed for this purpose are strychnine (B123637) sulfate (B86663) and bicuculline (B1666979), which target distinct inhibitory pathways. This guide provides an objective, data-driven comparison of these two compounds, offering insights into their performance, specificity, and practical application in experimental settings.
Mechanism of Action: Targeting the Brain's Brakes
Inhibitory neurotransmission in the central nervous system is primarily mediated by two key ligand-gated ion channels: glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A receptors). Both are chloride channels that, upon activation, lead to hyperpolarization of the neuronal membrane, thus reducing the likelihood of action potential firing.
Strychnine sulfate is a potent and selective competitive antagonist of GlyRs.[1][2] It binds to the same site as the endogenous agonist glycine, thereby preventing the channel from opening in response to glycine.[1][2] Glycinergic inhibition is predominant in the spinal cord and brainstem, playing a crucial role in motor control and sensory processing.[1]
Bicuculline is a competitive antagonist of GABA-A receptors.[3][4] It competes with GABA for its binding site on the receptor, inhibiting the influx of chloride ions that would normally follow GABA binding.[5] GABA-A receptors are widely distributed throughout the central nervous system and are the primary mediators of fast synaptic inhibition.[4]
Quantitative Performance: A Head-to-Head Comparison
The efficacy and specificity of an antagonist are critical for the interpretation of experimental results. The following table summarizes key quantitative data from electrophysiological studies, providing a direct comparison of strychnine and bicuculline.
| Parameter | This compound | Bicuculline | Source |
| Primary Target | Glycine Receptor (GlyR) | GABA-A Receptor | [1][3] |
| IC50 at Primary Target | 28 nM (on GlyR) | 2.7 µM (on GABA-A Receptor) | [6] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [6][7] |
| Cross-reactivity with GABA-A Receptor | IC50 = 6.7 µM | N/A | [6] |
| Cross-reactivity with Glycine Receptor | N/A | IC50 = 100 µM (on GlyR) | [6] |
| Selectivity (Primary Target vs. Cross-reactivity) | ~239-fold selective for GlyR over GABA-A Receptor | ~37-fold selective for GABA-A Receptor over GlyR | [6] |
Key Insights from the Data:
-
Potency: Strychnine is significantly more potent at its primary target (GlyR) than bicuculline is at its primary target (GABA-A Receptor), with an IC50 in the nanomolar range compared to the micromolar range for bicuculline.[6]
-
Specificity: While both antagonists are highly selective, neither is perfectly specific. Strychnine can block GABA-A receptors at higher concentrations, and bicuculline can antagonize glycine receptors, albeit with much lower potency.[6] This highlights the importance of using the lowest effective concentration to avoid off-target effects.
Experimental Protocols: A Guide to Practical Application
Accurate and reproducible data depend on meticulous experimental design. Below is a detailed protocol for a whole-cell patch-clamp electrophysiology experiment designed to compare the effects of strychnine and bicuculline on inhibitory postsynaptic currents (IPSCs).
Objective:
To measure and compare the inhibitory effects of this compound and bicuculline on pharmacologically isolated glycinergic and GABAergic IPSCs in cultured neurons or acute brain slices.
Materials:
-
Cell Preparation: Cultured neurons (e.g., spinal cord or hippocampal neurons) or acutely prepared brain slices from a region of interest.
-
Recording Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.
-
Pipettes: Borosilicate glass capillaries (resistance of 3-7 MΩ when filled with internal solution).
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for patch pipette): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with CsOH. (Using a high chloride internal solution will cause inhibitory currents to be inward at a holding potential of -70 mV).
-
Stock Solutions: this compound (10 mM in water), Bicuculline methiodide (10 mM in DMSO).
-
Other Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, and CNQX and APV to block AMPA and NMDA receptors, respectively.
-
Procedure:
-
Preparation:
-
Prepare aCSF and internal solution on the day of the experiment.
-
Prepare fresh dilutions of strychnine and bicuculline from stock solutions into aCSF.
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF at a constant rate.
-
-
Obtaining a Whole-Cell Recording:
-
Pull a glass pipette and fill it with the internal solution.
-
Under visual control, approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (resistance > 1 GΩ) between the pipette tip and the cell membrane by releasing the positive pressure and applying gentle suction.
-
Rupture the cell membrane with a brief pulse of negative pressure to establish the whole-cell configuration.
-
-
Recording Inhibitory Postsynaptic Currents (IPSCs):
-
Switch to voltage-clamp mode and hold the neuron at -70 mV.
-
To isolate IPSCs, add TTX (0.5 µM), CNQX (10 µM), and APV (50 µM) to the perfusion solution.
-
Record a stable baseline of spontaneous IPSCs (sIPSCs) for at least 5 minutes.
-
-
Drug Application and Comparison:
-
To Isolate Glycinergic IPSCs: Perfuse the slice with aCSF containing bicuculline (e.g., 10 µM) to block GABA-A receptors. The remaining IPSCs will be predominantly mediated by glycine receptors.
-
Strychnine Application: While recording these isolated glycinergic IPSCs, apply increasing concentrations of strychnine (e.g., 1 nM to 1 µM) to determine its IC50.
-
Washout: After each drug application, wash the preparation with the bicuculline-containing aCSF to ensure the recovery of the signal.
-
To Isolate GABAergic IPSCs: After a thorough washout of all drugs, perfuse the slice with aCSF containing strychnine (e.g., 1 µM) to block glycine receptors. The remaining IPSCs will be primarily mediated by GABA-A receptors.
-
Bicuculline Application: While recording these isolated GABAergic IPSCs, apply increasing concentrations of bicuculline (e.g., 100 nM to 100 µM) to determine its IC50.
-
Washout: Wash the preparation with the strychnine-containing aCSF between applications.
-
-
Data Analysis:
-
Detect and measure the amplitude and frequency of sIPSCs before, during, and after drug application.
-
Plot the percentage of inhibition of the IPSC amplitude against the antagonist concentration.
-
Fit the data with a dose-response curve to calculate the IC50 for each antagonist on its respective target and for its cross-reactivity.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams have been generated using the DOT language.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Glycine Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion: Selecting the Right Tool for the Job
Both this compound and bicuculline are indispensable tools in neuroscience research for dissecting the roles of inhibitory neurotransmission. The choice between them should be guided by the specific research question and the predominant inhibitory system in the neuronal population under investigation.
-
This compound is the antagonist of choice for studying glycinergic inhibition, particularly in the spinal cord and brainstem, due to its high potency and selectivity for GlyRs.
-
Bicuculline is the standard for blocking GABA-A receptor-mediated inhibition throughout the central nervous system.
Researchers must be mindful of the potential for cross-reactivity at higher concentrations and should always perform appropriate control experiments to ensure the specificity of their findings. By understanding the distinct pharmacological profiles of these two compounds, scientists can more accurately probe the complex workings of the nervous system.
References
- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strychnine - Wikipedia [en.wikipedia.org]
- 3. Bicuculline - Wikipedia [en.wikipedia.org]
- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential blockade of bicuculline and strychnine on GABA- and glycine-induced responses in dissociated rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor | Journal of Neuroscience [jneurosci.org]
A Comparative Analysis of Seizure Activity Induced by Strychnine Sulfate and Picrotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of strychnine (B123637) sulfate (B86663) and picrotoxin (B1677862) on seizure activity, drawing upon experimental data to elucidate their distinct mechanisms and resultant convulsive phenotypes. This document is intended to serve as a resource for researchers and professionals involved in neuroscience and drug development, offering a structured overview of these two critical convulsant agents.
Executive Summary
Strychnine sulfate and picrotoxin are potent neurotoxins widely utilized in experimental models to induce seizures and study the mechanisms of epilepsy. Their primary difference lies in their molecular targets within the central nervous system. Strychnine acts as a competitive antagonist at glycine (B1666218) receptors, primarily in the spinal cord, leading to disinhibition of motor neurons and characteristic tonic-clonic seizures. In contrast, picrotoxin is a non-competitive antagonist of the GABA-A receptor-chloride channel complex, a key player in inhibitory neurotransmission throughout the brain. This results in widespread neuronal hyperexcitability. While both induce severe convulsions, the nature, and in some aspects, the potency of these seizures differ.
Quantitative Comparison of Convulsive Effects
The following tables summarize key quantitative parameters from rodent studies investigating the convulsive effects of this compound and picrotoxin.
Table 1: Convulsive Dose Comparison
| Compound | Animal Model | Route of Administration | Convulsive Dose Range (mg/kg) | Reference(s) |
| This compound | Mice | Intraperitoneal (i.p.) | 0.5 - 4 | [1] |
| Rats | Intraperitoneal (i.p.) | 3.5 | [2][3] | |
| Picrotoxin | Mice | Intraperitoneal (i.p.) | 3 - 10 | [4][5] |
Table 2: Seizure Phenotype Comparison
| Parameter | This compound | Picrotoxin | Reference(s) |
| Latency to Seizure Onset | 61.67 ± 3.051 seconds (at 3.5 mg/kg i.p. in rats) | 5.56 ± 0.13 seconds (at 10 mg/kg i.p. in mice) | [2][3][6] |
| Seizure Type | Primarily tonic-clonic convulsions, opisthotonus | Clonic and tonic-clonic seizures | [4][6] |
| Behavioral Score (Example) | Score of 5 (on a 0-6 scale) characterized by tonic extension of hind limbs | Can be scored using the Racine scale (stages 1-5) | [2][3] |
| Mortality | High mortality observed at convulsive doses | Mortality is dose-dependent | [5][6] |
Mechanisms of Action: Signaling Pathways
The distinct convulsive properties of this compound and picrotoxin stem from their interference with different inhibitory neurotransmitter systems.
This compound: Antagonism of Glycine Receptors
Strychnine is a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors, which are ligand-gated chloride channels.[4] These receptors are most prominently located in the spinal cord and brainstem. By blocking the binding of glycine, strychnine prevents the influx of chloride ions that would normally hyperpolarize the postsynaptic neuron, making it less likely to fire an action potential. This disinhibition of motor neurons leads to uncontrolled muscle contractions and the characteristic tonic seizures.[4]
Picrotoxin: Non-Competitive Antagonism of GABA-A Receptors
Picrotoxin acts as a non-competitive antagonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[6] It does not bind to the same site as GABA but rather blocks the associated chloride ion channel directly.[5] This prevents GABA from exerting its inhibitory effect, leading to a state of generalized neuronal hyperexcitability and convulsions.[7]
Experimental Protocols
The following are generalized protocols for inducing seizures in rodents using this compound and picrotoxin. These should be adapted and approved according to institutional animal care and use guidelines.
General Experimental Workflow
Strychnine-Induced Seizure Model (Mice/Rats)
-
Animal Model: Adult male mice or rats.
-
Compound Preparation: Dissolve this compound in normal saline.
-
Administration: Inject strychnine intraperitoneally (i.p.) at a dose within the convulsive range (e.g., 0.5-4 mg/kg for mice, 3.5 mg/kg for rats).[1][2][3][8]
-
Observation: Immediately after injection, place the animal in an individual observation chamber.
-
Data Collection:
-
Record the latency to the onset of the first convulsion.
-
Score the severity of the seizure. A common scale for strychnine-induced seizures includes observing for signs like hyperactivity, tremors, and tonic-clonic convulsions with hind limb extension.
-
Record the duration of the convulsive episode.
-
Monitor for mortality over a defined period (e.g., 24 hours).
-
Picrotoxin-Induced Seizure Model (Mice/Rats)
-
Animal Model: Adult male mice or rats.
-
Compound Preparation: Dissolve picrotoxin in a suitable vehicle, such as distilled water or saline.
-
Administration: Administer picrotoxin intraperitoneally (i.p.) at a dose within the convulsive range (e.g., 3-10 mg/kg for mice).[4][5]
-
Observation: Following injection, place the animal in an individual observation chamber.
-
Data Collection:
-
Record the latency to the onset of the first convulsive behavior.
-
Score the seizure severity using a standardized scale, such as the Racine scale, which grades seizures from stage 1 (facial and mouth movements) to stage 5 (rearing and falling with tonic-clonic seizures).
-
Record the duration of each seizure episode.
-
Monitor for mortality over a defined period.
-
Conclusion
This compound and picrotoxin remain invaluable tools in neuroscience research for their ability to induce seizures through distinct and well-characterized mechanisms. Strychnine's antagonism of glycine receptors provides a model for seizures originating from spinal hyperexcitability, while picrotoxin's blockade of GABA-A receptor chloride channels offers a model of generalized seizures stemming from widespread disinhibition in the brain. Understanding the quantitative and qualitative differences in the seizure phenotypes they produce is crucial for the design and interpretation of studies aimed at elucidating the pathophysiology of epilepsy and for the development of novel anticonvulsant therapies. Further head-to-head comparative studies would be beneficial to more precisely delineate the nuanced differences in their effects on seizure activity.
References
- 1. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anticonvulsant and Anxiolytic Potentials of Methyl Jasmonate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
Strychnine Sulfate: The Gold Standard Positive Control for Glycine Receptor Antagonist Screening
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the inhibitory glycine (B1666218) receptor (GlyR) presents a critical target for therapeutic intervention in a range of neurological disorders, including neuropathic pain, epilepsy, and hyperekplexia. The development of novel GlyR antagonists requires robust and reliable screening assays, for which strychnine (B123637) sulfate (B86663) remains the quintessential positive control. This guide provides an objective comparison of strychnine's performance against other alternatives, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their GlyR antagonist screening campaigns.
The Role of Strychnine as a Positive Control
Strychnine, a potent alkaloid, is a highly selective and competitive antagonist of the glycine receptor.[1] Its mechanism of action involves binding to the same receptor site as the endogenous agonist glycine, thereby preventing the opening of the chloride ion channel and inhibiting neuronal hyperpolarization.[1] This well-characterized, high-affinity interaction makes strychnine an ideal positive control to validate experimental systems and provide a benchmark for assessing the potency of novel antagonist compounds.
Comparative Analysis of Glycine Receptor Antagonists
The efficacy of a glycine receptor antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). The following tables summarize the quantitative data for strychnine and other known GlyR antagonists, providing a clear comparison of their potencies.
| Compound | Receptor Subtype | IC50 Value | Experimental System | Reference |
| Strychnine | Native GlyRs | 58 nM | Whole-cell patch-clamp on cultured neurons | [2] |
| Strychnine | α1 Homomeric | ~16 nM (vs. 290 µM glycine) | Xenopus oocytes | |
| Strychnine | α2 Homomeric | ~18 nM (vs. 310 µM glycine) | Xenopus oocytes | |
| Brucine | Not specified | More potent displacer of [3H]strychnine than glycine | [3H]strychnine binding assay | [3] |
| Picrotoxin | Native GlyRs | >100 µM | Whole-cell patch-clamp on cultured neurons | [2] |
| NBQX | Not specified | 11 µM (displacement of [3H]strychnine) | [3H]strychnine binding assay | [3] |
| Compound | Radioligand | Ki Value | Experimental System | Reference |
| Strychnine | [3H]Strychnine | 0.03 µM | Synaptic-membrane fractions of spinal cord | [4] |
| Glycine | [3H]Strychnine | 10 µM | Synaptic-membrane fractions of spinal cord | [4] |
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the glycine receptor signaling pathway, a typical experimental workflow for antagonist screening, and the logical relationship of using a positive control.
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Glycineric Synapses: A Comparative Guide to the Use of Strychnine Sulfate
For researchers, scientists, and drug development professionals, the accurate validation of glycinergic synapses is crucial for understanding inhibitory neurotransmission and developing novel therapeutics. Strychnine (B123637) sulfate (B86663), a potent and selective competitive antagonist of the glycine (B1666218) receptor (GlyR), has long been the gold standard for this purpose. This guide provides a comprehensive comparison of strychnine with other validation methods, supported by experimental data and detailed protocols.
Unraveling Glycinergic Inhibition with Strychnine
Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[1] It exerts its effects by binding to strychnine-sensitive glycine receptors, which are ligand-gated chloride channels.[2][3] The influx of chloride ions following glycine binding leads to hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[1]
Strychnine validates the presence of functional glycinergic synapses by competitively blocking the binding of glycine to its receptor.[3] This blockade prevents the opening of the chloride channel, thereby antagonizing the inhibitory effect of glycine. The high affinity and selectivity of strychnine for the glycine receptor make it an invaluable tool for isolating and studying glycinergic currents.[1]
Comparative Analysis of Glycine Receptor Antagonists
While strychnine is the most widely used antagonist for validating glycinergic synapses, other compounds can also be employed. However, their potency and selectivity vary significantly. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of strychnine and alternative antagonists, providing a clear comparison of their efficacy.
| Antagonist | Receptor Target | Ki (nM) | IC50 | Notes |
| Strychnine | Glycine Receptor (GlyR) | 0.03 µM[4][5] | 16 nM (α1), 18 nM (α2), 18 µM (α2*)[6] | Highly potent and selective competitive antagonist. The gold standard for GlyR validation. |
| Picrotoxin | GlyR, GABA-A Receptor | - | >200 µM[7] | A non-competitive antagonist that is significantly less potent than strychnine at GlyRs. It also blocks GABA-A receptors, limiting its use for specific glycinergic validation.[7][8] |
| Bicuculline (B1666979) | GABA-A Receptor, GlyR | - | >100 µM[7] | Primarily a GABA-A receptor antagonist, but can block GlyRs at higher concentrations, making it non-selective.[8][9] |
| Brucine | Glycine Receptor | - | - | A selective GlyR antagonist, structurally related to strychnine.[10] |
| Tutin | Glycine Receptor | - | - | A selective GlyR antagonist.[10] |
| SR95531 (Gabazine) | GABA-A Receptor, GlyR | - | IC50 at GlyRs is subunit-dependent.[11] | A potent GABA-A receptor antagonist that can also inhibit GlyRs, particularly those containing α2 subunits.[11][12] |
Experimental Protocols for Synaptic Validation
The validation of glycinergic synapses using strychnine can be effectively demonstrated through electrophysiological and biochemical assays.
Electrophysiological Validation: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of glycine-evoked currents and their blockade by strychnine.
Protocol:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing glycine receptors.
-
Recording Setup: Place the preparation in a recording chamber on a microscope stage and continuously perfuse with artificial cerebrospinal fluid (aCSF) at a rate of 1.5 mL per minute.[13]
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an intracellular solution.[14]
-
Cell Targeting: Under visual guidance, approach a target neuron with the recording pipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[13]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[14]
-
Glycine Application: Apply glycine (e.g., 100 µM) to the neuron to evoke an inward chloride current (at a holding potential of -70 mV).
-
Strychnine Application: Co-apply strychnine sulfate (e.g., 1 µM) with glycine. A significant reduction or complete block of the glycine-evoked current confirms the presence of functional glycinergic synapses.
-
Data Acquisition and Analysis: Record currents using an appropriate amplifier and data acquisition software. Analyze the amplitude and kinetics of the currents before and after strychnine application.
Biochemical Validation: [³H]-Strychnine Binding Assay
This assay quantifies the number of glycine receptors in a given tissue sample by measuring the binding of radiolabeled strychnine.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., spinal cord) in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in an assay buffer.[15][16]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and displacement by unlabeled glycine.
-
Total Binding: Add the membrane preparation and [³H]-strychnine to the wells.
-
Non-specific Binding: Add the membrane preparation, [³H]-strychnine, and a high concentration of unlabeled glycine (e.g., 1 mM) to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[16]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[15]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. This value represents the amount of [³H]-strychnine specifically bound to glycine receptors.
Visualizing the Mechanisms
To further clarify the processes involved in glycinergic synapse validation, the following diagrams illustrate the key pathways and workflows.
References
- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]
- 12. Glycine receptor subunit composition alters the action of GABA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Strychnine and Tetanus Toxin Mechanisms: A Guide for Researchers
A deep dive into the distinct molecular mechanisms of two potent neurotoxins that target inhibitory neurotransmission, leading to severe motor neuron hyperexcitability. This guide provides a comprehensive comparison of strychnine (B123637) and tetanus toxin, offering researchers, scientists, and drug development professionals a detailed analysis supported by quantitative data and experimental protocols.
Overview of Mechanisms
Strychnine and tetanus toxin, while both inducing severe muscle spasms and convulsions, operate through fundamentally different mechanisms at the molecular level. Strychnine acts as a direct, competitive antagonist at the postsynaptic glycine (B1666218) receptor, whereas tetanus toxin functions as a presynaptic zinc-dependent metalloproteinase, preventing the release of inhibitory neurotransmitters.
Strychnine is an alkaloid that primarily affects the spinal cord by binding to the glycine receptor (GlyR), a ligand-gated chloride ion (Cl-) channel.[1][2][3] By competitively inhibiting the binding of the inhibitory neurotransmitter glycine, strychnine prevents the influx of chloride ions that would normally hyperpolarize the postsynaptic neuron.[3] This disinhibition leads to a lower threshold for firing action potentials in motor neurons, resulting in exaggerated reflex arcs and generalized, violent muscle contractions.[1][2]
Tetanus toxin , specifically its light chain (TeNT-LC), is a highly potent enzyme that targets the presynaptic terminal of inhibitory interneurons in the spinal cord.[4][5][6] After binding to the neuron and undergoing retrograde axonal transport, the toxin's light chain is translocated into the cytosol.[4][7] There, it specifically cleaves a protein called synaptobrevin-2 (also known as vesicle-associated membrane protein 2 or VAMP-2), which is a crucial component of the SNARE complex required for the fusion of synaptic vesicles with the presynaptic membrane.[8][9][10][11] This cleavage prevents the release of the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA), leading to a loss of inhibition on motor neurons and resulting in the characteristic spastic paralysis of tetanus.[4][12]
Quantitative Comparison of Toxin Activity
The following tables summarize key quantitative parameters for strychnine and tetanus toxin, providing a basis for comparing their potency and interaction with their respective targets.
Table 1: Binding and Inhibitory Concentrations
| Parameter | Strychnine | Tetanus Toxin | Source |
| Target | Postsynaptic Glycine Receptor (α-subunit) | Presynaptic Synaptobrevin-2 (VAMP-2) | [1][2][8][9] |
| Mechanism | Competitive Antagonist | Zinc-dependent Metalloproteinase (Cleavage of VAMP-2) | [2][4][5] |
| Binding Affinity (Strychnine) | |||
| Kd for [3H]strychnine binding | 0.03 µM | N/A | [13][14][15] |
| Ki for glycine displacing [3H]strychnine | 10 µM | N/A | [13][14][15] |
| Inhibitory Concentration (Tetanus Toxin) | |||
| Time to complete block of [3H]glycine release (6 x 10-10 M) | N/A | 90 minutes | [12] |
| Time to complete block of [3H]glutamate release (6 x 10-10 M) | N/A | 150-210 minutes | [12] |
| In Vitro Assay Detection Limit | N/A | < 1 pg/mL (Endopeptidase Assay) | [16] |
| N/A | ~0.03 ng/mL (BINACLE Assay) | [17] |
Table 2: Lethal Dose (LD50) Data
| Species | Strychnine (Oral LD50) | Tetanus Toxin (LD50) | Source |
| Human | 30–120 mg (minimum lethal oral dose) | ~2.5 ng/kg | [18] |
| Mouse | 2 mg/kg | N/A | [18] |
| Rat | 16 mg/kg | N/A | [18] |
| Dog | 0.5 mg/kg | N/A | [18][19] |
| Cat | 0.5 mg/kg | N/A | [18][19] |
Experimental Protocols
Radioligand Binding Assay for Strychnine
This protocol is used to determine the binding affinity of strychnine and its competitors to the glycine receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand (e.g., [3H]strychnine) and the inhibitory constant (Ki) of an unlabeled competitor (e.g., glycine).
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a tissue rich in glycine receptors, such as the spinal cord or brainstem. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[20]
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [3H]strychnine) and varying concentrations of the unlabeled competitor.[21] The incubation is carried out in a suitable buffer at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[20]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[2][21] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[20]
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.[2]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. For competition assays, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][21]
In Vitro Cleavage Assay for Tetanus Toxin (BINACLE Assay)
The BINACLE (BINding And CLEavage) assay is a functional in vitro method to detect active tetanus toxin.[17][22][23]
Objective: To detect the presence of active tetanus toxin by measuring both its receptor-binding and proteolytic activities.[22][23]
Methodology:
-
Binding Step: A microtiter plate is coated with the ganglioside GT1b, a receptor for tetanus toxin.[22][23] The sample containing the suspected tetanus toxin is added to the wells, allowing the toxin's heavy chain to bind to the immobilized receptors.[22]
-
Activation and Transfer: The plate is washed to remove unbound material. A reducing agent is then added to release the active light chain from the heavy chain.[22][23] The supernatant containing the released light chain is transferred to a second microtiter plate.[22]
-
Cleavage Step: The second plate is pre-coated with recombinant synaptobrevin-2 (VAMP-2).[16][22] The transferred light chain, if active, will cleave the immobilized VAMP-2.
-
Detection: The cleavage of VAMP-2 is detected using a specific antibody that recognizes the newly generated C-terminus of the cleaved VAMP-2.[11][16][22] This antibody is typically labeled with an enzyme for colorimetric or chemiluminescent detection.
-
Quantification: The signal generated is proportional to the amount of cleaved VAMP-2, which in turn reflects the activity of the tetanus toxin in the original sample. The detection limit of this assay is comparable to the in vivo mouse bioassay.[17][23]
Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways and a comparative experimental workflow for strychnine and tetanus toxin.
References
- 1. Strychnine-blocked glycine receptor is removed from synapses by a shift in insertion/degradation equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Strychnine Poisoning | California Poison Control System [previewcalpoison.ucsf.edu]
- 4. Tetanus: Pathophysiology, Treatment, and the Possibility of Using Botulinum Toxin against Tetanus-Induced Rigidity and Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How botulinum and tetanus neurotoxins block neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetanus and botulinum neurotoxins: mechanism of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emdocs.net [emdocs.net]
- 8. Tetanus toxin action: inhibition of neurotransmitter release linked to synaptobrevin proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Cleavage of members of the synaptobrevin/VAMP family by types D and F botulinal neurotoxins and tetanus toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of VAMP Proteolysis by Tetanus and Botulinum Neurotoxin Type B In Vivo with a Cleavage-Specific Antibody [mdpi.com]
- 12. Differential effects of tetanus toxin on inhibitory and excitatory neurotransmitter release from mammalian spinal cord cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An in vitro assay for detection of tetanus neurotoxin activity: using antibodies for recognizing the proteolytically generated cleavage product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Strychnine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
Strychnine Sulfate vs. Gabazine: A Comparative Guide for Glycine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuroscience research, the selection of appropriate pharmacological tools is paramount for elucidating the function of neurotransmitter receptors. For researchers investigating the inhibitory glycine (B1666218) receptor (GlyR), a critical choice lies in the selection of a specific antagonist. This guide provides a comprehensive comparison of two commonly used antagonists, strychnine (B123637) sulfate (B86663) and gabazine (B1674388) (SR-95531), to aid in the selection of the most appropriate tool for your glycine receptor studies. While strychnine is a classical high-affinity GlyR antagonist, gabazine is primarily known as a potent GABA-A receptor (GABA-A R) antagonist, but its cross-reactivity with GlyRs necessitates a careful evaluation of its suitability.
Data Presentation: Quantitative Comparison of Antagonist Affinity
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of strychnine sulfate and gabazine for their primary targets and key off-targets. This quantitative data is essential for assessing the specificity and potential for off-target effects in your experimental design.
| Compound | Primary Target | Ki | IC50 | Off-Target | Ki (Off-Target) | IC50 (Off-Target) |
| This compound | Glycine Receptor | ~30 nM[1] | - | GABA-A Receptor | - | Varies with subunit |
| Nicotinic Acetylcholine Receptor | - | ~30 µM | ||||
| Gabazine (SR-95531) | GABA-A Receptor | ~150 nM[2] | ~0.2 µM[3] | Glycine Receptor | - | Varies with subunit |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and the specific receptor subunit composition.
Experimental Protocols
To ensure the accuracy and reproducibility of your findings, it is crucial to employ well-defined experimental protocols. Below are detailed methodologies for two key experiments used to characterize the specificity of strychnine and gabazine.
Radioligand Binding Assay (Competitive Binding)
This assay determines the affinity of an unlabeled compound (competitor) for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of strychnine or gabazine for the glycine receptor.
Materials:
-
Cell membranes expressing the glycine receptor of interest (e.g., from transfected HEK293 cells or spinal cord tissue).
-
Radiolabeled ligand with high affinity for the glycine receptor (e.g., [³H]strychnine).
-
Unlabeled this compound and gabazine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[4]
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of unlabeled ligand (e.g., 10 µM glycine), and membrane suspension.
-
Competition: Assay buffer, radiolabeled ligand, increasing concentrations of the competitor (strychnine or gabazine), and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To determine the IC50 of strychnine or gabazine for inhibiting glycine-activated currents.
Materials:
-
Cells expressing the glycine receptor of interest (e.g., cultured neurons or transfected HEK293 cells).
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2 with CsOH).
-
Glycine (agonist).
-
This compound and gabazine (antagonists).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Position the micropipette over a single cell and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Recording:
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Establish a baseline current by perfusing the cell with the external solution.
-
Apply a concentration of glycine that elicits a submaximal current (e.g., EC20).
-
Once a stable glycine-evoked current is established, co-apply glycine with increasing concentrations of the antagonist (strychnine or gabazine).
-
Wash out the antagonist between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked current in the presence of each antagonist concentration.
-
Normalize the current amplitude to the control current (glycine alone).
-
Plot the normalized current against the log concentration of the antagonist.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
Evaluating Novel Anticonvulsants Against Strychnine-Induced Seizures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of select novel anticonvulsant agents against seizures induced by strychnine (B123637), a potent antagonist of inhibitory glycine (B1666218) receptors. The data presented is compiled from preclinical studies to aid in the evaluation and development of new therapeutic strategies for conditions involving glycinergic hypofunction.
Introduction: The Challenge of Strychnine-Induced Seizures
Strychnine is a highly toxic alkaloid that acts as a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors, primarily in the spinal cord.[1][2][3] This antagonism removes the inhibitory control of motor neurons, leading to a state of excessive neuronal excitation and severe, tonic convulsions.[1][2] These seizures are often described as "awake seizures" as the individual remains conscious during the intense muscular contractions.[1][3][4] The standard of care is largely supportive, with benzodiazepines used to manage the convulsions.[3]
The strychnine-induced seizure model is a valuable tool in neuroscience research for studying the role of the glycinergic system in seizure generation and for the initial screening of compounds with potential anticonvulsant activity targeting this pathway. This guide focuses on a selection of novel anticonvulsants that have shown promise in preclinical studies using this model. While traditional anticonvulsants are used as benchmarks, the focus here is on emerging therapeutic agents.
It is noteworthy that some novel anticonvulsants, such as Felbamate (B1672329), which modulates the strychnine-insensitive glycine receptor associated with the NMDA receptor, have been reported to be ineffective against strychnine-induced seizures, highlighting the specificity of this model.[4][5][6] Other promising compounds like bis-phenylhydrazones have demonstrated dose-dependent anticonvulsant activity in this model, though detailed comparative data is not yet widely available.[7][8]
This guide will focus on three novel therapeutic approaches for which quantitative preclinical data is available: NeuroAid (MLC901) , a traditional Chinese medicine; Omega-3 Fatty Acids (DHA and EPA) , essential polyunsaturated fatty acids; and Ivermectin , an antiparasitic agent with agonist activity at glycine receptors.
Comparative Efficacy of Novel Anticonvulsants
The following tables summarize the quantitative data on the efficacy of NeuroAid, Omega-3 Fatty Acids, and Ivermectin in rodent models of strychnine-induced seizures.
Table 1: Efficacy of NeuroAid (MLC901) vs. Topiramate (B1683207) in Mice
| Treatment Group (Dose) | Latency to Seizure Onset (min) | Duration of Convulsions (s) | Number of Convulsions (per hour) | Mortality Rate (%) | Protection Rate (%) |
| Strychnine Control (2 mg/kg, i.p.) | 4.28 ± 1.64 | 25.00 ± 7.07 | 2.67 ± 1.03 | 100 | 0 |
| NeuroAid (10 mg/kg, p.o.) | 6.92 ± 2.99 | 8.16 ± 9.53 | 1.00 ± 1.09 | 40 | 60 |
| Topiramate (10 mg/kg, p.o.) | 8.66 ± 5.24 | 6.68 ± 6.61 | 1.00 ± 0.63 | 30 | 70 |
Data extracted from a study by Mahmood et al. (2022).[9][10]
Table 2: Efficacy of Omega-3 Fatty Acids (DHA and EPA) vs. Carbamazepine (B1668303) in Mice
| Treatment Group (Dose) | Latency to Seizure Onset (Fold Increase vs. Control) | Survival Rate (%) |
| Strychnine Control (2 mg/kg, i.p.) | 1.0 | 0 |
| DHA (250 mg/kg, p.o.) | ~1.5 | Not specified in detail for this dose |
| DHA (500 mg/kg, p.o.) | ~1.8 | Not specified in detail for this dose |
| DHA (750 mg/kg, p.o.) | ~2.0 | 75 |
| DHA (1000 mg/kg, p.o.) | ~2.1 | 75 |
| EPA (1000 mg/kg, p.o.) | Not specified in detail | 63 |
| Carbamazepine (12 mg/kg, p.o.) | ~2.0 | Not specified in detail |
Data extracted from a study by Al-Ghananeem et al. (2021).[11][12]
Table 3: Efficacy of Ivermectin in Mice
| Treatment Group (Dose and Route) | Survival Rate (%) |
| Strychnine Control (2 mg/kg, i.p.) | 15 |
| Ivermectin (5 mg/kg, i.p.) 30 min prior | 50 |
| Ivermectin (5 mg/kg, i.p.) 14 hours prior | 80 |
| Ivermectin (1 mg/kg, p.o.) 14 hours prior | 40 |
| Ivermectin (5 mg/kg, p.o.) 14 hours prior | 80 |
| Ivermectin (1 mg/kg p.o. + 5 mg/kg i.p.) | up to 80 |
Data extracted from a study by Maher et al. (2014).[1][2][3][13]
Experimental Protocols
Strychnine-Induced Seizure Model in Mice (General Protocol)
This protocol outlines the general procedure for inducing seizures with strychnine in mice, based on the methodologies cited in this guide. Specific parameters may vary between studies.
-
Animals: Adult male Swiss albino mice or similar strains, weighing between 20-30g, are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Preparation:
-
Strychnine: Strychnine sulfate (B86663) is dissolved in normal saline to the desired concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose in a 20g mouse with an injection volume of 0.2 mL).
-
Test Compounds: The novel anticonvulsants are prepared according to their solubility, either dissolved in saline, distilled water, or suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC).
-
-
Drug Administration:
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before strychnine injection (e.g., 30 or 60 minutes).
-
Strychnine is administered intraperitoneally at a convulsant dose, typically ranging from 1.5 to 2.5 mg/kg.
-
-
Observation:
-
Immediately after strychnine administration, each mouse is placed in an individual observation cage.
-
The animals are observed for a set period (e.g., 30-60 minutes) for the following parameters:
-
Latency to onset of seizures: The time from strychnine injection to the first appearance of tonic-clonic convulsions.
-
Duration of seizures: The total time the animal is in a convulsive state.
-
Seizure severity: Scored using a standardized scale (e.g., Racine scale).
-
Number of convulsions: The frequency of convulsive episodes within the observation period.
-
Mortality: The number of animals that die within a 24-hour period post-injection.
-
-
-
Data Analysis: The collected data is analyzed using appropriate statistical methods to compare the effects of the test compounds with the control group.
Specific Protocols from Cited Studies
-
NeuroAid Study: Mice were pre-treated with NeuroAid (10 mg/kg, p.o.) or topiramate (10 mg/kg, p.o.) for 7 days. On the final day, strychnine (2 mg/kg, i.p.) was administered, and seizures were observed for 1 hour.[9][10]
-
Omega-3 Fatty Acids Study: Mice received a single oral dose of DHA or EPA (120-1000 mg/kg) or carbamazepine (12 mg/kg) 60 minutes before the intraperitoneal injection of strychnine (2 mg/kg).[11][12]
-
Ivermectin Study: Mice were administered ivermectin either intraperitoneally (5 mg/kg) or orally (1 or 5 mg/kg) at various time points (30 minutes to 72 hours) before the intraperitoneal challenge with strychnine (2 mg/kg).[1][2][3][13]
Visualizations
Signaling Pathway of Strychnine Action
References
- 1. In vivo protection against strychnine toxicity in mice by the glycine receptor agonist ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate modulates the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiepileptic Effect of Neuroaid® on Strychnine-Induced Convulsions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fortunejournals.com [fortunejournals.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Strychnine Sulfate: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of strychnine (B123637) sulfate (B86663), a potent convulsive agent. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to be a valuable resource for researchers in toxicology, pharmacology, and neuroscience.
At a Glance: In Vitro vs. In Vivo Effects
| Parameter | In Vitro | In Vivo |
| Primary Target | Glycine (B1666218) Receptors (GlyRs) | Central Nervous System (CNS), primarily spinal cord |
| Primary Effect | Antagonism of glycine-induced chloride currents | Convulsions, muscle spasms, respiratory failure |
| Key Measures | IC50 for GlyR inhibition, changes in neuronal firing rate | Lethal Dose (LD50), onset and duration of seizures |
| Typical Models | Cultured neurons (spinal cord, cortical), Xenopus oocytes expressing GlyRs | Rodents (mice, rats), other mammals |
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies on strychnine sulfate.
Table 1: In Vitro Potency of this compound
| Cell Type/Preparation | Method | Parameter | Value | Reference |
| Cultured Rat Neocortical Neurons | Electrophysiology | IC50 for Glycine-Evoked Current Inhibition | 40 nM | [1] |
| Chick Ciliary Ganglion Neurons | Patch-Clamp | Half-maximal inhibition of glycine-induced responses | 20 nM | [2] |
| Rat Cerebellar Granule Cells | Patch-Clamp | IC50 for Glycine-Evoked Current Inhibition | 58 nM | [3] |
| Mouse Spinal Cord Membranes | Radioligand Binding Assay | Affinity Constant (Ki) for [3H]strychnine binding | 0.03 µM | [4][5] |
| Neurons from Nucleus Accumbens | Electrophysiology | IC50 for Glycine-Induced Current Inhibition | 60 nM | [6] |
Table 2: In Vivo Lethality of Strychnine
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 16 mg/kg | [7] |
| Rat | Subcutaneous | 0.5 - 2.0 mg/kg | [8] |
| Mouse | Oral | 2 mg/kg | [7] |
| Mouse | Intraperitoneal | 0.5 - 4 mg/kg (dose-dependent tonic seizures) | [9] |
| Dog | Oral | 0.5 mg/kg | [10] |
| Cat | Oral | 0.5 mg/kg | [10] |
| Human (estimated) | Oral | 1.5 - 2 mg/kg (probable lethal dose) | [10] |
Table 3: Time Course of Strychnine Effects
| Setting | Effect | Onset | Duration | Reference |
| In Vitro | Increased multichannel bursting in cultured murine spinal cord neurons | 5-20 nM concentration | - | [11] |
| Regular, coordinated bursting in cultured murine spinal cord neurons | >5 µM concentration | - | [11] | |
| In Vivo | Muscle spasms and twitching | Within minutes of exposure | - | [12] |
| Convulsions (in humans) | 15 to 60 minutes after ingestion | Can last 12-24 hours | [7] | |
| Death (in humans with high dose) | 15 to 30 minutes | - | [7] | |
| Tonic seizures (in mice, 2 mg/kg i.p.) | Latency shortened by various agents | - | [9] |
Mechanism of Action: Glycine Receptor Antagonism
Strychnine's primary mechanism of action, both in vitro and in vivo, is the competitive antagonism of the inhibitory neurotransmitter glycine at its receptors (GlyRs), particularly in the spinal cord and brainstem.[12] Glycine binding to its receptor, a ligand-gated chloride ion channel, normally causes an influx of chloride ions, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential.[6] Strychnine binds to the same receptor but does not activate it, thereby preventing glycine from binding and inhibiting its hyperpolarizing effect.[12] This disinhibition leads to an increased excitability of motor neurons, resulting in the characteristic muscle spasms and convulsions seen in vivo.
Caption: Strychnine competitively blocks glycine receptors, preventing inhibitory neurotransmission.
Experimental Protocols
In Vitro: Patch-Clamp Electrophysiology on Cultured Neurons
This protocol is a generalized method for assessing the effect of strychnine on glycine-induced currents in cultured neurons.
-
Cell Culture: Primary neurons (e.g., from rodent spinal cord or cortex) are cultured on glass coverslips.
-
Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are established from individual neurons using a glass micropipette filled with an internal solution. The neuron is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: Glycine is applied to the neuron to elicit an inward chloride current.
-
Strychnine Application: this compound is co-applied with glycine at varying concentrations to determine its inhibitory effect on the glycine-induced current.
-
Data Analysis: The reduction in the amplitude of the glycine-induced current by strychnine is measured to calculate the IC50 value.
Caption: Workflow for in vitro analysis of strychnine's effect on glycine-induced currents.
In Vivo: Strychnine-Induced Convulsion Model in Mice
This protocol describes a common method for studying the convulsive effects of strychnine in a mouse model.
-
Animal Preparation: Adult male mice are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: A solution of this compound in saline is prepared. A predetermined dose (e.g., 2 mg/kg) is administered to the mice via intraperitoneal (i.p.) injection.[13]
-
Observation: Immediately after injection, each mouse is placed in an individual observation cage.
-
Data Collection: The following parameters are recorded for a set period (e.g., 60 minutes):
-
Latency to first convulsion: The time from injection to the onset of the first generalized tonic-clonic seizure.
-
Number of convulsions: The total number of convulsive episodes.
-
Duration of convulsions: The length of each convulsive episode.
-
Mortality: The number of animals that die within a specified timeframe (e.g., 24 hours).
-
-
Data Analysis: The collected data are statistically analyzed to determine the severity of the convulsive effects.
References
- 1. Strychnine-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurine activates strychnine-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine - Wikipedia [en.wikipedia.org]
- 8. upload.wikimedia.org [upload.wikimedia.org]
- 9. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strychnine - IDLH | NIOSH | CDC [cdc.gov]
- 11. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. mdpi.com [mdpi.com]
Cross-Validation of Strychnine Sulfate's Effects with Genetic Knockout Models of Glycine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of strychnine (B123637) sulfate (B86663), a potent glycine (B1666218) receptor (GlyR) antagonist, with the phenotypes observed in genetic knockout mouse models targeting various GlyR subunits. By cross-validating these two approaches, researchers can gain deeper insights into the role of glycinergic signaling in physiological and pathological processes, and better evaluate the specificity and utility of both pharmacological and genetic tools in drug development and neuroscience research.
Data Presentation: A Comparative Analysis of Phenotypes
The following tables summarize quantitative data from various studies to facilitate a comparison between the effects of strychnine administration in wild-type mice and the phenotypes of mice with genetic knockouts of different glycine receptor subunits. It is important to note that the data are compiled from different studies, which may employ varied experimental protocols and mouse strains.
Table 1: Comparison of Acoustic Startle Response
| Model | Genotype/Treatment | Startle Amplitude (Compared to Wild-Type/Control) | Key Findings |
| Pharmacological Model | Wild-Type + Strychnine (subconvulsive dose) | Increased | Strychnine markedly increases startle amplitude across a range of stimulus intensities. |
| Genetic Model (α1 subunit) | spasmodic (Glra1 mutation) | Increased | These mice, considered a model for hyperekplexia, show exaggerated startle responses.[1] |
| Genetic Model (β subunit) | spastic (Glrb mutation) | Increased | Similar to the spasmodic phenotype, these mice exhibit heightened startle responses due to a reduced number of functional glycine receptors.[1] |
| Genetic Model (α4 subunit) | Glra4 Knockout | Decreased | Deficiency in the GlyR α4 subunit leads to a reduced amplitude and delayed onset of the startle reflex. |
Table 2: Comparison of Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)
| Model | Genotype/Treatment | Time in Open Arms (Compared to Wild-Type/Control) | Key Findings |
| Pharmacological Model | Wild-Type + Strychnine (amygdala microinjection) | Increased | Suggests a potential anxiolytic effect when strychnine is administered directly to the basolateral amygdala in rats. Mouse-specific quantitative data is limited. |
| Genetic Model (α4 subunit) | Glra4 Knockout | Decreased percentage of entries into open arms | Indicates an anxiogenic-like phenotype in mice lacking the GlyR α4 subunit. |
Table 3: Comparison of Nociception in the Hot Plate Test
| Model | Genotype/Treatment | Paw Withdrawal Latency (Compared to Wild-Type/Control) | Key Findings |
| Pharmacological Model | Wild-Type + Strychnine | Data not readily available | While intrathecal strychnine is known to induce allodynia, quantitative data on paw withdrawal latency in the hot plate test following systemic administration in mice is not consistently reported in the reviewed literature. |
| Genetic Model (α1 subunit) | Glra1 S267Q Knock-in | No significant change | No difference in pain perception was observed in this knock-in mouse model of hyperekplexia.[2] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to allow for replication and critical evaluation of the cited data.
Strychnine Administration
-
Substance: Strychnine sulfate is typically dissolved in sterile saline (0.9% NaCl).
-
Administration Route: For systemic effects mimicking the antagonism of spinal glycine receptors, intraperitoneal (i.p.) injection is common. For localized effects, intracerebral or intrathecal microinjections can be performed.
-
Dosage:
-
For Seizure Induction: Doses typically range from 0.5 to 4 mg/kg (i.p.) in mice, with higher doses leading to tonic-clonic seizures and mortality.
-
For Subconvulsive Behavioral Studies: Lower doses are used to study effects on startle response and anxiety-like behaviors without inducing seizures. These doses need to be carefully titrated for the specific mouse strain and experimental conditions.
-
-
Procedure: Following administration, mice are placed in the respective testing apparatus. The latency to the onset of behaviors (e.g., seizures, startle response) and the nature of the response are recorded.
Generation of Glycine Receptor Knockout Mice
-
Gene Targeting: Knockout mice are generated using gene targeting in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the target GlyR subunit gene (e.g., Glra1, Glrb) with a selectable marker, such as a neomycin resistance cassette.
-
ES Cell Culture and Transfection: The targeting vector is introduced into ES cells, typically via electroporation.
-
Selection and Screening: ES cells that have undergone successful homologous recombination are selected for using antibiotics and further screened by PCR and Southern blotting to confirm the correct gene disruption.
-
Blastocyst Injection and Chimera Production: The correctly targeted ES cells are injected into blastocysts, which are then surgically transferred into pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice to achieve germline transmission of the knocked-out allele. Heterozygous offspring are then interbred to produce homozygous knockout mice, which are used for behavioral phenotyping alongside their wild-type and heterozygous littermates as controls.
Acoustic Startle Response and Prepulse Inhibition (PPI)
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a speaker to deliver acoustic stimuli, and a sensor platform to measure the whole-body startle reflex of the mouse.
-
Acclimation: Mice are placed in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Stimuli:
-
Startle Stimulus (Pulse): A loud white noise burst (e.g., 110-120 dB for 40 ms).
-
Prepulse Stimulus: A weaker acoustic stimulus (e.g., 74-82 dB for 20 ms) that precedes the startle pulse by a short interval (e.g., 100 ms).
-
-
Procedure: The test session consists of a series of trials: pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials (background noise only). The order of trial types is randomized.
-
Data Analysis: The startle amplitude is measured as the maximal response to the pulse. PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: (%PPI = [1 - (Startle Amplitude with Prepulse / Startle Amplitude without Prepulse)] x 100).
Elevated Plus-Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the test.
-
Procedure: Each mouse is placed in the center of the maze facing an open arm and allowed to explore freely for a set period (typically 5 minutes). The session is recorded by an overhead video camera.
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. A lower duration and fewer entries in the open arms are indicative of higher anxiety-like behavior. Total distance traveled is often measured as an indicator of general locomotor activity.
Hot Plate Test
-
Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the mouse on the plate.
-
Procedure: The plate is heated to a noxious temperature (e.g., 52-55°C). The mouse is placed on the hot plate, and the latency to the first sign of a pain response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency is the primary measure. A longer latency suggests an analgesic effect, while a shorter latency can indicate hyperalgesia.
Mandatory Visualization
Glycine Receptor Signaling Pathway
Caption: Simplified diagram of the inhibitory glycinergic synapse and points of intervention.
Experimental Workflow: Pharmacological Model
Caption: Workflow for assessing the behavioral effects of this compound in mice.
Experimental Workflow: Genetic Knockout Model
Caption: Workflow for generating and behaviorally phenotyping glycine receptor knockout mice.
References
Comparative Analysis of Strychnine Sulfate's Effects on Glycine Receptor Isoforms
A Guide for Researchers and Drug Development Professionals
Strychnine (B123637), a potent convulsant alkaloid, has been an invaluable pharmacological tool in the study of the central nervous system's inhibitory pathways. Its high affinity and specificity for the glycine (B1666218) receptor (GlyR) have allowed for the detailed characterization of this critical ligand-gated ion channel. Glycine receptors are pentameric structures assembled from a combination of α (1-4) and β subunits, and the specific subunit composition dictates their physiological and pharmacological properties. This guide provides a comparative analysis of the effects of strychnine sulfate (B86663) on different GlyR subunit compositions, supported by experimental data and detailed methodologies.
Mechanism of Action: Competitive Antagonism
Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem. When glycine binds to the GlyR, it triggers the opening of an integral chloride (Cl⁻) channel. The subsequent influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.
Strychnine acts as a competitive antagonist at the glycine binding site.[1] It binds with high affinity to the receptor, physically occluding the binding of glycine without activating the channel.[1] This blockade of inhibitory signaling leads to disinhibition of motor neurons, resulting in the characteristic hyperexcitability and convulsions associated with strychnine poisoning.[1] Mutational analyses have identified specific amino acid residues within two domains of the α1 subunit that are critical for forming the strychnine-binding pocket.
Quantitative Comparison of Strychnine Sensitivity
The sensitivity of a GlyR to strychnine is critically dependent on its subunit composition. While all α subunits contain the high-affinity strychnine binding site, subtle differences between isoforms can alter binding kinetics. The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) of strychnine for various homomeric and heteromeric GlyR compositions, as determined by functional electrophysiological assays or radioligand binding studies.
| Receptor Subunit Composition | Species | Expression System | Assay Method | Inhibitory Constant (IC₅₀ / Kᵢ) | Reference(s) |
| Homomeric Receptors | |||||
| α1 | Rat | Brain Synaptic Membranes | [³H]Strychnine Binding | 12 nM (Kᵢ) | [2] |
| α2 (Native, predominantly) | Rat | Amygdala Neurons | Electrophysiology | ~40 nM (IC₅₀) | [3] |
| α3 | Human | - | X-ray Crystallography | High-affinity binding confirmed | [4] |
| Heteromeric Receptors | |||||
| α1β | Human | tsA201 Cells | FLIPR Assay | 8.29 nM (IC₅₀) | [2] |
| Native (predominantly α1β) | Rat | Spinal Cord Membranes | [³H]Strychnine Binding | 30 nM (Affinity Constant) | [5][6][7] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) are measures of antagonist potency. Lower values indicate higher affinity and potency.
Visualizations
Signaling and Experimental Diagrams
To clarify the mechanisms and methodologies discussed, the following diagrams illustrate the GlyR signaling pathway, the subunit assembly, and a typical experimental workflow for determining antagonist potency.
Caption: Glycine receptor signaling pathway and competitive inhibition by strychnine.
Caption: Logical relationship of GlyR subunit assembly into functional receptors.
Caption: Experimental workflow for determining strychnine IC₅₀ on recombinant GlyRs.
Experimental Protocols
The data presented in this guide are derived from established methodologies designed to characterize ligand-receptor interactions. The following are detailed protocols for key experiments.
Heterologous Expression of Glycine Receptors in Mammalian Cells
This protocol describes the generation of a stable cell line (e.g., HEK293) expressing a specific GlyR subunit composition.
-
Objective: To create a consistent cellular model for studying a defined GlyR isoform.
-
Materials:
-
HEK293 cells (or other suitable host cell line).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Plasmid vectors containing the cDNA for the desired human GlyR α and/or β subunits.
-
Transfection reagent (e.g., Lipofectamine).
-
Selection antibiotic (e.g., G418), corresponding to a resistance gene on the plasmid.[8]
-
-
Procedure:
-
Cell Culture: Culture HEK293 cells in standard conditions until they reach 70-90% confluency.[9]
-
Transfection: Co-transfect the cells with the plasmid(s) encoding the desired GlyR subunits using a suitable transfection reagent according to the manufacturer's protocol. For heteromeric receptors, the ratio of α to β subunit DNA can be optimized.
-
Selection: 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., 1 mg/ml G418) to the culture medium.[8]
-
Expansion: Maintain the cells in the selection medium for 14-21 days, replacing the medium every 2-3 days, until resistant colonies form.[8]
-
Isolation and Validation: Isolate individual colonies and expand them into clonal cell lines. Validate the expression of the target GlyR subunits via Western Blot or immunocytochemistry. Functional expression is confirmed via electrophysiology.
-
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
This protocol is used to functionally measure the inhibitory effect of strychnine on glycine-activated currents.
-
Objective: To determine the IC₅₀ value of strychnine for a specific GlyR composition.
-
Materials:
-
Stable cell line expressing the GlyR of interest, plated on glass coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (pipette) solution (in mM): e.g., 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).[9]
-
Stock solutions of glycine and strychnine sulfate.
-
-
Procedure:
-
Cell Preparation: Place a coverslip with the transfected cells into the recording chamber and perfuse with the external solution.[9]
-
Recording Configuration: Using a glass micropipette filled with the internal solution, establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell's membrane potential at a holding potential of -60 mV.[9]
-
Baseline Current: Apply a concentration of glycine that elicits a submaximal current (e.g., EC₂₀, the concentration that produces 20% of the maximal response). This establishes a stable baseline current to measure against.[9]
-
Strychnine Application: While continuously applying the EC₂₀ concentration of glycine, co-apply varying concentrations of this compound through the perfusion system.
-
Data Acquisition: Record the peak inward current at each strychnine concentration. Allow for a washout period between applications.
-
Data Analysis: Normalize the current at each strychnine concentration to the baseline glycine current. Plot the normalized current against the logarithm of the strychnine concentration. Fit the data to a sigmoidal dose-response equation to calculate the IC₅₀ value.
-
Radioligand Binding Assay
This biochemical assay directly measures the binding affinity of strychnine for the receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of strychnine.
-
Materials:
-
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed, low concentration of [³H]strychnine and varying concentrations of unlabeled strychnine (for competition binding).[10]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the mixture through glass fiber filters. This separates the membrane-bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to remove non-specific binding.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of the unlabeled competitor. The resulting competition curve is used to calculate the IC₅₀, from which the Kᵢ can be derived using the Cheng-Prusoff equation.[10]
-
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. strychnine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Subunit Composition of Strychnine-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of human glycine receptor-α3 bound to antagonist strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Strychnine Sulfate and Other Chemical Convulsants for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strychnine (B123637) sulfate (B86663) and its common alternatives—pentylenetetrazole (PTZ), picrotoxin (B1677862), and kainic acid—as chemical convulsants used in preclinical research. The information presented herein is intended to assist researchers in selecting the most appropriate agent for their experimental needs by providing a detailed overview of their mechanisms of action, advantages, disadvantages, and relevant experimental data.
Overview of Chemical Convulsants
Chemical convulsants are indispensable tools in neuroscience research, particularly in the study of epilepsy and the development of antiepileptic drugs. These compounds induce seizures by modulating neurotransmission, offering valuable insights into the underlying mechanisms of epileptogenesis and providing a platform for screening potential therapeutic agents. This guide focuses on a critical evaluation of strychnine sulfate and compares it with three other widely used convulsants.
This compound: A potent alkaloid, strychnine acts as a selective antagonist of glycine (B1666218) receptors, primarily in the spinal cord and brainstem. This blockade of inhibitory neurotransmission leads to excessive neuronal excitation and characteristic tonic-clonic convulsions.
Pentylenetetrazole (PTZ): A central nervous system stimulant, PTZ is a non-competitive antagonist of the GABA-A receptor complex. By inhibiting the action of the primary inhibitory neurotransmitter, GABA, PTZ induces widespread neuronal hyperexcitability, resulting in clonic and tonic-clonic seizures.
Picrotoxin: This plant-derived neurotoxin also acts as a non-competitive antagonist of GABA-A receptors, blocking the chloride channel and thereby inhibiting GABAergic neurotransmission. Its effects are similar to those of PTZ, leading to generalized seizures.
Kainic Acid: A potent analog of the excitatory neurotransmitter glutamate, kainic acid is an agonist for kainate receptors. Its administration leads to excessive stimulation of these receptors, causing excitotoxicity, neuronal damage, and seizures that closely model temporal lobe epilepsy.
Quantitative Comparison of Convulsant Properties
The following table summarizes key quantitative parameters for this compound and its alternatives, primarily based on studies in mice. It is important to note that these values can vary depending on the animal strain, age, sex, and specific experimental conditions.
| Chemical Convulsant | Primary Mechanism of Action | Typical Intraperitoneal (i.p.) Dose Range for Convulsions in Mice (mg/kg) | Median Lethal Dose (LD50) in Mice (i.p.) (mg/kg) | Onset of Convulsions |
| This compound | Glycine Receptor Antagonist | 0.5 - 4[1] | ~1-2[2] | Rapid (minutes)[3] |
| Pentylenetetrazole (PTZ) | GABA-A Receptor Antagonist | 30 - 90[4] | ~55-88[5] | Rapid (minutes)[6] |
| Picrotoxin | GABA-A Receptor Antagonist | 3 - 10[7] | ~3-50[7] | Rapid (minutes)[8] |
| Kainic Acid | Kainate Receptor Agonist | 10 - 40 | Varies significantly with strain and protocol | Slower, can be delayed[4] |
Advantages and Disadvantages
| Chemical Convulsant | Advantages | Disadvantages |
| This compound | - Potent and reliable induction of tonic-clonic convulsions.[1]- Well-characterized mechanism of action targeting glycine receptors.[9] | - High toxicity with a narrow therapeutic index.[2]- Seizures are primarily of spinal origin, which may not fully replicate cortical epilepsy.[9]- Can cause rapid death due to respiratory failure.[10] |
| Pentylenetetrazole (PTZ) | - Widely used and well-validated model for generalized seizures.[6]- Relatively lower mortality compared to strychnine at convulsive doses.[5]- Can be used to model both acute seizures and chronic epilepsy (kindling).[6] | - Mechanism involves the ubiquitous GABAergic system, which can have widespread and complex effects.[11]- Seizure phenotype can be variable. |
| Picrotoxin | - Potent GABA-A receptor antagonist, providing a clear mechanism of action.[7]- Useful for studying GABAergic neurotransmission.[12] | - High toxicity.[7]- Short half-life in vivo.[7] |
| Kainic Acid | - Induces seizures that closely mimic human temporal lobe epilepsy, including status epilepticus and subsequent spontaneous recurrent seizures.[13]- Causes excitotoxic neuronal death, allowing for the study of neurodegeneration and epileptogenesis.[14] | - High variability in seizure response and mortality between different mouse strains.[14]- Can cause significant and widespread brain damage.[13]- Onset of seizures can be less predictable than other agents.[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of action of these convulsants are rooted in their specific molecular targets and the signaling pathways they disrupt.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for inducing convulsions or seizures using each of the discussed chemical agents in a mouse model.
Detailed Experimental Protocols
The following are generalized protocols for inducing seizures in mice using each of the discussed convulsants. Researchers should adapt these protocols based on their specific experimental goals, animal strain, and institutional guidelines.
Strychnine-Induced Convulsion Model
Objective: To induce acute tonic-clonic convulsions.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Male albino mice (e.g., Swiss or CD-1), 20-25g
-
Syringes and needles (e.g., 27G)
-
Observation chambers
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline. A typical concentration is 0.2 mg/mL for a 2 mg/kg dose in a 20g mouse (0.2 mL injection volume).
-
Administration: Weigh each mouse and calculate the precise injection volume. Administer this compound via intraperitoneal (i.p.) injection.[3][15] A common dose to induce convulsions is 2 mg/kg.[3][15]
-
Observation: Immediately after injection, place the mouse in an individual observation chamber. Observe continuously for the onset of convulsive behaviors, including myoclonic jerks, tonic-clonic seizures, and tonic hindlimb extension.[3]
-
Data Collection: Record the latency to the first convulsion, the duration of convulsions, the seizure severity (using an appropriate scoring system), and mortality within a specified observation period (e.g., 30-60 minutes).[15]
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To induce acute generalized clonic or tonic-clonic seizures.
Materials:
-
Pentylenetetrazole (PTZ) powder
-
Sterile 0.9% saline
-
Male mice (e.g., C57BL/6 or Swiss), 6-8 weeks old
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Acclimatization: As described for the strychnine model.
-
Drug Preparation: Prepare a fresh solution of PTZ in sterile 0.9% saline on the day of the experiment.
-
Administration: Administer PTZ via i.p. injection at a dose typically ranging from 35 to 80 mg/kg.[6][16] The specific dose may need to be titrated depending on the mouse strain and desired seizure severity.
-
Observation: Immediately place the mouse in an observation chamber and observe for at least 30 minutes.[6]
-
Data Collection: Score the seizure activity using a standardized scale, such as the Racine scale. Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure, as well as the duration of the seizures.[6]
Picrotoxin-Induced Convulsion Model
Objective: To induce acute generalized convulsions through GABA-A receptor antagonism.
Materials:
-
Picrotoxin
-
Appropriate solvent (e.g., saline, DMSO)
-
Male mice
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Acclimatization: As previously described.
-
Drug Preparation: Prepare a fresh solution of picrotoxin. The solubility of picrotoxin should be considered when choosing a solvent.
-
Administration: Administer picrotoxin via i.p. injection. Doses typically range from 3 to 10 mg/kg.[7]
-
Observation: Observe the animals continuously for at least 30 minutes for the onset of convulsive behaviors.
-
Data Collection: Record the latency to convulsions, seizure severity, and any mortality.
Kainic Acid-Induced Seizure Model
Objective: To induce seizures that model temporal lobe epilepsy, often leading to status epilepticus and subsequent spontaneous recurrent seizures.
Materials:
-
Kainic acid monohydrate
-
Sterile phosphate-buffered saline (PBS) or saline
-
Male mice (strain selection is critical, e.g., C57BL/6J or FVB)
-
Syringes and needles
-
Observation chambers (potentially with video recording and EEG monitoring capabilities)
Procedure:
-
Animal Acclimatization: As previously described.
-
Drug Preparation: Dissolve kainic acid in sterile PBS or saline, adjusting the pH to 7.2-7.4.
-
Administration: Administer kainic acid via i.p. injection. Doses can range from 10 to 40 mg/kg, and a repeated low-dose paradigm may be used to reduce mortality.[14] Alternatively, for a more localized effect, stereotaxic intrahippocampal injection can be performed.[17]
-
Observation: Observe the mice for an extended period (several hours) for a progression of seizure behaviors, often scored using the Racine scale. For chronic studies, long-term video-EEG monitoring is often employed to detect spontaneous recurrent seizures.[18]
-
Data Collection: Record the latency to the first seizure, the severity and duration of status epilepticus, and the frequency and characteristics of any subsequent spontaneous seizures. Post-mortem histological analysis is often performed to assess neuronal damage.
Conclusion
The choice of a chemical convulsant is a critical decision in the design of preclinical studies of epilepsy and related neurological disorders. This compound, with its potent and specific action on glycine receptors, offers a reliable model for tonic-clonic convulsions but is limited by its high toxicity and spinal site of action. In contrast, PTZ and picrotoxin provide well-established models of generalized seizures through their antagonism of GABA-A receptors. For researchers interested in modeling temporal lobe epilepsy and the underlying processes of epileptogenesis and neurodegeneration, kainic acid is a powerful, albeit more complex, tool.
Ultimately, the selection of a convulsant should be guided by the specific research question, the desired seizure phenotype, and careful consideration of the advantages and disadvantages of each compound. This guide provides a foundational framework to aid researchers in making an informed decision.
References
- 1. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strychnine - IDLH | NIOSH | CDC [cdc.gov]
- 3. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glycine Receptors [sigmaaldrich.com]
- 11. Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eneuro.org [eneuro.org]
- 14. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immediate Epileptogenesis after Kainate-Induced Status Epilepticus in C57BL/6J Mice: Evidence from Long Term Continuous Video-EEG Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Strychnine and Glycine Binding to the Glycine Receptor
A comprehensive guide for researchers and drug development professionals on the distinct binding mechanisms and functional consequences of the agonist glycine (B1666218) and the antagonist strychnine (B123637) on the glycine receptor (GlyR) complex.
The glycine receptor (GlyR), a crucial component of the central nervous system, plays a pivotal role in mediating inhibitory neurotransmission. Its function is modulated by various ligands, with glycine acting as the primary endogenous agonist and strychnine as a potent competitive antagonist. Understanding the nuances of how these molecules interact with the GlyR is fundamental for research in neuroscience and for the development of novel therapeutics targeting neurological disorders. This guide provides a detailed comparison of the binding sites of strychnine and glycine on the GlyR complex, supported by experimental data and methodologies.
At a Glance: Glycine vs. Strychnine Binding
| Feature | Glycine | Strychnine |
| Binding Site | Orthosteric, at the interface of two adjacent subunits | Orthosteric, at the same intersubunit interface as glycine |
| Receptor State | Stabilizes the open, ion-conducting state | Arrests the receptor in a closed, non-conducting state |
| Functional Outcome | Agonist; initiates Cl⁻ influx and hyperpolarization | Antagonist; blocks glycine's inhibitory effect |
| Binding Pocket Conformation | Induces a "closed" conformation of the C loop | Expands the binding pocket via outward movement of the C loop |
| Affinity (Kd) | ~10 µM | ~0.03 µM (98 nM) |
Delving into the Binding Pockets
High-resolution structural studies, including cryo-electron microscopy and X-ray crystallography, have illuminated the precise binding interactions of both glycine and strychnine with the GlyR.[1][2] Both ligands bind at the canonical neurotransmitter site located at the interface between two adjacent subunits in the extracellular domain.[1] However, their binding elicits opposing conformational changes that dictate the functional state of the receptor.
Glycine , as an agonist, binds to the receptor and stabilizes it in an open-channel state, allowing chloride ions to permeate the cell membrane.[1] This influx of negatively charged ions leads to hyperpolarization of the neuron, thus inhibiting neuronal firing.[3][4] The binding of glycine is associated with a "closed" conformation of the C loop, a critical structural element within the binding site.[1]
In stark contrast, strychnine , a classic competitive antagonist, binds to the same orthosteric site but induces a different conformational change.[3][5] It expands the agonist-binding pocket, primarily through an outward movement of the C loop.[1] This conformational shift arrests the receptor in a closed and non-conducting state, thereby preventing the inhibitory action of glycine.[1][3]
Interestingly, while they compete for the same general location, some studies suggest that the specific residues crucial for agonist and antagonist binding may differ, indicating distinct micro-domains within the binding pocket.[6] For instance, studies have highlighted the importance of residues such as Lys-200 and Tyr-202 for strychnine binding, while Thr-204 has been implicated in agonist binding.[6]
Quantitative Comparison of Binding Affinities
The affinity of a ligand for its receptor is a critical parameter in pharmacology. For the GlyR, glycine and strychnine exhibit significantly different binding affinities.
| Ligand | Dissociation Constant (Kd) | Inhibition Constant (IC50) |
| Glycine | 10 µM[7][8] | 119 µM (for displacing [³H]strychnine)[9] |
| Strychnine | 98 nM (0.098 µM)[1] | 11 µM (for displacing [³H]strychnine)[9] |
These values highlight the much higher affinity of strychnine for the GlyR compared to glycine. This potent binding is consistent with its role as a powerful antagonist.
Signaling Pathways and Functional Consequences
The binding of glycine or strychnine to the GlyR initiates a cascade of events that ultimately determine the neuron's excitability.
Caption: Signaling pathways initiated by glycine and strychnine binding to the GlyR.
As depicted, glycine binding leads to an inhibitory postsynaptic potential, a fundamental process for motor control, sensory processing, and pain modulation.[10][11] Conversely, strychnine's blockade of this pathway leads to disinhibition, resulting in hyperexcitability, convulsions, and, at high doses, respiratory failure.[3][5]
Experimental Protocols
The characterization of ligand binding to the GlyR relies on a variety of sophisticated experimental techniques.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kd) and the concentration of binding sites (Bmax). A common protocol involves the use of [³H]strychnine.
Caption: A simplified workflow for a radioligand binding assay.
Detailed Methodology:
-
Synaptic Membrane Preparation: Spinal cord or brainstem tissue is homogenized, and synaptic membranes are isolated through differential centrifugation.[8]
-
Incubation: The membrane preparation is incubated with a fixed concentration of [³H]strychnine. For competition binding assays, varying concentrations of an unlabeled competitor (e.g., glycine) are included.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The binding data are then analyzed to determine the Kd and Bmax. For competition assays, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is calculated.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is employed to measure the ion flow through the GlyR channel in response to ligand binding in Xenopus oocytes expressing the receptor.
Detailed Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the GlyR subunits.
-
Recording: After a period of protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Ligand Application: The oocyte is perfused with a solution containing a specific concentration of glycine to elicit a current. To test for antagonism, strychnine is co-applied with glycine.[1]
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the IC50 for antagonists.
Conclusion
The binding of glycine and strychnine to the glycine receptor, while occurring at the same orthosteric site, represents a classic example of agonism and competitive antagonism. Their opposing effects on the receptor's conformation and function underscore the delicate balance of inhibitory neurotransmission in the central nervous system. A thorough understanding of these interactions, facilitated by the experimental approaches detailed here, is paramount for advancing our knowledge of neurological function and for the rational design of drugs targeting the glycinergic system.
References
- 1. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human glycine receptor-α3 bound to antagonist strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strychnine - Wikipedia [en.wikipedia.org]
- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strychnine (PIM 507) [inchem.org]
- 6. Distinct agonist- and antagonist-binding sites on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for strychnine sulfate detection in samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of strychnine (B123637) sulfate (B86663) in various samples. The following sections detail the performance of common analytical techniques, provide in-depth experimental protocols, and illustrate a typical workflow for strychnine analysis.
Method Performance Comparison
The selection of an appropriate analytical method for strychnine sulfate detection is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.126 µg/mL[1] | Not explicitly stated, but capable of detecting low levels[2][3][4] | 3.0 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.383 µg/mL[1] | 0.1 µg/g or 0.1 µg/mL[6] | 20 ng/mL[7] |
| Linearity Range | 1-6 µg/mL[1] | Not explicitly stated, but calibration is performed[2][3] | 10-50 µg/mL[8] |
| Accuracy (% Recovery) | 92.1% - 102.5% | 75.0% - 98.7%[6] | 90% - 95%[7] |
| Precision (%RSD) | < 2%[1] | 4.8% - 10.5%[6] | 0.52% - 1.54%[7] |
Experimental Workflow
The general workflow for the analysis of strychnine in samples involves sample preparation, chromatographic separation and detection, and data analysis.
A generalized workflow for the analytical detection of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the most common methods used in the analysis of this compound.
This method is suitable for the quantification of strychnine in various formulations.
1. Sample Preparation (Liquid-Liquid Extraction):
-
For stomach contents or grain bait, make the sample alkaline with sodium hydroxide.
-
Extract the strychnine with chloroform.
-
The resulting extract filtrate can be directly injected into the liquid chromatograph, with dilution if necessary.[9]
2. Chromatographic Conditions:
-
Column: µBondapak C18 (30 cm x 4 mm ID).[9]
-
Mobile Phase: A mixture of 0.005M phosphate (B84403) buffer and methanol (B129727) (60:40).[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection: UV detector at 254 nm.[9]
-
Run Time: Peaks are typically resolved within 3.5 minutes.[9]
3. Quantification:
-
Quantification is achieved by measuring peak heights and comparing them to a standard curve.[9]
GC-MS provides high specificity and sensitivity, making it ideal for the analysis of strychnine in complex biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 5 mL of blood or urine, or 2g of homogenized tissue, add an internal standard (e.g., papaverine).
-
Add a saturated solution of sodium bicarbonate.
-
For tissue samples, homogenize using ultrasound.
-
Extract the strychnine using a toluene-n-heptane-isoamyl alcohol (67:20:4) mixture.
-
Perform a clean-up step using an acid solution.
2. GC-MS Conditions:
-
Column: A suitable capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 100°C held for 1 minute, followed by a ramp to 300°C at 10°C/min, and a final hold at 300°C for 10 minutes.[2][3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
3. Quantification:
-
Quantification is performed by comparing the peak area of strychnine to that of the internal standard and using a calibration curve.
This method is simpler and more accessible, suitable for preliminary screening or for the analysis of less complex samples.
1. Sample Preparation:
-
Extract the sample as described for HPLC or GC-MS to isolate the strychnine.
-
Dissolve the final extract in 0.1N sulfuric acid.[5]
2. Spectrophotometric Analysis:
-
Use a UV-Vis spectrophotometer to scan the sample from 220 nm to 330 nm.
-
Strychnine exhibits a maximum absorbance at approximately 255 nm and a minimum at 230 nm.[10]
-
For quantification in the presence of interfering substances like brucine, first derivative spectrophotometry can be used. The zero-crossing point of the interfering substance is used to measure the analyte of interest.[5]
3. Quantification:
-
Create a calibration curve by plotting the absorbance (or derivative value) against the concentration of strychnine standards.[5][10]
This guide provides a foundational understanding of the primary analytical methods for this compound detection. The choice of method should be guided by the specific requirements of the analysis, and each method should be fully validated in the laboratory for its intended use.
References
- 1. RP-HPLC method for strychnine in Nux Vomica formulations. [wisdomlib.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Analytical method for the determination of strychnine in tissues by gas chromatography/mass spectrometry: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. High pressure liquid chromatographic determination of strychnine, using a reverse phase solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]
Strychnine Sulfate: A Comparative Analysis of its Selectivity for Glycine versus GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of strychnine (B123637) sulfate (B86663) for glycine (B1666218) receptors (GlyRs) over γ-aminobutyric acid type A (GABA-A) receptors. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and workflows to support your research and development endeavors.
High Selectivity of Strychnine Sulfate for Glycine Receptors
Strychnine is a potent and selective competitive antagonist of glycine receptors (GlyRs), which are ligand-gated chloride channels primarily found in the spinal cord and brainstem.[1] Its interaction with these receptors blocks the inhibitory effects of glycine, leading to neuronal excitation. In contrast, strychnine exhibits a significantly lower affinity for GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. This high degree of selectivity makes strychnine a valuable pharmacological tool for isolating and studying glycinergic neurotransmission.
Experimental data consistently demonstrates that strychnine effectively inhibits glycine-induced currents at nanomolar concentrations, while having a negligible effect on GABA-induced currents even at micromolar concentrations.[2][3]
Quantitative Comparison of this compound Affinity
The following table summarizes the binding affinity and inhibitory concentration of this compound at glycine and GABA-A receptors, based on data from radioligand binding assays and electrophysiological studies.
| Receptor | Parameter | Value | Reference |
| Glycine Receptor (GlyR) | Ki | ~30 nM | [1] |
| IC50 | ~40 nM | [4] | |
| GABA-A Receptor (GABA-A R) | Effect at 1 µM | Little to no inhibition of GABA-evoked currents | [2][3] |
| IC50 | > 100 µM (estimated) | Inferred from multiple sources |
Note: The IC50 value for strychnine at GABA-A receptors is not commonly reported due to its very low potency. The value provided is an estimation based on the lack of significant inhibition at concentrations that fully block glycine receptors.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the selectivity of this compound are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the glycine receptor.
Materials:
-
[3H]Strychnine (radioligand)
-
Synaptic membrane preparations from rat spinal cord (rich in GlyRs)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat spinal cord tissue and prepare synaptic membranes through differential centrifugation.
-
Incubation: In a series of tubes, incubate a fixed concentration of [3H]strychnine with the synaptic membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [3H]strychnine binding against the concentration of unlabeled this compound. The IC50 value (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[5]
Whole-Cell Voltage-Clamp Electrophysiology
This technique measures the ion flow across the membrane of a single neuron in response to neurotransmitter application, allowing for the functional assessment of receptor antagonism.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glycine- and GABA-activated currents.
Materials:
-
Cultured neurons or brain slices (e.g., from hippocampus or spinal cord)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Internal solution (for the micropipette, containing a physiological concentration of ions)
-
External solution (bathing the cells, containing neurotransmitters and antagonists)
-
Glycine
-
GABA
-
This compound
-
Bicuculline (B1666979) (selective GABA-A R antagonist, used as a control)
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Patching: Form a high-resistance seal ("gigaseal") between the glass micropipette and the membrane of a target neuron. Then, rupture the patch of membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a known concentration of glycine to the neuron to evoke an inward chloride current.
-
Antagonist Application: In the presence of glycine, apply increasing concentrations of this compound and record the resulting inhibition of the glycine-activated current.
-
GABA-A Receptor Testing: Repeat steps 4 and 5 using GABA as the agonist to assess the effect of strychnine on GABA-A receptors.
-
Control: Use bicuculline to confirm the presence of functional GABA-A receptors and to demonstrate the selectivity of strychnine.
-
Data Analysis: Plot the percentage of current inhibition against the concentration of this compound. Fit the data with a dose-response curve to determine the IC50 value for both glycine and GABA-A receptors.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of glycine and GABA-A receptors and the experimental workflows.
Caption: Glycine Receptor Signaling Pathway.
Caption: GABA-A Receptor Signaling Pathway.
References
- 1. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA and glycine co-release optimizes functional inhibition in rat brainstem motoneurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subunit Composition of Strychnine-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Pharmacology of Strychnine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of strychnine (B123637) and its key derivatives. Supported by experimental data, this document delves into their mechanisms of action, receptor binding affinities, and physiological effects, offering a comprehensive resource for advancing research in this area.
Introduction
Strychnine, a highly toxic indole (B1671886) alkaloid isolated from the seeds of the Strychnos nux-vomica tree, has a long history in both toxicology and pharmacology. Its potent and selective antagonism of inhibitory glycine (B1666218) receptors (GlyRs) in the central nervous system has made it a valuable tool for neuroscience research.[1][2] Beyond its well-characterized convulsant effects, strychnine and its derivatives exhibit a complex pharmacological profile, interacting with other neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] This guide explores the comparative pharmacology of strychnine and its primary derivatives, such as brucine (B1667951), to elucidate their structure-activity relationships and highlight their potential as research tools and therapeutic leads.
Mechanism of Action and Signaling Pathways
Strychnine's primary mechanism of action is the competitive antagonism of the inhibitory neurotransmitter glycine at its receptors, predominantly in the spinal cord and brainstem.[1][2] Glycine binding to its receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions, hyperpolarizing the postsynaptic membrane and thus inhibiting neuronal firing. By blocking this inhibitory signal, strychnine leads to uncontrolled neuronal excitation and the characteristic tonic convulsions associated with its toxicity.[1]
Beyond its effects on GlyRs, strychnine and its derivatives also interact with nAChRs, acting as antagonists.[3][4] The interaction with different nAChR subtypes varies, suggesting a complex structure-activity relationship at these receptors. Some derivatives also exhibit other biological activities, including anti-cancer and anti-plasmodial effects, which are areas of ongoing investigation.[1]
Comparative Receptor Binding Affinities
The affinity of strychnine and its derivatives for their molecular targets is a key determinant of their pharmacological effects. The following tables summarize the binding affinities (Ki or IC50 values) at glycine and nicotinic acetylcholine receptors.
Table 1: Binding Affinities of Strychnine and Derivatives at Glycine Receptors
| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Strychnine | GlyR | [³H]strychnine binding | 30 | [5] | |
| Brucine | GlyR | [³H]strychnine displacement | ~1,200 | [6] | |
| Isostrychnine | α1 GlyR | Electrophysiology | 1,600 | [7] | |
| Quaternized Strychnine | GlyR | Binding Assay | - | Inactive | [2] |
| Quaternized Brucine | GlyR | Binding Assay | - | Inactive | [2] |
Table 2: Binding Affinities of Strychnine and Derivatives at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Assay Type | IC50 (µM) | Reference |
| Strychnine | α7 nAChR | Electrophysiology | 1.2 | [3] |
| Strychnine | α4β2 nAChR | Electrophysiology | 38 | [3] |
| Strychnine | Muscle (α1β1γδ) nAChR | Electrophysiology | 7.28 | [4] |
| Brucine | α1-adrenoceptor | Radioligand binding | Ki = 3.4 | [8] |
Comparative Physiological Effects
The differing receptor affinities of strychnine and its derivatives translate to a range of physiological effects, from potent convulsant activity to potential therapeutic applications.
Table 3: Comparative Physiological Effects of Strychnine and Derivatives
| Compound | Primary Effect | In Vivo Model | Observations | Reference |
| Strychnine | Convulsant | Mice | Dose-dependent tonic seizures | [9] |
| Brucine | Anti-cancer | Hepatocellular carcinoma xenograft | Represses tumor migration and metastasis | [10] |
| Brucine | Anti-angiogenic | In vitro and in vivo models | Inhibits VEGF-induced angiogenesis | [11] |
Structure-Activity Relationships
The pharmacological data reveals key structure-activity relationships for strychnine and its derivatives:
-
Glycine Receptor Antagonism: The rigid, polycyclic structure of strychnine is crucial for its high-affinity binding to the glycine receptor. Modifications, such as the addition of methoxy (B1213986) groups in brucine, significantly reduce this affinity. Quaternization of the nitrogen atom completely abolishes activity at glycine receptors, highlighting the importance of the tertiary amine for binding.[2]
-
Nicotinic Acetylcholine Receptor Antagonism: While less potent than at glycine receptors, strychnine's interaction with nAChRs is subtype-dependent. The structural determinants for this selectivity are an area of active research.
-
Therapeutic Potential of Derivatives: Derivatives like brucine, with reduced GlyR affinity and thus lower toxicity, exhibit promising anti-cancer and anti-angiogenic properties.[10][11] This suggests that modifications to the strychnine scaffold can unmask or enhance other pharmacological activities.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments.
Radioligand Binding Assay for Glycine Receptors
This protocol outlines the displacement of [³H]strychnine binding to assess the affinity of test compounds for the glycine receptor.
Protocol Steps:
-
Membrane Preparation: Homogenize tissue (e.g., rat spinal cord) in ice-cold buffer and centrifuge to isolate synaptic membranes. Resuspend the membrane pellet in assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]strychnine and varying concentrations of the unlabeled test compound.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]strychnine binding (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of strychnine and its derivatives on glycine-induced currents in neurons.
Protocol Steps:
-
Cell Preparation: Culture primary neurons (e.g., from embryonic mouse spinal cord) or use a suitable cell line expressing glycine receptors.
-
Recording Setup: Place the cell-containing coverslip in a recording chamber on an inverted microscope. Use a micromanipulator to position a glass micropipette (filled with internal solution) onto the surface of a neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish a whole-cell recording configuration.
-
Drug Application: Perfuse the recording chamber with an external solution containing a known concentration of glycine to evoke an inward chloride current. Co-apply or pre-apply strychnine or its derivatives to assess their effect on the glycine-induced current.
-
Data Acquisition and Analysis: Record the membrane currents using an amplifier and digitizer. Analyze the amplitude and kinetics of the currents to determine the inhibitory potency (IC50) of the test compounds.[12]
In Vivo Strychnine-Induced Convulsion Model
This model is used to assess the convulsant or anticonvulsant properties of strychnine derivatives in mice.
Protocol Steps:
-
Animal Preparation: Acclimatize male mice to the experimental conditions.
-
Drug Administration: Administer the test compound (strychnine derivative) via a suitable route (e.g., intraperitoneally).
-
Induction of Convulsions: After a predetermined time, administer a convulsive dose of strychnine (e.g., 2 mg/kg, i.p.).[13]
-
Observation: Observe the mice for a set period (e.g., 30 minutes) and record the latency to the first tonic-clonic seizure, the duration of seizures, and the mortality rate.[14]
-
Data Analysis: Compare the seizure parameters between the control group (receiving only strychnine) and the groups treated with the test compounds to determine their convulsant or anticonvulsant activity.
Conclusion
This guide provides a comparative overview of the pharmacology of strychnine and its derivatives, highlighting their interactions with glycine and nicotinic acetylcholine receptors. The presented data and experimental protocols offer a valuable resource for researchers investigating the complex neuropharmacology of these alkaloids. Further exploration of the structure-activity relationships of strychnine derivatives holds promise for the development of novel research tools and potential therapeutic agents targeting a range of neurological and other disorders.
References
- 1. Strychnine and its mono- and dimeric analogues: a pharmaco-chemical perspective - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strychnine: a potent competitive antagonist of alpha-bungarotoxin-sensitive nicotinic acetylcholine receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of nicotinic acetylcholine receptors by strychnine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of brucine, a plant alkaloid, on M(1) muscarinic receptors and alpha(1)-adrenoceptors in the rabbit vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brucine, an alkaloid from seeds of Strychnos nux-vomica Linn., represses hepatocellular carcinoma cell migration and metastasis: the role of hypoxia inducible factor 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strychnine-sensitive glycine responses in neurons of the lateral amygdala: an electrophysiological and immunocytochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Strychnine Sulfate: A Procedural Guide for Laboratory Professionals
Disclaimer: Strychnine (B123637) sulfate (B86663) is an extremely toxic substance. All handling and disposal procedures must be conducted in strict accordance with local, state, and federal regulations and under the direct supervision of trained personnel. The information provided here is for guidance and educational purposes and must be supplemented by institution-specific safety protocols and a thorough risk assessment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the highest safety standards to mitigate the significant risks associated with strychnine sulfate.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes a fully buttoned lab coat, a chemical-resistant apron, double-layered nitrile gloves, and tightly sealed safety goggles.[1][2] In situations where dust or aerosols may be generated, appropriate respiratory protection is essential.[3]
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation exposure.[4]
-
Emergency Preparedness: An emergency wash station, including an eyewash and safety shower, must be immediately accessible.[1][5] All personnel should be familiar with the location and operation of spill kits and be trained in emergency spill response procedures.[1]
-
Incompatibilities: this compound should be stored away from strong oxidizing agents, alkalis, and other incompatible materials to prevent hazardous reactions.[1][5][6]
Regulatory Framework for Disposal
Strychnine and its salts are classified as acutely hazardous waste.[7] As such, their disposal is stringently regulated. It is a legal requirement to manage this compound waste in accordance with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[6] All waste must be handled, stored, and disposed of through a licensed hazardous waste management company.[3][4]
Operational Disposal Plan: The Primary Method
The universally recommended and compliant method for the disposal of this compound is through a certified hazardous waste contractor. The following steps outline the standard operating procedure for this process.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including contaminated materials (e.g., PPE, absorbent pads, and glassware), in a dedicated, leak-proof container.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
Step 2: Labeling
-
The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Acutely Toxic").[1]
-
The date of waste accumulation must also be clearly marked on the label.[1]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[5]
-
This area should be well-ventilated, away from general laboratory traffic, and have secondary containment to prevent the spread of any potential leaks.[5]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.[1] They will coordinate with a licensed hazardous waste disposal contractor for proper transportation and final disposal, which typically involves high-temperature incineration.[8]
In-Laboratory Chemical Pre-Treatment Protocols
Critical Disclaimer: The following protocols describe potential chemical degradation methods. These are advanced procedures that should only be attempted by trained chemists in a controlled laboratory setting and with the explicit approval of their institution's EHS department. These methods may require process-specific hazard analysis and validation to ensure complete degradation. The treated effluent must still be considered hazardous waste and disposed of accordingly, unless confirmed to be non-hazardous by analytical testing and approved for alternative disposal by regulatory authorities.
Alkaline Hydrolysis
Alkaline hydrolysis is a chemical process that uses a caustic solution at elevated temperatures to break down complex organic molecules.[9] This method has been shown to be effective for the degradation of various biological and chemical wastes.[9][10]
Methodology:
-
Preparation: In a designated chemical fume hood, carefully prepare a dilute aqueous solution of the this compound waste.
-
pH Adjustment: While continuously stirring the solution, slowly add a concentrated solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to raise the pH to a strongly alkaline level (e.g., pH 12-14).
-
Heating and Reaction: Gently heat the alkaline solution. The specific temperature and reaction time required for complete degradation would need to be determined experimentally. Some alkaline hydrolysis processes for other substances operate at temperatures ranging from 120°C to 150°C for several hours.[9][11]
-
Neutralization: After the reaction is complete and the solution has cooled, neutralize it by slowly adding a dilute acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.
-
Final Disposal: The neutralized solution must be collected as hazardous waste and disposed of through a licensed contractor.
Oxidation
Strong oxidizing agents can be used to destroy strychnine.[12] Potassium permanganate (B83412) is a powerful oxidizing agent that can be effective for this purpose.
Methodology:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent, such as a dilute sulfuric acid solution.
-
Oxidation: Slowly add a solution of potassium permanganate to the this compound solution with constant stirring. The reaction progress can often be monitored by a color change as the permanganate is consumed. An excess of permanganate should be added to ensure complete oxidation.
-
Quenching Excess Oxidant: After the reaction is complete, any remaining potassium permanganate must be quenched. This can be done by the careful, slow addition of a reducing agent, such as sodium bisulfite, until the characteristic purple color of the permanganate disappears.
-
Final Disposal: The final solution, containing the manganese salts and strychnine degradation products, must be collected as hazardous waste for disposal by a licensed contractor.
Quantitative Safety and Procedural Data
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value/Range | Source |
| Occupational Exposure Limit (OSHA PEL) | 0.15 mg/m³ (8-hour TWA) | [6] |
| Reportable Quantity (RQ) | 10 lbs | |
| EPA Hazardous Waste Number | P108 | [7] |
| Alkaline Hydrolysis pH Range | 12 - 14 | |
| Neutralization pH Range | 6 - 8 |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. uthsc.edu [uthsc.edu]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. nj.gov [nj.gov]
- 7. The Eight Hydrates of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.qld.gov.au [health.qld.gov.au]
- 9. Alkaline hydrolysis of Medical Waste [malsparo.com]
- 10. atlasofscience.org [atlasofscience.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. magnascientiapub.com [magnascientiapub.com]
Essential Safety and Operational Protocols for Handling Strychnine Sulfate
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Strychnine sulfate (B86663). The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, emergency plans, and disposal methods to ensure a safe laboratory environment.
Workplace Exposure Limits
Strychnine is a highly toxic compound with established occupational exposure limits to protect personnel from its hazardous effects. Adherence to these limits is mandatory.
| Agency | Exposure Limit (8-Hour Time-Weighted Average) |
| OSHA (PEL) | 0.15 mg/m³ |
| NIOSH (REL) | 0.15 mg/m³ |
| ACGIH (TLV) | 0.15 mg/m³ |
| [1][2] |
The concentration considered immediately dangerous to life and health (IDLH) is 3 mg/m³ (as Strychnine).[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. Employers are required by OSHA 1910.132 to determine the necessary PPE for each specific hazard and to provide adequate training on its use.[1]
1. Respiratory Protection:
-
Standard Operations: Where possible, use enclosed operations and local exhaust ventilation to control airborne concentrations.[1] If ventilation is insufficient, respirators are required.[1] Recommended respirators include NIOSH-approved N100 or CEN-approved FFP3 particulate respirators as a backup to engineering controls.[3]
-
High Exposure Potential: For situations with a high potential for exposure, a NIOSH-approved supplied-air respirator with a full facepiece operating in a positive-pressure mode is necessary.[1]
-
IDLH Conditions: If exposure may exceed 3 mg/m³, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operating in a pressure-demand or other positive-pressure mode is required.[1] For emergency situations, a positive pressure, pressure-demand, full facepiece SCBA is recommended.[4]
2. Eye and Face Protection:
-
Wear impact-resistant safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
-
When working with corrosive, highly irritating, or toxic substances, a face shield should be worn in addition to goggles.[1]
3. Skin and Body Protection:
-
Gloves: Wear protective gloves.[1] Always inspect gloves before use and change them frequently to minimize the risk of penetration or rupture.[3][5] Wash hands thoroughly after removing gloves.[5]
-
Protective Clothing: Wear a fully buttoned lab coat, and consider a chemical apron for procedures involving large quantities or a high risk of splashing.[5] All protective clothing (suits, footwear, headgear) should be clean and put on before work begins.[1] Contaminated work clothes should not be taken home and must be laundered by personnel informed of the hazards.[1] For emergencies, a fully-encapsulating, chemical-resistant suit may be necessary.[4]
Operational and Disposal Plans
Safe Handling Procedures:
-
Training: Before working with Strychnine sulfate, all personnel must be trained on its proper handling, storage, and emergency procedures.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or using other local exhaust ventilation.[1][3][6][7]
-
Minimize Dust: Avoid the formation of dust and aerosols.[3][5] If possible, automatically transfer the chemical from storage to process containers.[1]
-
Hygiene: Do not eat, smoke, or drink in areas where this compound is handled.[1] Wash hands thoroughly after handling the chemical, even if no direct contact is known to have occurred.[1][5]
-
Storage: Store this compound in tightly closed containers in a cool, dry, and well-ventilated area, protected from light.[1][3] Keep it away from incompatible materials such as oxidizing agents, strong bases, and alkali carbonates.[1]
Decontamination Procedures:
-
Skin Exposure: Immediately wash or shower to remove the chemical.[1] Remove all contaminated clothing and wash the affected skin with soap and water.[1][4][5] Seek immediate medical attention.[5]
-
Eye Exposure: Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[5]
-
Work Area: Work surfaces should be cleaned routinely.[1] Following a spill cleanup, the area should be ventilated and washed.[1]
Spill Response Plan:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1] Isolate the hazard area and deny entry.[8] For solids, isolate the spill area for at least 25 meters (75 feet).[8]
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[6]
-
Containment: Prevent the spilled material from entering drains or waterways.[3][6]
-
Cleanup (Dry Spill): Moisten powdered material with a damp paper towel to prevent dust from becoming airborne.[5] Carefully collect the material using a clean shovel or by sweeping it up and place it into a clean, dry, sealed container for disposal.[1][4]
-
Cleanup (Liquid Spill): Use absorbent pads, sand, or other noncombustible absorbent material to soak up the solution.[4][5] Place the absorbent material into a suitable container for disposal.[5]
-
Final Decontamination: After the material is collected, clean the spill area thoroughly multiple times with a detergent solution and paper towels.[5] Ventilate the area.[1]
-
Reporting: Report all spills to the laboratory supervisor.[5]
Disposal Plan: this compound and any materials contaminated with it must be treated as hazardous waste.[1][9]
-
Collection: Collect waste in sealed, properly labeled containers.[1]
-
Disposal: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[10] Contact your institution's environmental health and safety department, the state Department of Environmental Protection (DEP), or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[1] Incineration by a licensed facility is a common disposal method.[11]
Emergency Response Workflow
Caption: Workflow for a this compound spill response.
References
- 1. nj.gov [nj.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. wasteconnections.com [wasteconnections.com]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
